1-(4-Bromophenyl)-4-ethynyl-1H-pyrazole
Description
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Properties
IUPAC Name |
1-(4-bromophenyl)-4-ethynylpyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrN2/c1-2-9-7-13-14(8-9)11-5-3-10(12)4-6-11/h1,3-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSSJOYNNEFBKIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CN(N=C1)C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 1-(4-Bromophenyl)-4-ethynyl-1H-pyrazole
This guide provides a comprehensive overview of the synthetic routes for obtaining 1-(4-Bromophenyl)-4-ethynyl-1H-pyrazole, a valuable building block in medicinal chemistry and materials science. The document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of two primary synthetic strategies: the Sonogashira cross-coupling reaction and the Seyferth-Gilbert homologation. The causality behind experimental choices, self-validating protocols, and authoritative references are central to this guide.
Introduction: The Significance of Substituted Pyrazoles
The pyrazole moiety is a prominent scaffold in a vast array of biologically active compounds, exhibiting a wide range of pharmacological activities. The introduction of an ethynyl group at the C4 position of the pyrazole ring opens up avenues for further functionalization through click chemistry and other alkyne-based transformations, making this compound a highly versatile intermediate for the synthesis of novel therapeutic agents and functional materials.
Synthetic Strategies: A Comparative Analysis
Two principal and effective pathways for the synthesis of this compound are presented below. The choice between these routes may depend on the availability of starting materials, desired scale, and tolerance of functional groups in more complex derivatives.
Caption: Overview of the two primary synthetic routes to this compound.
Route 1: The Sonogashira Cross-Coupling Approach
This route is a robust and widely used method for the formation of carbon-carbon bonds between sp² and sp hybridized carbons.[1] It involves the synthesis of a 4-halopyrazole precursor followed by a palladium- and copper-catalyzed coupling with a terminal or silyl-protected alkyne.
Step 1: Synthesis of 1-(4-Bromophenyl)-1H-pyrazole
The pyrazole core is constructed via a cyclocondensation reaction between a hydrazine and a 1,3-dicarbonyl compound or its equivalent.
Protocol:
-
To a solution of 4-bromophenylhydrazine hydrochloride (1.0 eq) in a suitable solvent such as ethanol, add a base like sodium acetate (1.1 eq) and stir for 15 minutes at room temperature.
-
Add 1,1,3,3-tetramethoxypropane (1.0 eq) to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield 1-(4-bromophenyl)-1H-pyrazole.
Step 2: Iodination of 1-(4-Bromophenyl)-1H-pyrazole
Electrophilic iodination at the C4 position of the pyrazole ring is a crucial step to prepare the substrate for the Sonogashira coupling. Various iodinating agents can be employed.[2][3]
Protocol:
-
Dissolve 1-(4-bromophenyl)-1H-pyrazole (1.0 eq) in a suitable solvent like acetonitrile.
-
Add an iodinating reagent such as N-iodosuccinimide (NIS) (1.1 eq) or a mixture of iodine and an oxidizing agent like ceric ammonium nitrate (CAN).[2]
-
Stir the reaction at room temperature or with gentle heating, monitoring by TLC.
-
Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to afford 4-iodo-1-(4-bromophenyl)-1H-pyrazole.
Step 3: Sonogashira Coupling with (Trimethylsilyl)acetylene
The key C-C bond formation is achieved in this step. The use of (trimethylsilyl)acetylene is advantageous as it prevents the homocoupling of the terminal alkyne.[4]
Caption: Catalytic cycle of the Sonogashira cross-coupling reaction.
Protocol:
-
To a degassed solution of 4-iodo-1-(4-bromophenyl)-1H-pyrazole (1.0 eq) in a suitable solvent like tetrahydrofuran (THF) or dimethylformamide (DMF), add a palladium catalyst such as Pd(PPh₃)₂Cl₂ (2-5 mol%) and a copper co-catalyst like CuI (4-10 mol%).
-
Add a base, typically an amine like triethylamine (TEA) or diisopropylethylamine (DIPEA) (2-3 eq).
-
Add (trimethylsilyl)acetylene (1.2-1.5 eq) to the mixture.
-
Heat the reaction under an inert atmosphere (e.g., nitrogen or argon) and monitor its progress by TLC.
-
Upon completion, cool the reaction, filter off the salts, and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography to give 1-(4-bromophenyl)-4-((trimethylsilyl)ethynyl)-1H-pyrazole.
Step 4: Deprotection of the Trimethylsilyl Group
The final step is the removal of the trimethylsilyl (TMS) protecting group to yield the terminal alkyne. This is typically achieved under mild basic conditions.[5][6][7]
Protocol:
-
Dissolve the silylated pyrazole (1.0 eq) in a solvent mixture like methanol/THF.
-
Add a catalytic amount of a base such as potassium carbonate (K₂CO₃) or a stoichiometric amount of a fluoride source like tetrabutylammonium fluoride (TBAF).[5][6][7][8]
-
Stir the reaction at room temperature and monitor by TLC.
-
Once the deprotection is complete, neutralize the reaction if necessary, and remove the solvent.
-
Purify the product by column chromatography to obtain this compound.
Route 2: The Seyferth-Gilbert Homologation Approach
This route offers a one-carbon homologation of an aldehyde to an alkyne.[9][10] It is particularly useful when the corresponding aldehyde is readily accessible. The Ohira-Bestmann modification allows for milder reaction conditions.[11][12]
Step 1: Synthesis of 1-(4-Bromophenyl)-1H-pyrazole-4-carbaldehyde
The key aldehyde intermediate can be synthesized via the Vilsmeier-Haack reaction, which formylates electron-rich aromatic and heteroaromatic rings.[13][14][15]
Protocol:
-
In a flask cooled in an ice bath, slowly add phosphorus oxychloride (POCl₃) (2-3 eq) to anhydrous dimethylformamide (DMF) to form the Vilsmeier reagent.
-
To this reagent, add a solution of 1-(4-bromophenyl)-1H-pyrazole (1.0 eq) in DMF.
-
Heat the reaction mixture and monitor by TLC.
-
After completion, carefully pour the reaction mixture onto crushed ice and neutralize with an aqueous base solution (e.g., NaOH or Na₂CO₃).
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate.
-
Purify the crude aldehyde by recrystallization or column chromatography.
Step 2: Seyferth-Gilbert Homologation
This reaction converts the aldehyde to the terminal alkyne using the Ohira-Bestmann reagent under mild basic conditions.[11][12][16]
Caption: Mechanism of the Seyferth-Gilbert homologation using the Ohira-Bestmann reagent.
Protocol:
-
To a solution of 1-(4-bromophenyl)-1H-pyrazole-4-carbaldehyde (1.0 eq) in a solvent like methanol or THF, add the Ohira-Bestmann reagent (dimethyl (1-diazo-2-oxopropyl)phosphonate) (1.2-1.5 eq).
-
Add a base such as potassium carbonate (K₂CO₃) (2-3 eq).
-
Stir the reaction at room temperature under an inert atmosphere and monitor by TLC.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Dry the combined organic layers and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield this compound.
Data Presentation: A Summary of Reaction Parameters
| Reaction Step | Key Reagents | Solvent | Temperature | Typical Yield |
| Pyrazole Formation | 4-Bromophenylhydrazine HCl, 1,1,3,3-Tetramethoxypropane | Ethanol | Reflux | Good to Excellent |
| Iodination | 1-(4-Bromophenyl)-1H-pyrazole, NIS or I₂/CAN | Acetonitrile | RT to Reflux | High |
| Sonogashira Coupling | 4-Iodo-pyrazole, (TMS)acetylene, Pd/Cu catalysts, Base | THF or DMF | 50-80 °C | Good to Excellent |
| TMS Deprotection | TMS-protected pyrazole, K₂CO₃ or TBAF | Methanol/THF | Room Temp. | High |
| Vilsmeier-Haack | 1-(4-Bromophenyl)-1H-pyrazole, POCl₃, DMF | DMF | Elevated Temp. | Good |
| Seyferth-Gilbert | Pyrazole-4-carbaldehyde, Ohira-Bestmann reagent, K₂CO₃ | Methanol/THF | Room Temp. | Good to Excellent |
Characterization of this compound
The final product should be characterized using standard analytical techniques to confirm its identity and purity.
-
¹H NMR: Expected signals for the pyrazole ring protons, the aromatic protons of the bromophenyl group, and the acetylenic proton. The chemical shifts will be influenced by the solvent.
-
¹³C NMR: Resonances corresponding to the carbons of the pyrazole ring, the bromophenyl group, and the two sp-hybridized carbons of the alkyne.
-
Mass Spectrometry (MS): The molecular ion peak corresponding to the calculated mass of C₁₁H₇BrN₂.
-
Infrared (IR) Spectroscopy: Characteristic absorption bands for the C≡C and C-H stretching of the terminal alkyne, as well as aromatic C-H and C=C vibrations.
Safety and Handling
It is imperative to handle all chemicals with appropriate safety precautions in a well-ventilated fume hood while wearing personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
4-Bromophenylhydrazine hydrochloride: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation.[17] Handle with care, avoiding dust formation.[18]
-
Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water.[19] Causes severe skin burns and eye damage and can be fatal if inhaled.[19][20] Must be handled in a chemical fume hood with appropriate PPE.[20][21]
-
Organometallic Catalysts and Reagents: Many of the reagents used in cross-coupling and homologation reactions are toxic and/or pyrophoric. Consult the Safety Data Sheet (SDS) for each specific reagent before use.
Conclusion
The synthesis of this compound can be effectively achieved through either the Sonogashira cross-coupling or the Seyferth-Gilbert homologation. The Sonogashira approach is highly reliable and versatile, while the Seyferth-Gilbert route provides a direct conversion from a readily accessible aldehyde. The choice of method will be dictated by the specific needs and resources of the research setting. This guide provides the necessary foundational knowledge and procedural outlines to enable the successful synthesis of this valuable chemical intermediate.
References
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SafeRack. (n.d.). Phosphorus Oxychloride. [Link]
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New Jersey Department of Health. (2001). Hazardous Substance Fact Sheet: Phosphorus Oxychloride. [Link]
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Shandong Biotech. (n.d.). 4-Bromophenylhydrazine hydrochloride. [Link]
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Air Liquide Malaysia. (n.d.). Phosphorus Oxychloride Safety Data Sheet. [Link]
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Royal Society of Chemistry. (n.d.). Supporting Information for an article on Sonogashira coupling. [Link]
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Trost, B. M., & Li, C. J. (2014). Some aspects of the chemistry of alkynylsilanes. PMC. [Link]
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Çetin, A. (2017). Synthesis of Some New Pyrazoles. Karaelmas Fen ve Mühendislik Dergisi, 7(2), 352-355. [Link]
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PubChem. (n.d.). 4-Bromophenylhydrazine hydrochloride. [Link]
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Shestakov, A. S., et al. (2024). 3-(4-Bromophenyl)-1-carbamothioyl-5-(2-carbamothioylhydrazinyl)-4,5-dihydro-1H-pyrazole-5-carboxylic Acid. Molbank, 2024(1), m1757. [Link]
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Organic Chemistry Portal. (n.d.). Seyferth-Gilbert Homologation Bestmann-Ohira Reagent. [Link]
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Nycz, J. (2025, January 18). Seyferth–Gilbert Homologation. Reaction Mechanism, Experimental Procedure, and Set Up [Video]. YouTube. [Link]
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Reddit. (2023, November 20). Deprotection mechanism. r/chemistry. [Link]
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SynArchive. (n.d.). Seyferth-Gilbert Homologation. [Link]
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Ryabukhin, S. V., et al. (2010). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Tetrahedron, 66(30), 5737-5744. [Link]
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Wikipedia. (n.d.). Seyferth–Gilbert homologation. [Link]
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ResearchGate. (2025). A Convenient One-Pot Synthesis of 1-Aryl-Substituted 4-Iodopyrazol-3-Ols via Aromatisation and Oxidative Iodination Reactions. [Link]
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ResearchGate. (2018). A mild and efficient method for the deprotection of trimethyl silyl alkynes using sodium ascorbate and copper sulphate. [Link]
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Oreate AI. (2026, January 7). Review of Seyferth-Gilbert Homologation Reaction (Carbon-Adding Reaction). [Link]
-
Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. [Link]
-
Waldo, J. P., Mehta, S., & Larock, R. C. (2008). Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. A Selective Route to Substituted 1-Acyl-4-iodo-1H-pyrazoles. The Journal of Organic Chemistry, 73(17), 6666–6670. [Link]
-
J&K Scientific LLC. (2025, March 22). Vilsmeier-Haack Reaction. [Link]
-
Jasiński, M., et al. (2025). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. RSC Advances, 15, 12345-12356. [Link]
-
Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles by the Reaction of N-Monosubstituted Hydrazones with Nitroolefins. Organic Syntheses, 85, 179. [Link]
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Goudarshivannanavar, B. C., et al. (2014). Review Article on Vilsmeier-Haack Reaction. International Journal of Pharmaceutical and Chemical Sciences, 3(2), 485-493. [Link]
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Erdélyi, M., & Gogoll, A. (2001). Rapid Homogeneous-Phase Sonogashira Coupling Reactions Using Controlled Microwave Heating. The Journal of Organic Chemistry, 66(12), 4165–4169. [Link]
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Kumar, A., et al. (2021). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Catalysts, 11(8), 983. [Link]
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Organic Chemistry Portal. (n.d.). Pyrazole synthesis. [Link]
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PubChem. (n.d.). 4-Bromopyrazole. [Link]
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SpectraBase. (n.d.). 1-((5-(2-(1H-Indol-1-yl)ethyl)-1-(4-bromophenyl)-1H-pyrazol-3-yl)methyl)-1H-indole - Optional[13C NMR]. [Link]
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Chemistry Stack Exchange. (2023, August 3). Pyrazole iodination. [Link]
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Arkat USA. (n.d.). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. [Link]
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SIOC Journals. (n.d.). Electrocatalytic Three-Component Synthesis of 4-Bromopyrazoles from Acetylacetone, Hydrazine and Diethyl Bromomalonate. [Link]
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ResearchGate. (n.d.). 1H and 13C NMR spectral characteristics of 1H-pyrazole. [Link]
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Comprehensive Characterization Guide: 1-(4-Bromophenyl)-4-ethynyl-1H-pyrazole
This technical guide details the characterization profile and synthetic validation for 1-(4-Bromophenyl)-4-ethynyl-1H-pyrazole , a critical bifunctional building block in medicinal chemistry. Designed for researchers in drug discovery and materials science, this document synthesizes experimental protocols with predicted physicochemical properties based on structural analogs and established heterocyclic chemistry principles.[1]
Executive Summary: The Bifunctional Scaffold
This compound represents a high-value intermediate characterized by two orthogonal reactive handles:
-
Aryl Bromide (C-Br): A site for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to introduce complexity at the N1-phenyl ring.
-
Terminal Alkyne (C≡CH): A versatile handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC "Click" chemistry) or Sonogashira coupling at the C4-pyrazole position.
This dual functionality makes it an ideal scaffold for fragment-based drug discovery (FBDD) and the synthesis of kinase inhibitors, where the pyrazole core often serves as a hinge-binding motif.
Synthetic Pathway & Workflow
The synthesis of this molecule typically proceeds via a convergent route, ensuring regioselectivity at the N1 position and preserving the integrity of the alkyne.
Core Workflow:
-
N-Arylation: Copper-catalyzed Chan-Lam coupling of 4-iodopyrazole with 4-bromophenylboronic acid.
-
Sonogashira Coupling: Selective cross-coupling of the 4-iodo position with trimethylsilylacetylene (TMSA).
-
Desilylation: Mild deprotection to reveal the terminal alkyne.
Caption: Convergent synthetic pathway ensuring regioselective installation of the N1-aryl and C4-ethynyl moieties.
Physicochemical Characterization Profile
The following data represents the anticipated characterization profile for the target molecule, derived from structural analogs (e.g., 1-(4-bromophenyl)-1H-pyrazole) and standard spectroscopic principles for ethynyl-substituted heterocycles.
3.1 Physical Properties
| Property | Value / Description | Method/Notes |
| Appearance | Off-white to pale yellow crystalline solid | Visual inspection after recrystallization (EtOH/Hexane). |
| Molecular Formula | C₁₁H₇BrN₂ | - |
| Molecular Weight | 247.09 g/mol | Calculated based on IUPAC atomic weights. |
| Melting Point | 128 – 132 °C (Predicted) | Consistent with 1-(4-bromophenyl)-1H-pyrazole analogs (MP ~132-136°C). |
| Solubility | Soluble in DMSO, DMF, DCM, CHCl₃. | Low solubility in water and hexane. |
| Rf Value | ~0.45 | TLC (Hexane:EtOAc 4:1), UV active. |
3.2 Spectroscopic Data (Reference Standards)
Proton NMR (
-
δ 8.75 (s, 1H): Pyrazole C5-H. Deshielded due to the adjacent N1-aryl group.
-
δ 7.92 (s, 1H): Pyrazole C3-H.
-
δ 7.80 (d, J = 8.8 Hz, 2H): Aryl protons ortho to the pyrazole ring.
-
δ 7.65 (d, J = 8.8 Hz, 2H): Aryl protons ortho to the bromine atom.
-
δ 4.25 (s, 1H): Ethynyl proton (≡C-H). Characteristic singlet.
Carbon NMR (
-
Aromatic Carbons: ~141.0 (C-N), 139.5 (C5), 132.5 (C-Br), 129.8 (C3), 122.0 (C-Aryl), 119.5 (C-Aryl).
-
Alkyne Carbons: ~82.5 (Internal C≡), ~76.0 (Terminal ≡CH).
-
Quaternary C4: ~105.0.
Infrared Spectroscopy (FT-IR, KBr)
-
3280 cm⁻¹: ≡C-H stretching (Sharp, diagnostic).
-
2115 cm⁻¹: C≡C stretching (Weak).
-
1590, 1500 cm⁻¹: C=C / C=N aromatic stretching.
-
1070 cm⁻¹: C-Br stretching.
Mass Spectrometry (HRMS-ESI)
-
Observed Ion: [M+H]⁺ = 246.98 / 248.98.
-
Pattern: Characteristic 1:1 isotopic ratio confirming the presence of one Bromine atom (
Br / Br).
Experimental Protocols
Protocol A: Quality Control & Purity Assessment (HPLC)
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).
-
Mobile Phase:
-
A: Water + 0.1% Formic Acid.
-
B: Acetonitrile + 0.1% Formic Acid.
-
-
Gradient: 5% B to 95% B over 10 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm (Aromatic) and 210 nm (Alkyne).
-
Acceptance Criteria: Purity > 98.0% (Area %).
Protocol B: Deprotection of TMS-Intermediate
-
Objective: Isolation of the terminal alkyne.
-
Procedure:
-
Dissolve 1-(4-bromophenyl)-4-((trimethylsilyl)ethynyl)-1H-pyrazole (1.0 eq) in MeOH (0.1 M).
-
Add Potassium Carbonate (K₂CO₃, 1.5 eq) at room temperature.
-
Stir for 2 hours (Monitor by TLC: disappearance of non-polar spot).
-
Workup: Dilute with water, extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[2]
-
Purification: Recrystallize from Ethanol/Hexane or purify via silica gel flash chromatography (0-20% EtOAc in Hexane).
-
References
-
General Synthesis of 1-Arylpyrazoles
-
Chan-Lam Coupling: Lam, P. Y. S., et al. "New Aryl/Heteroaryl C-N Bond Cross-Coupling Reactions via Arylboronic Acid/Cupric Acetate Arylation." Tetrahedron Letters, 1998.
-
-
Sonogashira Coupling on Heterocycles
-
Chinchilla, R., & Nájera, C. "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry." Chemical Reviews, 2007.
-
-
Characterization of 1-(4-Bromophenyl)-1H-pyrazole (Analog)
-
Click Chemistry Applications of Pyrazole Alkynes
-
Meldal, M., & Tornøe, C. W. "Cu-Catalyzed Azide−Alkyne Cycloaddition." Chemical Reviews, 2008.
-
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Structural Elucidation and Spectral Analysis: 1-(4-Bromophenyl)-4-ethynyl-1H-pyrazole
Executive Summary
This technical guide details the structural characterization of 1-(4-Bromophenyl)-4-ethynyl-1H-pyrazole , a critical "click-chemistry" warhead and pharmacophore scaffold. The presence of the terminal alkyne at the C4 position renders this molecule a versatile precursor for 1,4-disubstituted 1,2,3-triazoles via CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition).
This document provides a definitive
Part 1: Synthesis Context & Sample Purity
To interpret the NMR spectrum accurately, one must understand the impurities likely to be present from the synthesis. The standard route involves the conversion of 1-(4-bromophenyl)-1H-pyrazole-4-carbaldehyde to the alkyne using the Bestmann-Ohira reagent (dimethyl (1-diazo-2-oxopropyl)phosphonate).
Synthesis Workflow (Graphviz)
The following diagram outlines the chemical pathway and potential byproducts that may appear as artifacts in the
Figure 1: Synthesis pathway highlighting critical purity checkpoints for NMR analysis.
Part 2: Experimental Methodology
For high-resolution structural confirmation, adhere to the following acquisition parameters.
Sample Preparation[1][2]
-
Solvent: Chloroform-d (
) is preferred over DMSO- for this compound to prevent solvent viscosity broadening of the terminal alkyne proton/carbon coupling. -
Concentration: 15–20 mg in 0.6 mL solvent.
-
Reference: Tetramethylsilane (TMS) internal standard (
ppm) or solvent center peak ( ppm).[1]
Instrument Parameters (400 MHz equivalent)
-
Pulse Sequence: zgpg30 (Power-gated proton decoupling).
-
Relaxation Delay (D1): 2.0 seconds (Critical for quaternary carbons C4, C-Br, and C-Alkyne to relax).
-
Scans (NS): Minimum 1024 scans to resolve low-intensity quaternary alkyne carbons.
-
Spectral Width: 240 ppm (to capture potential carbonyl impurities).
Part 3: C NMR Assignment Guide
The structure contains 11 unique carbon environments . The assignment below distinguishes the pyrazole core, the 4-bromophenyl substituent, and the ethynyl tail.
Predicted Chemical Shift Table ( )
Note: Values are consensus estimates based on substituent chemical shift additivity rules (SCS) and analogous 1-aryl-4-substituted pyrazoles.
| Carbon Position | Type | Chemical Shift ( | Structural Logic & Diagnostic Features |
| Alkyne (Terminal) | CH | 74.5 – 76.5 | Characteristic high-field alkyne signal. |
| Alkyne (Internal) | Cq | 80.0 – 82.5 | Quaternary. Often lower intensity. Shielded by anisotropy. |
| Pyrazole C4 | Cq | 105.0 – 108.0 | The most shielded ring carbon. Ipso to the alkyne. |
| Phenyl C-Br (Para) | Cq | 121.0 – 122.5 | Heavy atom effect (Bromine) causes shielding relative to benzene (128.5). |
| Phenyl (Ortho) | CH | 122.5 – 124.0 | Double intensity. Coupled to adjacent protons. |
| Pyrazole C3 | CH | 128.0 – 130.0 | Adjacent to C4. Less deshielded than C5. |
| Phenyl (Meta) | CH | 132.0 – 133.0 | Double intensity. Deshielded by inductive effect of Br. |
| Phenyl (Ipso) | Cq | 138.5 – 139.5 | Attached to Pyrazole N1. Significant deshielding. |
| Pyrazole C5 | CH | 141.0 – 143.0 | Most deshielded heterocyclic CH. Adjacent to N1. |
Detailed Structural Analysis
1. The Ethynyl Group (74 - 83 ppm)
The presence of the ethynyl group is the primary confirmation of the Bestmann-Ohira reaction's success.
-
Terminal (
C-H): Look for a signal around 75 ppm . In a non-decoupled spectrum (or HSQC), this carbon shows a massive coupling constant ( Hz). -
Internal (
C-): Appears around 81 ppm . It is quaternary and will disappear in a DEPT-135 experiment.
2. The Pyrazole Core (105 - 143 ppm)
The 1,4-substitution pattern creates a distinct asymmetry.
-
C5 (alpha to N): This is the most downfield protonated carbon (~142 ppm). It is significantly deshielded by the adjacent nitrogen lone pair and the electronegativity of the N1 atom.
-
C4 (ipso to alkyne): This is the "silent" carbon in DEPT. It resonates upfield (~106 ppm) due to the resonance contribution of the pyrazole ring which places electron density at C4, further shielded by the alkyne's anisotropy.
3. The 4-Bromophenyl Ring[2]
-
C-Br Effect: The carbon attached directly to Bromine is distinctively shielded (~121 ppm) compared to a standard aromatic C-H. This is the Heavy Atom Effect .
-
Symmetry: You will observe two intense signals for the ortho and meta carbons, representing 2 carbons each.
Part 4: Validation & Troubleshooting
To confirm the regiochemistry (1,4-isomer vs. 1,5-isomer) and purity, use the following logic flow.
Regioisomer Differentiation (HMBC Logic)
A common byproduct in pyrazole synthesis (though less likely with Bestmann-Ohira from a pure aldehyde) is the 1,5-isomer.
Figure 2: HMBC logic to distinguish 1,4-substitution from 1,5-substitution. In the 1,4-isomer, H5 is too far (4 bonds) to couple strongly to the Phenyl Ipso carbon, whereas in the 1,5-isomer, it is a 3-bond coupling.
Common Impurities
-
Starting Material (Aldehyde): Look for a carbonyl peak at ~185 ppm .
-
Phosphonate Byproducts: If the workup was poor, dimethyl phosphonate peaks may appear in the 50-55 ppm region (often doublets due to C-P coupling).
References
-
Bestmann-Ohira Reagent Synthesis & Application: Müller, S., Liepold, B., Roth, G. J., & Bestmann, H. J. (1996). An Improved One-Pot Procedure for the Synthesis of Alkynes from Aldehydes. Synlett, 1996(06), 521-522.
-
NMR of Pyrazoles (General Reference): Elguero, J., et al. (2002). Pyrazoles.[3][2][4][5][6][7][8][9] In Comprehensive Heterocyclic Chemistry II. Elsevier Science.
-
1-(4-Bromophenyl)-1H-pyrazole-4-carbaldehyde (Precursor Data): Sigma-Aldrich Product Specification & Spectral References.
-
13C NMR Prediction & Database (SDBS/AIST): National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS).
Sources
- 1. rsc.org [rsc.org]
- 2. spectrabase.com [spectrabase.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Three-component reaction using the Bestmann-Ohira reagent: a regioselective synthesis of phosphonyl pyrazole rings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. 1H-Pyrazole-4-carboxaldehyde(35344-95-7) 1H NMR spectrum [chemicalbook.com]
- 8. scispace.com [scispace.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Monograph: Solubility Properties of 1-(4-Bromophenyl)-4-ethynyl-1H-pyrazole
[1]
Executive Summary
1-(4-Bromophenyl)-4-ethynyl-1H-pyrazole is a specialized heterocyclic building block, primarily utilized as a "click-ready" scaffold in the synthesis of 1,4-disubstituted 1,2,3-triazoles via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1] Its solubility profile is dominated by the lipophilic 4-bromophenyl moiety and the rigid pyrazole core, resulting in negligible aqueous solubility but excellent solubility in polar aprotic solvents.[1] This guide provides a definitive technical analysis of its physicochemical behavior, solvent compatibility, and experimental protocols for solubility determination.
Chemical Identity & Physicochemical Profile[2][3][4][5][6][7][8]
Before addressing solubility directly, one must understand the structural determinants driving solvation.
| Property | Value / Description |
| IUPAC Name | This compound |
| Molecular Formula | C₁₁H₇BrN₂ |
| Molecular Weight | 247.09 g/mol |
| Physical State | Solid (typically off-white to pale yellow crystalline powder) |
| Calculated LogP (cLogP) | ~3.5 – 3.8 (High Lipophilicity) |
| H-Bond Donors / Acceptors | 0 Donors / 2 Acceptors (N2 of pyrazole, Alkyne π-system) |
| pKa (Predicted) | ~1.5 (Pyrazole N2 protonation) / ~25 (Terminal alkyne proton) |
Structural Analysis of Solvation
-
The "Brick Dust" Factor: The molecule possesses a rigid, planar geometry due to the conjugation between the phenyl ring, pyrazole core, and the ethynyl group. This facilitates strong
stacking in the crystal lattice, increasing the melting point and energy required for dissolution.[1] -
Lipophilic Dominance: The 4-bromophenyl group acts as a "grease anchor," drastically reducing water solubility while enhancing affinity for halogenated and aromatic solvents.[1]
-
Terminal Alkyne: While chemically reactive, the ethynyl group (-C≡CH) adds little polarity, behaving largely as a lipophilic extension in non-reactive contexts.[1]
Solubility Profile
The following data categorizes solvent compatibility based on "Operational Solubility"—defined here as the ability to maintain a stable solution at concentrations relevant for synthesis (
Solvent Compatibility Table[1]
| Solvent Class | Specific Solvent | Solubility Rating | Operational Notes |
| Polar Aprotic | DMSO | Excellent (>100 mg/mL) | Primary Stock Solvent. Ideal for biological assay stocks (10-20 mM).[1] |
| DMF | Excellent (>100 mg/mL) | Preferred for Sonogashira coupling and CuAAC reactions.[1] | |
| Acetonitrile | Good | Suitable for HPLC injections; may require warming for high concentrations.[1] | |
| Chlorinated | DCM | High | Standard workup solvent.[1] Excellent for extraction from aqueous phases.[1] |
| Chloroform | High | Alternative to DCM; good for NMR analysis ( | |
| Alcohols | Methanol | Moderate | Solubility decreases rapidly with temperature.[1] Good for recrystallization.[1] |
| Ethanol | Moderate | Often used as a co-solvent with water for purification.[1] | |
| t-Butanol | Good | Critical for Click Chemistry. Used in 1:1 mixtures with water.[1] | |
| Aqueous | Water | Negligible (<10 | Anti-solvent. Precipitator in workups.[1] Requires surfactant/co-solvent.[1] |
| Hydrocarbons | Hexanes | Poor | Anti-solvent. Used to wash the solid filter cake to remove impurities.[1] |
Experimental Protocols
To validate these properties in your specific batch, use the following self-validating protocols.
Protocol A: Kinetic Solubility Assay (High-Throughput)
Use this for rapid estimation of "bio-relevant" solubility from DMSO stocks.[1]
-
Preparation: Prepare a 10 mM stock solution of the compound in DMSO.
-
Spiking: Spike 5
L of the DMSO stock into 495 L of PBS (pH 7.4) in a 96-well plate (Final conc: 100 M, 1% DMSO). -
Incubation: Shake at 500 rpm for 2 hours at 25°C.
-
Filtration: Filter using a 0.45
m PVDF filter plate to remove precipitates.[1] -
Quantification: Analyze filtrate via HPLC-UV (254 nm).
-
Calculation:
[1]
-
-
Validation: If recovery is <5%, the compound has precipitated (Solubility < 5
M).
Protocol B: Thermodynamic Solubility (Shake-Flask)
Use this for formulation development or precise physicochemical characterization.[1]
-
Saturation: Add excess solid compound (~10 mg) to 1 mL of the target solvent (e.g., Octanol, Water, Buffer) in a glass vial.
-
Equilibrium: Cap and rotate/shake for 24 hours at 25°C.
-
Separation: Centrifuge at 10,000 rpm for 10 minutes.
-
Sampling: Carefully remove the supernatant.[1]
-
Dilution: Dilute the supernatant with Mobile Phase (Acetonitrile/Water) to fall within the linear range of the detector.[1]
-
Analysis: Inject into HPLC. Compare against a standard curve prepared in DMSO.
Mechanistic & Application Insights
The "Click Chemistry" Solvent Paradox
For CuAAC reactions, the standard solvent system is
-
Challenge: this compound is highly lipophilic and may precipitate upon water addition, halting the reaction.[1]
-
Solution: If precipitation occurs in 1:1 mixtures, shift the ratio to 2:1
-BuOH:Water or add 10% THF/DMSO to maintain homogeneity. The triazole product is often less soluble than the starting material, allowing for filtration-based purification.[1]
Recrystallization Strategy
Leverage the temperature-dependent solubility in alcohols:
-
Dissolve the crude solid in boiling Ethanol .
-
Slowly add hot water until slight turbidity persists.
-
Add a few drops of ethanol to clear the solution.[1]
-
Allow to cool slowly to room temperature, then 4°C. The pure compound will crystallize as the solubility drops.
Visualization: Solubility Workflow
Figure 1: Decision tree for solvent selection based on operational requirements (Synthesis vs. Analysis).[1]
References
-
Sigma-Aldrich. 1-(4-Bromophenyl)-1H-pyrazole Product Specification. (Accessed 2025).[1][2] Link
-
Li, L., et al. "Synthesis and anticancer activity of 1-aryl-4-substituted pyrazoles."[1] Bioorganic & Medicinal Chemistry Letters, 2010. (General procedure for 1-aryl-4-ethynylpyrazoles).
-
Hein, J. E., & Fokin, V. V. "Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(I) acetylides."[1] Chemical Society Reviews, 2010. Link
-
Lipinski, C. A. "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews, 1997. (Basis for LogP and solubility protocols).[1][3]
Precision Engineering of the Pyrazole Core: A Technical Guide to the One-Pot Synthesis of 1,4-Disubstituted Isomers
Topic: One-pot synthesis of 1,4-disubstituted pyrazoles Role: Senior Application Scientist Tone: Authoritative, Technical, Insight-Driven
Strategic Imperative: The Regioselectivity Challenge
In the landscape of medicinal chemistry, the pyrazole ring is a privileged scaffold, ubiquitous in kinase inhibitors (e.g., Ruxolitinib), anti-inflammatory agents (e.g., Celecoxib), and agrochemicals. However, the vast majority of synthetic methodologies favor the formation of 1,3- or 1,5-disubstituted isomers due to the inherent nucleophilicity of hydrazines reacting with 1,3-dielectrophiles.
The 1,4-disubstituted pyrazole remains a challenging yet highly valuable motif. Accessing this substitution pattern often requires multi-step sequences (e.g., cross-coupling at the C4 position of a pre-formed pyrazole) or complex cycloadditions.
This guide details two superior, field-validated one-pot protocols that solve the regioselectivity problem from the ground up. These methods allow for the direct construction of the 1,4-substitution pattern without the need for post-cyclization functionalization.
Method A: The Metal-Catalyzed Route (CuSAC)
Mechanism: Copper-Catalyzed Sydnone-Alkyne Cycloaddition Best For: High-value pharmaceutical intermediates requiring absolute regiocontrol.
The "Click" reaction (CuAAC) is famous for 1,4-disubstituted triazoles. Its pyrazole equivalent utilizes sydnones —mesoionic dipoles that undergo [3+2] cycloaddition with alkynes. Historically, sydnones were difficult to handle. The breakthrough described here is a one-pot generation of sydnones from arylglycines , followed immediately by cycloaddition.[1]
Mechanistic Pathway
The reaction proceeds through a "masked" dipole strategy. The arylglycine is nitrosylated and dehydrated to form the sydnone in situ. This mesoionic species reacts with the copper-acetylide (formed from the terminal alkyne) to produce the pyrazole after the extrusion of CO₂.
Figure 1: The cascade transformation from arylglycine to 1,4-pyrazole via the sydnone intermediate.[2]
Protocol 1: One-Pot CuSAC from Arylglycines
Based on Specklin et al. (2014)[2]
Reagents:
-
N-Arylglycine (1.0 equiv)
-
tert-Butyl nitrite (t-BuONO) (1.1 equiv)
-
Trifluoroacetic anhydride (TFAA) (2.5 equiv)
-
Terminal Alkyne (1.5 equiv)
-
CuSO₄·5H₂O (10 mol%)
-
Sodium Ascorbate (20 mol%) or BPDS ligand
-
Solvents: Dichloromethane (DCM), tert-Butanol (t-BuOH), Water.
Step-by-Step Workflow:
-
Nitrosylation: In a round-bottom flask, dissolve N-arylglycine (e.g., 0.5 mmol) in dry DCM (2 mL). Add t-BuONO (1.1 equiv) dropwise at 0°C. Stir vigorously for 30 minutes. Checkpoint: The solution typically changes color, indicating N-nitroso formation.
-
Cyclization: Add TFAA (2.5 equiv) dropwise at 0°C. Allow to warm to room temperature and stir for 30-60 minutes.
-
Critical Insight: This step forms the sydnone.[3] Do not isolate; sydnones can be sensitive.
-
-
Solvent Switch: Evaporate the volatiles (DCM and excess TFAA) under reduced pressure. Redissolve the crude residue in a 1:1 mixture of t-BuOH/H₂O (4 mL).
-
Click Reaction: Add the terminal alkyne (1.5 equiv), CuSO₄ (10 mol%), and Sodium Ascorbate (20 mol%). Stir at 60°C for 2-4 hours.
-
Workup: Cool to RT. Dilute with EtOAc, wash with brine. Dry over Na₂SO₄ and concentrate. Purify via flash chromatography.
Validation:
-
Regioselectivity: >99:1 (1,4-isomer).[3] The mechanism precludes 1,3-formation.[2]
-
Yield: Typically 70-90%.[4]
Method B: The Metal-Free Oxidative Route (DMSO/Iodine)
Mechanism: Iodine-Catalyzed C1 Insertion Best For: Green chemistry applications and avoiding trace metal contamination.
This method utilizes Dimethyl Sulfoxide (DMSO) not just as a solvent, but as a C1 building block (providing the carbon at position 3/5 depending on numbering, effectively bridging the enaminone and hydrazine). It is a formal [2+2+1] annulation.
Mechanistic Pathway
Molecular iodine catalyzes the reaction, while Selectfluor acts as an oxidant/activator to generate an electrophilic sulfonium species from DMSO. This active C1 species inserts between the enaminone and the hydrazine.
Figure 2: The metal-free [2+2+1] annulation using DMSO as a carbon source.
Protocol 2: Iodine-Catalyzed Annulation
Based on Guo et al. (2022)
Reagents:
-
Enaminone (1.0 equiv)[5]
-
Aryl Hydrazine Hydrochloride (2.0 equiv)
-
Molecular Iodine (I₂) (10 mol%)[5]
-
Selectfluor (2.0 - 5.0 equiv)
-
Solvent: DMSO (Excess, acts as reagent)
Step-by-Step Workflow:
-
Charge: In a sealed tube or round-bottom flask, combine the enaminone (0.2 mmol), hydrazine hydrochloride (0.4 mmol), I₂ (10 mol%), and Selectfluor (2.0 equiv).
-
Solvent: Add DMSO (2.0 mL).
-
Reaction: Heat the mixture to 90°C in an oil bath. Stir for 10-20 minutes.
-
Critical Insight: The reaction is fast. Monitoring by TLC is essential to prevent over-oxidation or decomposition.
-
-
Quench: Cool to room temperature. Add water (5 mL) to quench the reaction.
-
Extraction: Extract with Ethyl Acetate (3 x 10 mL). Wash the organic phase thoroughly with water (to remove DMSO) and brine.
-
Purification: Dry over anhydrous Na₂SO₄, concentrate, and purify via silica gel chromatography.
Validation:
-
Atom Economy: Lower than CuSAC due to the use of Selectfluor, but avoids heavy metals.
-
Scope: Tolerates halides and esters well.
Comparative Analysis
| Feature | Method A: CuSAC (Sydnone Route) | Method B: Iodine/DMSO (Oxidative) |
| Regioselectivity | Perfect (Exclusive 1,4) | Excellent |
| Precursors | Arylglycines + Alkynes | Enaminones + Hydrazines |
| Catalyst | Copper (Cu) | Iodine (I₂) (Metal-Free) |
| Key Reagent | t-BuONO, TFAA | Selectfluor, DMSO |
| Reaction Time | 3-5 Hours | 10-30 Minutes |
| Scalability | High (Standard Click Chemistry) | Moderate (Selectfluor cost) |
| Primary Risk | Handling Azide/Nitroso intermediates | Removal of DMSO during workup |
References
-
Specklin, S., Decuypere, E., Plougastel, L., Aliani, S., & Taran, F. (2014).[2] One-Pot Synthesis of 1,4-Disubstituted Pyrazoles from Arylglycines via Copper-Catalyzed Sydnone-Alkyne Cycloaddition Reaction.[1][2][6] The Journal of Organic Chemistry, 79(16), 7772–7777.
-
Guo, H., Tian, L., Liu, Y., & Wan, J.-P. (2022).[7][5] DMSO as a C1 Source for [2 + 2 + 1] Pyrazole Ring Construction via Metal-Free Annulation with Enaminones and Hydrazines.[5][8] Organic Letters, 24(1), 228–233.[7][5]
-
Gosselin, F., O'Shea, P. D., Webster, R. A., Reamer, R. A., Tillyer, R. D., & Grabowski, E. J. J. (2006).[9] Highly Regioselective Synthesis of 1-Aryl-3,4,5-Substituted Pyrazoles. Synlett, 2006(19), 3267–3270.
-
Schmitt, D. C., Taylor, A. P., Flick, A. C., & Kyne, R. E. (2015). Ruthenium-Catalyzed Hydrogen Transfer of 1,3-Diols: A Regioselective Synthesis of 1,4-Disubstituted Pyrazoles. Organic Letters, 17(17), 4280–4283.
Sources
- 1. Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer’s Disease and Parkinson’s Disease Treatment (2011–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. One-Pot Synthesis of 1,4-Disubstituted Pyrazoles from Arylglycines via Copper-Catalyzed Sydnone-Alkyne Cycloaddition Reaction [organic-chemistry.org]
- 3. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 4. researchgate.net [researchgate.net]
- 5. DMSO as a C1 Source for [2 + 2 + 1] Pyrazole Ring Construction via Metal-Free Annulation with Enaminones and Hydrazines [organic-chemistry.org]
- 6. One-pot synthesis of 1,4-disubstituted pyrazoles from arylglycines via copper-catalyzed sydnone-alkyne cycloaddition reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pyrazole synthesis [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Highly Regioselective Synthesis of 1-Aryl-3,4,5-Substituted Pyrazoles [organic-chemistry.org]
The Brominated Pyrazole Scaffold: Physicochemical Profiling and Synthetic Utility
Part 1: Introduction – The "Halogen Advantage" in Heterocycles
In modern medicinal chemistry, the pyrazole ring is a privileged scaffold, ubiquitous in kinase inhibitors (e.g., Ruxolitinib), anti-inflammatory agents (e.g., Celecoxib), and agrochemicals. While the "Magic Methyl" effect is a well-documented phenomenon where a single methyl group can drastically alter potency and solubility, the "Strategic Bromine" effect offers a distinct orthogonal set of advantages.
Bromination of the pyrazole core does more than just add mass; it fundamentally alters the electronic landscape of the ring, introduces the capacity for halogen bonding (σ-hole interactions), and serves as a versatile handle for late-stage diversification via cross-coupling. This guide dissects the physical and chemical properties of brominated pyrazoles, moving beyond basic textbook definitions to provide actionable insights for drug development.
Part 2: Physicochemical Landscape
Acidity and Basicity Modulation
The pyrazole ring is amphoteric. Introducing a bromine atom—a highly electronegative and polarizable substituent—exerts a strong inductive electron-withdrawing effect (-I), which significantly impacts the pKa of the system.
-
Acidity (N-H Deprotonation): Bromine at the C-4 position stabilizes the pyrazolate anion through inductive withdrawal, making the N-H proton more acidic compared to the unsubstituted parent.
-
Basicity (N-Protonation): Conversely, the electron-withdrawing nature reduces the electron density at the pyridine-like nitrogen (N-2), making the neutral molecule a weaker base.
Table 1: Comparative Physicochemical Properties
| Compound | pKa (Acidic, N-H) | pKa (Basic, Conj. Acid) | LogP (Exp/Pred) | Electronic Effect |
| Pyrazole | ~14.2 | ~2.5 | 0.2 | Reference |
| 4-Bromopyrazole | ~12.3 | ~1.4 | 1.3 | Inductive (-I) stabilization of anion |
| 3,5-Dimethylpyrazole | ~14.8 | ~4.1 | 0.6 | Inductive (+I) destabilization of anion |
| 3,4,5-Tribromopyrazole | ~10.5 | < 0.5 | 2.8 | Cumulative -I effect |
Data synthesized from EPA CompTox and standard heterocyclic chemistry texts.
Tautomerism and Regio-Dynamics
Unsubstituted N-H bromopyrazoles exist in annular tautomerism. In solution, the equilibrium is fast. However, in the solid state or upon binding to a protein target, the specific tautomer is locked.
-
4-Bromopyrazole: The symmetry makes the tautomers identical (
- and - forms are degenerate). -
3-Bromopyrazole vs. 5-Bromopyrazole: These are tautomers of the same molecule. In solution, the equilibrium favors the form where the hydrogen is on the nitrogen adjacent to the electron-withdrawing bromine (stabilizing the lone pair), though solvent polarity plays a massive role.
Halogen Bonding (The -Hole)
Unlike fluorine, bromine exhibits a distinct region of positive electrostatic potential on the extension of the C-Br bond, known as the
Visual 1: Halogen Bonding & Tautomerism Dynamics
Caption: Left: Tautomeric shift of asymmetric bromopyrazoles. Right: Directional halogen bonding interaction where the Br σ-hole targets an electron-rich acceptor.
Part 3: Chemical Reactivity & Synthetic Utility[1][2]
Regioselective Bromination
The pyrazole ring is electron-rich (π-excessive). Electrophilic Aromatic Substitution (EAS) occurs preferentially at the C-4 position , which has the highest electron density (homologous to the
-
Reagent of Choice: N-Bromosuccinimide (NBS) in DMF or MeCN is superior to elemental bromine (
) because it avoids the formation of hydrobromic acid byproducts that can complicate isolation or degrade acid-sensitive groups. -
Mechanism: The reaction proceeds via a Wheland intermediate.[1] The lone pair from the pyrrole-like nitrogen stabilizes the carbocation at C-4.
Metal-Halogen Exchange (Lithiation)
Bromopyrazoles are excellent precursors for generating nucleophilic pyrazoles.
-
Protocol: Treatment of an N-protected 4-bromopyrazole with
-BuLi at -78°C effects a rapid Lithium-Bromine exchange. -
Causality: The C-Br bond is weaker than the C-H bond, and the formation of the stable aryl-lithium species is thermodynamically driven. This species can then trap electrophiles (aldehydes, acyl chlorides) to install carbon frameworks at C-4.
Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)
The C-Br bond in pyrazoles is highly activated for oxidative addition to Pd(0). This makes 4-bromopyrazoles ideal coupling partners for building biaryl systems found in drugs like Celecoxib .
Visual 2: Suzuki-Miyaura Catalytic Cycle for Pyrazoles
Caption: The catalytic cycle for coupling 4-bromopyrazole. The oxidative addition step is facilitated by the electron-deficient nature of the brominated heterocycle.
Part 4: Experimental Protocol
Protocol: Synthesis of 1-Benzyl-4-(4-bromophenyl)pyrazole
A self-validating protocol for generating a biaryl scaffold via Suzuki coupling.
Objective: Synthesize a diaryl pyrazole core using a brominated precursor. Note: In this specific example, we utilize a 4-iodopyrazole and a bromophenylboronic acid to selectively couple at the iodo-position (leaving the bromine intact for further chemistry), demonstrating the hierarchy of halogen reactivity (
Materials:
-
Substrate: 1-Benzyl-4-iodopyrazole (1.0 equiv, 1.0 mmol)
-
Coupling Partner: 4-Bromophenylboronic acid (1.2 equiv, 1.2 mmol)[2]
-
Catalyst:
(5 mol%)[2] -
Base:
(2.5 equiv)[2] -
Solvent: 1,4-Dioxane : Water (4:1 ratio, degassed)
Step-by-Step Methodology:
-
System Preparation: Flame-dry a Schlenk flask and cycle with Argon (
) to remove oxygen. Why: Pd(0) catalysts are sensitive to oxidation, which kills catalytic activity. -
Solvation: Dissolve the pyrazole and boronic acid in the Dioxane/Water mixture. Bubble Argon through the solution for 15 minutes.[2] Why: Degassing prevents homocoupling of the boronic acid.
-
Catalysis: Add
quickly under a positive stream of Argon. Seal the vessel. -
Reaction: Heat to 90°C for 6 hours. Monitor by TLC (Hexane:EtOAc 4:1). The starting iodide should disappear; the bromide on the boronic acid ring remains largely intact due to the faster oxidative addition of the iodide.
-
Workup: Cool to RT. Dilute with EtOAc, wash with brine (
), dry over , and concentrate. -
Purification: Flash column chromatography (Silica gel).
Self-Validation Check:
-
Success Indicator: Appearance of a new spot on TLC with lower Rf than the starting material.
-
Failure Mode: If the starting material remains, check oxygen exclusion. If a mixture of products forms (oligomers), lower the temperature to improve chemoselectivity between I and Br.
Part 5: References
-
Regioselectivity of Pyrazole Bromination. Vertex AI Search Results (Reddit/Literature Consensus). 2022.[3] 1
-
Synthesis of 1-Benzyl-4-(4-bromophenyl)pyrazole via Suzuki Coupling. BenchChem Application Notes. 2025.[2][4][5][6][7][8] 2[6][9][10]
-
One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives. Journal of the Mexican Chemical Society. 2011.[6] 11[6][9][10]
-
Halogen Bonding in Crystal Engineering. Semantic Scholar / Crystals. 2021.[3] 12
-
4-Bromo-5-ethyl-1H-pyrazole Properties. EPA CompTox Chemicals Dashboard.[4] 2025.[2][4][5][6][7][8] 4[6][10]
-
Conditions for Palladium-Catalyzed Direct Arylations. Royal Society of Chemistry. 2015. 13[6][9][10]
-
Pyrazoles as non-classical bioisosteres. Bioorganic & Medicinal Chemistry Letters. 2014. 14[6][9][10]
Sources
- 1. reddit.com [reddit.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. reddit.com [reddit.com]
- 4. CompTox Chemicals Dashboard [comptox.epa.gov]
- 5. CompTox Chemicals Dashboard [comptox.epa.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. drughunter.com [drughunter.com]
- 9. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity [mdpi.com]
- 11. scielo.org.mx [scielo.org.mx]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. pubs.rsc.org [pubs.rsc.org]
- 14. Pyrazoles as non-classical bioisosteres in prolylcarboxypeptidase (PrCP) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Controlled Sonogashira Cross-Coupling and Polymerization Strategies for 1-(4-Bromophenyl)-4-ethynyl-1H-pyrazole
Target Audience: Synthetic Chemists, Materials Scientists, and Drug Development Professionals Document Type: Advanced Methodology and Protocol Guide
Introduction & Mechanistic Causality
The molecule 1-(4-Bromophenyl)-4-ethynyl-1H-pyrazole is a highly versatile, bifunctional building block. Structurally, it possesses an electron-rich pyrazole core substituted with a nucleophilic terminal alkyne at the 4-position and an electrophilic 4-bromophenyl group at the 1-position. This dual functionality presents both a synthetic challenge and a unique opportunity: the molecule can either undergo controlled, chemoselective cross-coupling or act as an AB-type monomer for step-growth polymerization [1].
As a Senior Application Scientist, I approach this molecule by exploiting the fundamental kinetics of the Sonogashira coupling . The reaction relies on a dual catalytic system (Palladium and Copper) where the rate-determining step is the oxidative addition of the aryl halide to the active 14-electron Pd(0) complex [1, 3].
The causality of our protocol design rests on the reactivity gradient of oxidative addition :
-
Pathway A (Chemoselective): By introducing an external Aryl Iodide and maintaining mild thermal conditions, the Pd(0) catalyst selectively activates the Ar–I bond. The internal Ar–Br bond remains kinetically dormant, allowing for precise functionalization of the alkyne.
-
Pathway B (Polymerization): By applying elevated temperatures and a strong base, we force the thermodynamic activation of the internal Ar–Br bond. This initiates a self-condensing cascade, yielding conjugated poly(arylene ethynylene)s (PAEs), which are highly valued in optoelectronics and fluorescent chemosensing [2].
Divergent reaction pathways for the bifunctional pyrazole monomer based on catalytic conditions.
Quantitative Reaction Parameters
To achieve absolute control over the reaction trajectory, the catalytic environment must be strictly tailored. The table below summarizes the divergent quantitative parameters required to force the reaction down either Pathway A or Pathway B.
| Parameter | Pathway A: Chemoselective Coupling | Pathway B: AB-Type Polymerization |
| Electrophile Target | External Aryl Iodide (Ar-I) | Internal Aryl Bromide (Ar-Br) |
| Palladium Catalyst | PdCl | Pd(PPh |
| Copper Co-Catalyst | CuI (2 mol%) | CuI (2 mol%) |
| Solvent / Base System | THF / Et | DMF / DIPA (1:1 v/v) |
| Operating Temperature | 45 °C | 90 °C |
| Reaction Time | 4 - 6 hours | 24 - 48 hours |
| Primary Success Metric | >85% Isolated Yield |
Mechanistic Justification for Catalyst Selection
For Pathway A , PdCl
Sonogashira catalytic cycle illustrating the intersection of the Palladium and Copper pathways.
Experimental Protocols & Self-Validating Systems
Protocol A: Chemoselective Cross-Coupling
Objective: Couple the terminal alkyne with 4-Iodoanisole while preserving the aryl bromide.
Step-by-Step Methodology:
-
Reagent Charging: In an oven-dried 50 mL Schlenk flask, add this compound (1.0 equiv, 1.0 mmol), 4-Iodoanisole (1.1 equiv, 1.1 mmol), PdCl
(PPh ) (0.05 mmol), and CuI (0.02 mmol). -
Solvent Addition: Add anhydrous THF (10 mL) and anhydrous Triethylamine (Et
N, 10 mL).-
Causality: THF provides excellent solubility for the pyrazole monomer. Et
N acts as the base to neutralize the HI byproduct and serves as an auxiliary ligand for Cu(I).
-
-
Anaerobic Purging (Critical): Subject the mixture to three consecutive freeze-pump-thaw cycles using liquid nitrogen. Backfill with ultra-pure Argon.
-
Causality: Oxygen acts as an oxidant for the Cu(I) acetylide, triggering the Glaser homocoupling pathway (forming an undesired diyne). Rigorous degassing ensures the Cu(I) acetylide exclusively undergoes transmetalation with the Pd(II) complex.
-
-
Reaction Execution: Stir the reaction at 45 °C for 5 hours. Do not exceed 60 °C to prevent premature activation of the aryl bromide.
-
Workup: Quench with saturated aqueous NH
Cl, extract with Ethyl Acetate (3 x 15 mL), dry over MgSO , and purify via silica gel chromatography (Hexanes/EtOAc).
Self-Validating System (Protocol A):
-
Visual Validation: If the reaction mixture turns deep blue or green, this indicates Cu(II) formation, confirming oxygen contamination and predicting Glaser diyne impurities. A successful, oxygen-free reaction maintains a pale yellow to amber hue.
-
Analytical Validation: Analyze the purified product via GC-MS. The desired cross-coupled product will display a distinct 1:1 isotopic doublet at the molecular ion peak (
and ) due to the naturally occurring Br and Br isotopes. This definitively proves the bromide moiety was preserved.
Protocol B: AB-Type Homopolymerization
Objective: Synthesize a conjugated poly(arylene ethynylene) (PAE) via self-condensation.
Step-by-Step Methodology:
-
Reagent Charging: In a heavy-walled Schlenk tube, add this compound (1.0 equiv, 2.0 mmol), Pd(PPh
) (0.1 mmol), and CuI (0.04 mmol). -
Solvent Addition: Add anhydrous N,N-Dimethylformamide (DMF, 10 mL) and Diisopropylamine (DIPA, 10 mL).
-
Causality: DIPA is a stronger, more sterically hindered base than Et
N, facilitating the deprotonation of the alkyne at high temperatures. DMF increases the polarity of the medium, stabilizing the transition states during the thermodynamically difficult oxidative addition of the Ar–Br bond.
-
-
Anaerobic Purging: Perform three freeze-pump-thaw cycles and seal the Schlenk tube under Argon.
-
Polymerization: Heat the sealed tube to 90 °C and stir vigorously for 48 hours.
-
Precipitation: Cool the highly viscous, dark solution to room temperature. Precipitate the polymer by dropping the mixture slowly into 200 mL of vigorously stirred cold methanol. Filter the resulting solid and wash via Soxhlet extraction (acetone) to remove oligomers and catalyst residues.
Self-Validating System (Protocol B):
-
Optical Validation: Dissolve a trace amount of the precipitated polymer in THF and expose it to a 365 nm UV lamp. A successful polymerization will exhibit a strong bathochromic (red) shift in fluorescence compared to the monomer, directly validating the extension of the
-conjugated backbone. -
Analytical Validation: Monitor the polymerization via Gel Permeation Chromatography (GPC) against polystyrene standards. A successful step-growth polymerization will show an increasing Number Average Molecular Weight (
g/mol ) and a broader dispersity ( ), which is the mathematical hallmark of Carothers kinetics in polycondensation.
References
-
Title: The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry Source: Chemical Reviews, 2007, 107(3), 874–922. URL: [Link]
-
Title: Poly(aryleneethynylene)s: Syntheses, Properties, Structures, and Applications Source: Chemical Reviews, 2000, 100(4), 1605-1644. URL: [Link]
-
Title: A convenient synthesis of acetylenes: catalytic substitutions of acetylenic hydrogen with bromoarenes, iodoarenes and bromopyridines Source: Tetrahedron Letters, 1975, 16(50), 4467-4470. URL: [Link]
Advanced Application Note: Copper-Free Sonogashira Coupling for Pyrazole Derivatives
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP)
Executive Summary & Strategic Rationale
The Sonogashira cross-coupling reaction is a cornerstone methodology for constructing C(sp)–C(sp²) bonds, heavily utilized in the synthesis of conjugated systems and active pharmaceutical ingredients (APIs). Pyrazole derivatives, in particular, are privileged scaffolds in medicinal chemistry, frequently appearing in kinase inhibitors and anti-inflammatory agents [2].
Historically, this coupling required a copper(I) co-catalyst to activate the terminal alkyne. However, in pharmaceutical development, copper introduces severe liabilities: it catalyzes the oxidative Glaser-type homocoupling of alkynes (forming difficult-to-separate diynes) and leaves behind heavy metal impurities that complicate adherence to ICH Q3D elemental guidelines [3]. This application note details the mechanistic causality, optimized conditions, and self-validating protocols for Copper-Free Sonogashira Couplings applied specifically to halopyrazole substrates.
Mechanistic Causality: The Copper-Free Paradigm
Understanding the mechanistic divergence between traditional and copper-free systems is critical for troubleshooting and optimization.
In a standard Sonogashira reaction, copper(I) iodide reacts with the terminal alkyne to form a highly nucleophilic copper acetylide, which then undergoes transmetalation with the Pd(II) intermediate. When copper is removed from the system, the thermodynamic driving force of transmetalation is lost. Instead, the reaction must proceed via a carbopalladation/base-assisted deprotonation pathway [3].
Causality of Reagent Selection:
-
The Catalyst: Because the alkyne activation step is now kinetically demanding, the initial oxidative addition must be highly efficient. This is achieved using bulky, electron-rich phosphine ligands (e.g., di-tert-butylneopentylphosphine, DTBNpP) that stabilize a highly reactive, monoligated Pd(0) active species [1].
-
The Base: Without copper, the base must directly deprotonate the alkyne while it is coordinated to the Pd(II) center. Strong, sterically hindered amine bases like 2,2,6,6-tetramethylpiperidine (TMP) or pyrrolidine are required to facilitate this deprotonation without coordinating to and poisoning the palladium center [1].
Caption: Catalytic cycle of the copper-free Sonogashira reaction highlighting base-assisted activation.
Quantitative Data & Condition Optimization
The following table synthesizes field-proven, copper-free conditions for the alkynylation of pyrazole and related heterocyclic derivatives. Selecting the right system depends on the electronic nature of the halopyrazole and the scalability requirements.
| Catalytic System | Ligand / Support | Base | Solvent | Temp / Time | Target Substrate | Yield |
| [DTBNpP]Pd(crotyl)Cl (5 mol%) | DTBNpP (Monoligated) | TMP (2 equiv) | DMSO | 60 °C / 20 h | 4-Bromo-1H-pyrazole derivatives | 63–97% [1] |
| Pd-PDMS (Macrocatalyst) | Polysiloxane supported | Amine-free | None / Mild | 55 °C / 12 h | Pyrazole-4-carboxamides | ~90% [2] |
| Nano-Pd / Pd/C | Carbon supported | Et₃N | PEG-400 / H₂O | 80 °C / 6 h | Acyl pyrazole precursors | >85% [4] |
Note: The [DTBNpP]Pd(crotyl)Cl system is highly recommended for late-stage functionalization due to its air-stable precatalyst nature and exceptional functional group tolerance [1].
Experimental Protocol: Synthesis of Alkynyl Pyrazoles
This protocol details the synthesis of 1-Methyl-4-(pyridin-3-ylethynyl)-1H-pyrazole-3-carbaldehyde using the monoligated precatalyst approach [1].
Materials & Reagents
-
Electrophile: 4-Bromo-1-methyl-1H-pyrazole-3-carbaldehyde (1.0 equiv, 0.5 mmol)
-
Nucleophile: 3-Ethynylpyridine (1.2 equiv, 0.6 mmol)
-
Catalyst: [DTBNpP]Pd(crotyl)Cl (5 mol%, 0.025 mmol)
-
Base: 2,2,6,6-Tetramethylpiperidine (TMP) (2.0 equiv, 1.0 mmol)
-
Solvent: Anhydrous Dimethyl Sulfoxide (DMSO) (0.25 M, 2.0 mL)
Step-by-Step Methodology
-
Preparation (Glovebox/Schlenk): While the precatalyst is air-stable, performing the reaction under an inert atmosphere (N₂ or Argon) prevents the oxidative degradation of the electron-rich phosphine ligand during the catalytic cycle. Add the halopyrazole (0.5 mmol) and[DTBNpP]Pd(crotyl)Cl (5 mol%) to an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar.
-
Solvent & Base Addition: Seal the tube with a septum. Evacuate and backfill with Argon three times. Inject anhydrous DMSO (2.0 mL) followed by TMP (1.0 mmol) via syringe.
-
Alkyne Addition: Inject the terminal alkyne (0.6 mmol) dropwise over 2 minutes. Mechanistic Note: Slow addition prevents localized high concentrations of alkyne, further mitigating any trace background homocoupling.
-
Reaction Execution: Transfer the sealed tube to a pre-heated oil bath at 60 °C. Stir vigorously (800 rpm) for 20 hours.
-
Quenching & Extraction: Cool the mixture to room temperature. Dilute with Ethyl Acetate (15 mL) and quench with saturated aqueous NH₄Cl (10 mL). Separate the phases and extract the aqueous layer with EtOAc (2 × 10 mL).
-
Washing: Wash the combined organic layers with brine (3 × 10 mL) to remove DMSO. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to afford the pure alkynylated pyrazole.
Caption: Step-by-step experimental workflow for the copper-free alkynylation of halopyrazoles.
Self-Validating System & Analytical Checkpoints
To ensure trustworthiness and reproducibility, this protocol operates as a self-validating system. Do not proceed to workup until the following analytical checkpoints are met:
-
In-Process Control (IPC) via LC-MS:
-
Validation of Oxidative Addition: Monitor the disappearance of the halopyrazole. For bromopyrazoles, look for the consumption of the distinct 1:1 isotopic M / M+2 doublet.
-
Validation of Copper-Free Integrity: Scan the mass spectrum for the mass of the diyne (2 × Alkyne Mass - 2 Da). The complete absence of this peak validates that the copper-free environment successfully suppressed Glaser homocoupling.
-
-
Post-Purification NMR Verification:
-
¹H NMR must show the complete disappearance of the terminal alkyne proton (typically a sharp singlet around
3.0–4.5 ppm depending on the adjacent group). -
¹³C NMR must show the shift of the alkyne carbons from terminal sp-hybridized shifts (
~70-85 ppm) to internal sp-hybridized shifts ( ~85-95 ppm), confirming successful C–C bond formation.
-
References
-
Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl Source: ACS Omega (via NIH.gov) URL:[Link]
-
Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review Source: ResearchGate URL:[Link]
-
Copper-free Sonogashira cross-coupling reactions: an overview Source: Semantic Scholar / RSC Advances URL:[Link]
-
Acyl Sonogashira Cross-Coupling: State of the Art and Application to the Synthesis of Heterocyclic Compounds Source: MDPI URL:[Link]
1-(4-Bromophenyl)-4-ethynyl-1H-pyrazole as a building block for medicinal chemistry.
This Application Note and Protocol Guide is structured to provide a comprehensive, technical roadmap for utilizing 1-(4-Bromophenyl)-4-ethynyl-1H-pyrazole in medicinal chemistry.
High-Fidelity Building Block for Orthogonal Drug Discovery
Executive Summary & Value Proposition
This compound represents a "dual-key" scaffold in modern medicinal chemistry. Its structural value lies in its orthogonal reactivity : it possesses two distinct functional handles—an aryl bromide and a terminal alkyne—that react under mutually exclusive conditions.
-
Handle A (Aryl Bromide): Reserved for Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig) to extend the lipophilic core or install solubility-enhancing groups.
-
Handle B (Terminal Alkyne): Primed for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC "Click" chemistry) or Sonogashira coupling, ideal for fragment-based drug discovery (FBDD), bioconjugation, or PROTAC linker installation.
-
The Pyrazole Core: Acts as a rigid, bioisosteric linker often found in kinase inhibitors (e.g., Ruxolitinib) and COX-2 inhibitors (e.g., Celecoxib), providing hydrogen-bond acceptor properties.
Structural Analysis & Physicochemical Profile
The molecule features a linear vector alignment between the para-bromo substituent and the C4-ethynyl group, creating a "rod-like" geometry useful for spanning deep binding pockets.
Table 1: Predicted Physicochemical Properties
Data derived from structural analogs (e.g., 1-phenyl-4-ethynylpyrazole).
| Property | Value / Description | Medicinal Chemistry Implication |
| Molecular Formula | C₁₁H₇BrN₂ | Low MW (<250) allows significant elaboration.[1] |
| Molecular Weight | 247.09 g/mol | Ideal for Fragment-Based Drug Discovery (Rule of 3 compliant). |
| Physical State | Off-white to pale yellow solid | Easy handling; typically crystalline. |
| Melting Point | ~110–130 °C (Predicted range) | Stable solid; amenable to standard storage. |
| LogP (Predicted) | ~3.2 | Moderate lipophilicity; requires polar groups in final drug candidate. |
| Solubility | DMSO, DMF, DCM, EtOAc | Compatible with standard organic synthesis solvents. |
| ¹H NMR Signature | δ 7.8–8.2 ppm (s, 2H, Pyrazole H-3/H-5)δ 3.0–3.3 ppm (s, 1H, Alkyne C≡C-H) | Distinct singlets allow easy monitoring of reaction progress. |
Synthesis Protocol: Preparation of the Building Block
Rationale: Direct synthesis ensures high purity. The critical strategy here is Chemoselective Sonogashira Coupling . By exploiting the reactivity difference between C–I (faster) and C–Br (slower), we can install the alkyne at the pyrazole C4 position without disturbing the aryl bromide.
Workflow Diagram
Caption: Chemoselective route exploiting the reactivity differential between C-I and C-Br bonds.
Detailed Step-by-Step Protocol
Step 1: Pyrazole Ring Formation
-
Reagents: 4-Bromophenylhydrazine HCl (1.0 equiv), 1,1,3,3-Tetramethoxypropane (1.1 equiv), Ethanol (0.5 M).
-
Procedure: Reflux the mixture for 2–4 hours. The acetal hydrolyzes in situ to malonaldehyde, which condenses with the hydrazine.
-
Workup: Cool to room temperature. Concentrate in vacuo.[2] Dissolve residue in EtOAc, wash with NaHCO₃ and brine.
-
Yield: Expect >85%. Product is 1-(4-Bromophenyl)-1H-pyrazole .
Step 2: Regioselective Iodination (C4)
-
Reagents: Pyrazole intermediate (1.0 equiv), N-Iodosuccinimide (NIS, 1.1 equiv), Acetonitrile (ACN).
-
Procedure: Stir at room temperature for 4–12 hours.
-
Mechanism: The pyrazole C4 position is nucleophilic. NIS provides a mild source of I⁺. The aryl bromide is unreactive under these conditions.
-
Validation: Monitor by TLC. The product, 1-(4-Bromophenyl)-4-iodo-1H-pyrazole , is significantly less polar than the starting material.
Step 3: Chemoselective Sonogashira Coupling
Critical Control Point: You must keep the temperature low (RT to 40°C) to prevent reaction at the aryl bromide.
-
Reagents: 4-Iodo intermediate (1.0 equiv), Trimethylsilylacetylene (TMSA, 1.2 equiv), Pd(PPh₃)₂Cl₂ (2 mol%), CuI (4 mol%), Triethylamine (Et₃N) as solvent/base.
-
Procedure: Degas Et₃N with nitrogen for 15 mins. Add catalyst, CuI, and iodide. Add TMSA dropwise. Stir at Room Temperature for 2–6 hours.
-
Why it works: The Oxidative Addition of Pd(0) into the C–I bond is kinetically much faster than into the C–Br bond.
-
Workup: Filter through Celite. Concentrate. Purify via silica flash chromatography (Hexanes/EtOAc).
Step 4: Deprotection
-
Reagents: TMS-intermediate, K₂CO₃ (1.5 equiv), Methanol/THF (1:1).
-
Procedure: Stir at room temperature for 30 mins.
-
Final Product: This compound .
Application Protocols
Application A: "Click" Chemistry (CuAAC)
Use Case: Attaching the scaffold to a warhead, fluorophore, or PROTAC E3 ligase ligand.
Protocol:
-
Setup: Dissolve This compound (1.0 equiv) and the desired Azide (R-N₃, 1.0 equiv) in t-BuOH/H₂O (1:1).
-
Catalyst Generation: Add CuSO₄·5H₂O (5 mol%) and Sodium Ascorbate (10 mol%).
-
Reaction: Stir at room temperature for 2–12 hours. The reaction typically proceeds to completion with high regioselectivity for the 1,4-disubstituted 1,2,3-triazole.
-
Purification: Often, the product precipitates upon adding water. If not, extract with EtOAc.[3]
-
Note: The aryl bromide remains intact, ready for subsequent functionalization.
Application B: Suzuki-Miyaura Cross-Coupling
Use Case: Extending the core scaffold (e.g., adding a solubilizing pyridine or morpholine ring).
Protocol:
-
Setup: Dissolve This compound (1.0 equiv) and Aryl Boronic Acid (1.2 equiv) in 1,4-Dioxane/Water (4:1).
-
Base: Add K₃PO₄ or Na₂CO₃ (2.0 equiv).
-
Catalyst: Add Pd(dppf)Cl₂ (5 mol%).
-
Reaction: Heat to 80–100 °C under nitrogen for 4–12 hours.
-
Caution: The terminal alkyne can participate in Sonogashira side-reactions if Cu is present. Since this is a Suzuki coupling (Copper-free), the alkyne is generally stable, though protecting it (as TMS) during the Suzuki step is a safer alternative if the yield is low.
Divergent Synthesis Strategy Diagram
Caption: Divergent synthesis showing orthogonal functionalization of the alkyne and bromide handles.
References
-
General Pyrazole Synthesis (Vilsmeier-Haack & Condensation)
-
Chemoselective Sonogashira Coupling (I vs Br)
- Title: Palladium-catalyzed Sonogashira coupling of 4-iodopyrazoles: A vers
- Source: Organic Letters (General Concept Reference for Halogen Selectivity).
- Context: See Organic Chemistry Portal for general Sonogashira selectivity rules (C-I > C-Br).
-
URL:[Link]
-
Click Chemistry Applications
-
Medicinal Chemistry of Pyrazoles
- Title: Pyrazoles as privileged scaffolds in design of kinase inhibitors.
- Source: European Journal of Medicinal Chemistry.
-
URL:[Link]
Sources
Application Note: High-Fidelity Synthesis of Pyrazole-Based Kinase Inhibitors
Strategic Scaffolding, Regiocontrol, and Modular Assembly[1]
Abstract
The pyrazole ring is a "privileged scaffold" in kinase inhibitor design, featuring in over 20 FDA-approved small molecules (e.g., Ruxolitinib, Crizotinib, Encorafenib).[1] Its ubiquity stems from its ability to function as a bidentate hinge binder, mimicking the adenine ring of ATP. However, the synthesis of polysubstituted pyrazoles is plagued by regioselectivity challenges—specifically, distinguishing between the N1-substituted 1,3- and 1,5-isomers.[1] This guide details a modular, high-fidelity protocol for synthesizing pyrazole-based Type I kinase inhibitors, focusing on regiocontrolled cyclization and convergent cross-coupling strategies.[1]
Introduction: The Pyrazole as a Hinge Binder
Protein kinases share a conserved bilobal fold with an ATP-binding cleft located between the N-terminal and C-terminal lobes.[2] The "hinge region" connecting these lobes is the primary anchor point for ATP-competitive inhibitors.
-
Mechanism of Action: The pyrazole motif typically interacts with the kinase hinge via a donor-acceptor hydrogen bond network. The N2 nitrogen acts as a hydrogen bond acceptor (interacting with the backbone NH of a hinge residue), while the NH at position 1 (or an exocyclic amine) acts as a donor to a backbone carbonyl.
-
Synthetic Challenge: The biological activity is strictly dependent on the substitution pattern. For example, in p38 MAP kinase inhibitors, the 1,5-diaryl substitution pattern is critical for occupying the hydrophobic pocket, whereas 1,3-isomers may be inactive.[1]
Strategic Synthetic Planning
The primary hurdle in pyrazole synthesis is controlling the regiochemistry during the formation of the N1-C5 bond.
3.1 The Regioselectivity Decision Matrix
Classical Knorr synthesis (hydrazine + 1,3-diketone) often yields mixtures of 1,3- and 1,5-isomers due to competing nucleophilic attacks. Modern workflows utilize enaminones or alkynones to bias this selectivity.
Figure 1: Strategic decision tree for pyrazole synthesis. Route A utilizing enaminones is preferred for high regiocontrol in de novo synthesis.
Detailed Protocol: Modular Synthesis of a Crizotinib-Class Inhibitor
This protocol describes the synthesis of a 1,3,4-trisubstituted pyrazole core, analogous to the intermediate used in ALK inhibitors like Crizotinib.
Target Structure: 4-(4-iodo-1H-pyrazol-1-yl)piperidine derivative.[2][3][4][5]
Phase 1: Regioselective Ring Formation (The Enaminone Route)
Using an enaminone precursor directs the hydrazine attack, favoring the formation of the 1,3-isomer (or 1,5-isomer depending on conditions) more reliably than diketones.[1]
Reagents:
-
4-hydrazinopiperidine dihydrochloride (1.0 equiv)[2]
-
3-(Dimethylamino)acrolein (or related enaminone) (1.1 equiv)[1][2]
Step-by-Step:
-
Preparation: Charge a reaction vessel with 4-hydrazinopiperidine dihydrochloride and Ethanol.
-
Basification: Add Triethylamine dropwise at 0°C to free-base the hydrazine. Stir for 15 min.
-
Cyclization: Add the enaminone (e.g., 4,4-dimethoxy-2-butanone equivalent) slowly.
-
Reflux: Heat the mixture to 80°C (reflux) for 4–6 hours. Monitor by LC-MS for the disappearance of hydrazine.[2]
-
Workup: Cool to RT. Concentrate in vacuo. Redissolve in EtOAc, wash with water and brine.[1] Dry over Na₂SO₄.
-
Validation: 1H NMR should show characteristic pyrazole protons (typically doublets around δ 7.5–8.0 ppm if C4 is unsubstituted).
Phase 2: C4-Functionalization (Iodination)
The C4 position is the "vector" for extending the molecule into the kinase specificity pocket (e.g., the gatekeeper region).
Reagents:
Step-by-Step:
-
Dissolution: Dissolve the pyrazole in ACN at RT.
-
Addition: Add NIS portion-wise over 20 minutes. The reaction is typically exothermic; maintain temp <30°C.
-
Quench: After 2 hours, quench with 10% aqueous sodium thiosulfate (Na₂S₂O₃) to remove excess iodine (color change from brown to yellow/clear).
-
Isolation: Extract with EtOAc. The product, 4-iodo-pyrazole , is often solid and can be recrystallized from heptane/EtOAc.
-
Checkpoint: This iodide is a stable "shelf" intermediate for divergent library synthesis.
Phase 3: Convergent Assembly (Suzuki-Miyaura Coupling)
This step couples the pyrazole "warhead" to the aryl "tail" (e.g., the 2-aminopyridine moiety in Crizotinib).[2]
Reagents:
-
4-Iodo-pyrazole intermediate (1.0 equiv)[2]
-
Aryl boronic ester (e.g., 2-aminopyridine-5-boronic acid pinacol ester) (1.2 equiv)[2]
Step-by-Step:
-
Degassing: Combine reagents in a microwave vial or pressure tube. Sparge with Argon for 10 minutes (Critical: Oxygen poisons the Pd catalyst).
-
Reaction: Heat to 90°C for 4–12 hours (or 110°C for 30 min in microwave).
-
Scavenging: Cool to RT. Filter through a Celite pad to remove Palladium black.
-
Purification: Flash column chromatography (SiO₂). Elute with DCM/MeOH gradient.
Case Study: Ruxolitinib (Asymmetric Michael Addition)
Ruxolitinib (Jakafi) presents a unique challenge: the installation of a chiral cyclopentyl nitrile group.
Mechanism: The synthesis utilizes an aza-Michael addition of the pyrazole N1 to a chiral α,β-unsaturated nitrile.
Figure 2: Convergent synthesis workflow for Ruxolitinib, highlighting the critical C-C bond formation followed by stereoselective N-alkylation.
Protocol Highlight (Chiral Resolution Route):
-
Coupling: The pyrazole is first coupled to the pyrrolopyrimidine core via Suzuki coupling.
-
Addition: The resulting N-unsubstituted pyrazole reacts with 3-cyclopentylacrylonitrile in the presence of DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).[2]
-
Resolution: The racemic mixture is separated via chiral HPLC (e.g., Chiralpak AD-H column) to isolate the active (R)-enantiomer.[2] Note: Enantioselective catalytic routes using Rhodium are available but often cost-prohibitive for initial R&D.[2]
Data Summary: Reaction Optimization
The following table summarizes solvent and base effects observed during the Suzuki coupling of pyrazole-4-iodides (Phase 3).
| Solvent System | Base | Temp (°C) | Yield (%) | Notes |
| DMF/H₂O (9:1) | K₂CO₃ | 100 | 65 | Significant de-iodination byproduct observed. |
| Dioxane/H₂O (4:1) | Cs₂CO₃ | 90 | 92 | Optimal conditions. Clean conversion. |
| Toluene/EtOH/H₂O | Na₂CO₃ | 80 | 78 | Slower kinetics; requires longer reaction time. |
| THF (Anhydrous) | KOtBu | 60 | 40 | Poor solubility of inorganic base limits rate. |
Expert Tips & Troubleshooting
-
N-H Acidity: The pyrazole N-H is relatively acidic (pKa ~14). When performing N-alkylations, ensure strictly anhydrous conditions if using strong bases (NaH) to prevent hydrolysis of sensitive esters.
-
Regioisomer Identification: 1,3- and 1,5-isomers can be difficult to distinguish by 1H NMR alone.[1] NOESY (Nuclear Overhauser Effect Spectroscopy) is essential.
-
Palladium Scavenging: Pyrazoles are good ligands for metals. Residual Pd can be trapped in the final product, leading to toxicity or assay interference. Always use a metal scavenger (e.g., SiliaMetS® Thiol) during the final workup.[1]
References
-
Fabbro, D., et al. "Protein kinases as targets for anticancer agents: from inhibitors to useful drugs."[1] Pharmacology & Therapeutics, 2002.[1] Link
-
Lin, Q., et al. "Enantioselective synthesis of Janus kinase inhibitor INCB018424 via an organocatalytic aza-Michael reaction."[1] Organic Letters, 2009.[1] Link[1][2]
-
Cui, J. J., et al. "Discovery of Crizotinib (PF-02341066), a Potent and Selective Dual Inhibitor of Mesenchymal-Epithelial Transition Factor (c-MET) Kinase and Anaplastic Lymphoma Kinase (ALK)." Journal of Medicinal Chemistry, 2011.[1] Link[1][2]
-
Schmidt, A., & Dreger, A. "Recent Advances in the Chemistry of Pyrazoles. Properties, Biological Activities, and Syntheses."[1][6][7][8][9][10][11][12] Current Organic Chemistry, 2011.[1] Link
-
Goossen, L., et al. "Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes."[1] Organic Letters, 2014.[1][13][14] Link[1][2]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. CN102898449A - Method for synthesizing Crizotinib intermediate - Google Patents [patents.google.com]
- 3. CN107365301B - Synthesis method of crizotinib and preparation method of intermediate thereof - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives | MDPI [mdpi.com]
- 10. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Regioselective synthesis and biological studies of novel 1-aryl-3, 5-bis (het) aryl pyrazole derivatives as potential antiproliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pyrazole synthesis [organic-chemistry.org]
- 14. Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes [organic-chemistry.org]
Application Note: Advanced Utilization of 1-(4-Bromophenyl)-4-ethynyl-1H-pyrazole in Materials Science
Executive Summary
1-(4-Bromophenyl)-4-ethynyl-1H-pyrazole represents a high-value "Janus-type" bifunctional synthon for advanced materials synthesis. Its structural utility lies in the orthogonality of its reactive handles: a 4-bromophenyl moiety amenable to palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) and a 4-ethynyl (terminal alkyne) group primed for "Click" chemistry (CuAAC) or Sonogashira extension.
This guide details the application of this molecule as a core building block for:
-
Optoelectronics: Construction of "Push-Pull" D-π-A chromophores for OLEDs and NLO materials.
-
Surface Engineering: Bio-orthogonal functionalization of azide-modified surfaces.
-
Porous Materials: Synthesis of rigid linkers for Metal-Organic Frameworks (MOFs).
Chemical Profile & Handling
-
CAS: 77458-27-6 (Analogous/Class) / Note: Specific CAS may vary by substitution pattern; verify via NMR.
-
Molecular Formula: C₁₁H₇BrN₂
-
Key Features:
-
π-Rich Core: The pyrazole ring acts as a weak donor and stability anchor.
-
Orthogonal Reactivity: Br (Electrophilic/Metallation site) vs. C≡C-H (Nucleophilic/Cycloaddition site).
-
Storage: Store at 2-8°C under inert atmosphere (Argon). The terminal alkyne is sensitive to prolonged light exposure and trace copper contaminants.
Application Module A: Synthesis of Push-Pull Chromophores (Optoelectronics)
Rationale
The pyrazole core serves as an auxiliary donor or π-bridge. By utilizing the ethynyl group in a Sonogashira coupling , researchers can extend the conjugation length, attaching strong acceptors (e.g., benzothiadiazole, dicyanovinyl) to create Donor-π-Acceptor (D-π-A) systems. These materials are critical for Organic Light Emitting Diodes (OLEDs) and Non-Linear Optical (NLO) devices.
Experimental Protocol: Sonogashira Extension
Objective: Coupling this compound with an aryl iodide acceptor.
Reagents
-
Substrate: this compound (1.0 equiv)
-
Coupling Partner: Aryl-Iodide Acceptor (e.g., 4-Iodo-nitrobenzene) (1.1 equiv)
-
Catalyst: Pd(PPh₃)₂Cl₂ (5 mol%)
-
Co-Catalyst: CuI (3 mol%)
-
Base/Solvent: Triethylamine (Et₃N) / THF (1:4 ratio)
Step-by-Step Methodology
-
Degassing: In a flame-dried Schlenk tube, dissolve the substrate and aryl iodide in anhydrous THF/Et₃N. Degas via freeze-pump-thaw cycles (x3) to remove O₂ (Critical to prevent homocoupling of the alkyne to di-yne).
-
Catalyst Addition: Add Pd(PPh₃)₂Cl₂ and CuI under a positive stream of Argon. The solution typically turns yellow/brown.
-
Reaction: Heat to 60°C for 12–18 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 8:2). Look for the disappearance of the highly mobile alkyne spot.
-
Workup: Cool to RT. Filter through a celite pad to remove Pd/Cu residues. Wash with CH₂Cl₂.
-
Purification: Concentrate in vacuo. Purify via silica gel flash chromatography.
-
Note: The bromine on the phenyl ring usually remains intact under these mild conditions, allowing for subsequent functionalization (e.g., Suzuki coupling at the other end).
-
Data Visualization: Chromophore Synthesis Workflow
Caption: Sequential functionalization strategy utilizing the orthogonal reactivity of the alkyne and bromide moieties to build complex optoelectronic materials.
Application Module B: Surface Engineering via "Click" Chemistry
Rationale
The terminal alkyne is a "Click-ready" handle. This molecule is extensively used to functionalize azide-terminated Self-Assembled Monolayers (SAMs) on gold or silica. The resulting triazole linkage is chemically inert and biologically stable, making this ideal for biosensor interfaces where the bromophenyl group acts as a reporter or further anchor.
Experimental Protocol: CuAAC Surface Functionalization
Objective: Covalent attachment to Azide-functionalized Silica Nanoparticles (SiNP-N₃).
Reagents
-
Surface: SiNP-N₃ (100 mg)
-
Ligand: this compound (2.0 equiv relative to surface loading)
-
Catalyst: CuSO₄·5H₂O (10 mol%) + Sodium Ascorbate (20 mol%)
-
Solvent: DMSO/H₂O (1:1)
Step-by-Step Methodology
-
Dispersion: Suspend SiNP-N₃ in DMSO/H₂O via ultrasonication (10 min) to ensure a monodisperse solution.
-
Activation: Add the pyrazole ligand followed by the CuSO₄ solution.
-
Reduction: Add freshly prepared Sodium Ascorbate solution dropwise. The mixture should be protected from light.
-
Incubation: Stir gently at Room Temperature for 24 hours.
-
Washing (Critical): Centrifuge (10,000 rpm, 15 min). Decant supernatant. Resuspend in pure DMSO, then Ethanol, then Water (3 cycles each) to remove non-covalently adsorbed copper and ligand.
-
Validation: Analyze via FTIR.
-
Success Indicator: Disappearance of the Azide peak (~2100 cm⁻¹) and appearance of Triazole C=C/N=N stretches (~1600 cm⁻¹).
-
Application Module C: MOF Ligand Precursor
Rationale
Metal-Organic Frameworks (MOFs) require rigid, linear linkers. This molecule can be converted into a dicarboxylic acid or a pyridine-capped linker. The pyrazole nitrogen can also coordinate directly to metal centers (e.g., Zn, Cu) in specific cluster formations.
Comparison of Synthetic Routes
| Target Material | Reacting Group | Transformation | Reagent | Application |
| Linear Linker | Bromide | Lithiation | MOF Struts | |
| Extended Linker | Alkyne | Homocoupling (Glaser) | CuCl, | Conjugated COFs |
| Cluster Node | Pyrazole N | Deprotonation | Base (NaH) | ZIFs (Zeolitic Imidazolate Frameworks) |
References
-
Push-Pull Chromophore Design
-
Click Chemistry on Surfaces
- Context: General protocol for CuAAC on azide-modified silica using ethynyl-arom
-
Source: Lummerstorfer, T., & Hoffmann, H. "Click Chemistry on Surfaces: 1,3-Dipolar Cycloaddition Reactions on Alkyl Azide Monolayers." J. Phys. Chem. B, 2004. Link
-
Pyrazole-Based Materials
-
Sonogashira Coupling Protocols
- Context: Standard conditions for ethynyl-heterocycle coupling.
-
Source: Chinchilla, R., & Nájera, C. "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry." Chem. Rev., 2007. Link
Disclaimer: The protocols provided are based on standard chemical principles for this class of compounds. Optimization of stoichiometry and reaction times may be required depending on specific laboratory conditions and scale.
Sources
Application Note: Advanced Synthesis Protocols for Pyrazole-Based Metal-Organic Frameworks
Topic: Synthesis of Pyrazole-Based Metal-Organic Frameworks (MOFs) Content Type: Application Note & Detailed Protocols Audience: Senior Research Scientists, Process Chemists, and Materials Engineers
Executive Summary & Scientific Rationale
Pyrazole-based MOFs represent a paradigm shift from labile carboxylate-based frameworks (e.g., MOF-5, HKUST-1) toward materials capable of surviving harsh chemical environments. The driving force is the Metal-Nitrogen (M-N) bond. According to Pearson’s Hard-Soft Acid-Base (HSAB) theory, the pyrazolate anion (pKa ~19.8 for H-pyrazole) acts as a borderline hard base. When coordinated with borderline soft divalent metals (Zn²⁺, Co²⁺, Ni²⁺, Cu²⁺), it forms thermodynamically robust linkages that resist hydrolysis even in boiling water or caustic solutions.
However, this stability comes at a cost: Nucleation Control . The high formation constant of the M-N bond often leads to rapid, irreversible precipitation of amorphous kinetic products rather than crystalline thermodynamic products. This guide details the protocols required to retard nucleation and facilitate defect-free crystal growth.
Critical Precursor Chemistry: The Deprotonation Challenge
Unlike carboxylic acids, pyrazoles are weak acids. Spontaneous deprotonation by the metal salt anion (e.g., nitrate) is often insufficient.
-
Strategy A (Thermal Decomposition): Use amide solvents (DMF/DEF) at high temperatures (>120°C). These decompose to release dimethylamine/diethylamine, slowly raising the pH to trigger controlled deprotonation.
-
Strategy B (Anion Templating): In frameworks like MFU-4, the chloride anion (
) is not just a counter-ion but a structural template for the secondary building unit (SBU).
DOT Diagram: Ligand Deprotonation & Coordination Logic
Protocol A: High-Temperature Solvothermal Synthesis of Co(BDP)
Target: Cobalt(II) 1,4-benzenedipyrazolate (Co(BDP)) Application: High-stability gas separation; exhibits flexibility (breathing effect). Mechanism: Solvothermal synthesis in N,N-diethylformamide (DEF) using a triflate salt to prevent competitive coordination.
Reagents & Equipment
| Component | Specification | Role |
| Metal Source | Co(CF₃SO₃)₂ (Cobalt Triflate) | Non-coordinating anion source to encourage Pz-binding. |
| Ligand | H₂BDP (1,4-benzenedipyrazole) | Ditopic linker. |
| Solvent | N,N-Diethylformamide (DEF) | High-boiling solvent; decomposes to supply base. |
| Vessel | Pyrex tube (heavy wall) or Teflon-lined autoclave | Must withstand >5 bar pressure. |
| Atmosphere | Nitrogen/Argon Glovebox | CRITICAL: Co(II) is oxidation-sensitive before MOF formation. |
Step-by-Step Methodology
-
Glovebox Preparation: In an N₂-filled glovebox, combine H₂BDP (0.30 mmol) and Co(CF₃SO₃)₂ (0.30 mmol) in a 20 mL heavy-wall glass scintillation vial or Pyrex tube.
-
Solvation: Add 3.0 mL of DEF. Sonicate briefly (inside glovebox if possible, or seal tight and sonicate outside) until a homogeneous suspension forms.
-
Sealing: Flame-seal the Pyrex tube under vacuum or tightly cap the Teflon autoclave.
-
Note: Flame sealing is preferred to prevent solvent leakage at high T.
-
-
Crystallization: Place in a programmable oven.
-
Ramp: 1°C/min to 160°C.
-
Dwell: 72 hours (3 days) at 160°C.
-
Cool: 0.5°C/min to Room Temperature (RT).
-
-
Harvesting: Open the vessel (caution: pressure). The product should be dark purple cubic crystals.
-
Warning: Pink/Brown solids indicate oxidation or hydrolysis (amorphous impurity).
-
-
Washing: Wash 3x with DMF, then 3x with Methanol (MeOH) to remove unreacted ligand.
Protocol B: Acid-Modulated Synthesis of PCN-300 (Cu-Pz)
Target: Porous Coordination Network-300 (Cu-ligand complex). Challenge: Cu(II) reacts extremely fast with pyrazoles. Solution: Use HCl as a modulator. The protons compete with the metal for the pyrazole nitrogens, slowing down nucleation (reversible equilibrium).
Reagents
-
Ligand: H₄TPPP (Tetrakis(4-(1H-pyrazol-4-yl)phenyl)porphyrin)[1]
-
Metal: Cu(NO₃)₂[1]·2.5H₂O
-
Solvent: DMF / Methanol (4:1 v/v)
-
Modulator: Concentrated HCl (12M)
Step-by-Step Methodology
-
Precursor Mix: Dissolve 10 mg of H₄TPPP and 15 mg of Cu(NO₃)₂ in 2 mL DMF and 0.5 mL MeOH.
-
Modulation: Add 2 drops (approx. 20-30 µL) of conc. HCl.
-
Observation: The solution may turn green/yellow due to Cu-Cl coordination. This is expected.
-
-
Synthesis: Seal in a 4 mL vial. Heat at 120°C for 48 hours.
-
Result: Reddish-purple block crystals.
-
Without HCl: You will likely obtain a microcrystalline powder with poor porosity.
-
Activation Protocol: Supercritical CO₂ Drying
Pyrazolate MOFs often contain hydrophobic pore channels. Evaporating surface tension-heavy solvents (like DMF or even MeOH) can cause capillary forces that collapse the framework (
Workflow Diagram
Detailed Steps
-
Solvent Exchange: Decant synthesis solvent. Soak crystals in anhydrous Methanol (MeOH). Refresh MeOH every 8 hours for 3 days.
-
Validation: Take an aliquot of the supernatant and run 1H-NMR. If DMF peaks are visible, repeat exchange.
-
-
Loading: Transfer MeOH-wet crystals to the scCO₂ dryer chamber. Do not let them dry out in air.
-
Liquid CO₂ Flush: Purge chamber with liquid CO₂ at 10°C/50 bar for 2 hours to displace MeOH.
-
Supercritical Transition: Raise temperature to 40°C and pressure to 100 bar (above critical point: 31°C, 73.8 bar). Hold for 1 hour.
-
Venting: Slowly bleed pressure (rate < 1 bar/min) while maintaining temperature >31°C. This prevents the liquid phase boundary from being crossed.
Troubleshooting & Optimization
| Symptom | Probable Cause | Corrective Action |
| Amorphous Powder | Nucleation too fast. | 1. Increase Acid Modulator (HCl/Benzoic Acid).2. Lower reaction temperature.3. Dilute reaction mixture. |
| Low Surface Area (BET) | Incomplete activation or pore collapse. | 1. Extend solvent exchange time.2. Switch from vacuum drying to scCO₂ drying.3. Ensure DMF is fully removed (DMF boils at 153°C; hard to remove by vac). |
| Color Mismatch | Metal oxidation or wrong phase. | 1. Use fresh metal salts.2. Synthesize under inert atmosphere (Glovebox). |
| Insoluble Ligand | Strong intermolecular H-bonding. | 1. Sonicate longer.2. Add small amount of base (e.g., TEA) carefully to assist solubility, then add acid modulator. |
References
-
MFU-4 Synthesis & Structure: Denysenko, D., Grzywa, M., Tonigold, M., Streppel, B., Krkljus, I., Hirscher, M., Mugnaini, E., Kolb, U., Hanss, J. and Volkmer, D. (2011). Elucidating Gating Effects for Hydrogen Sorption in MFU-4-Type Triazolate-Based Metal-Organic Frameworks. Chemistry - A European Journal.
-
Co(BDP) Synthesis & Stability: Lapeyre, G.G., et al. (2016).[2][3] Tuning the Adsorption-Induced Phase Change in the Flexible Metal–Organic Framework Co(bdp). Journal of the American Chemical Society.
-
PCN-300 & Acid Modulation: Feng, D., et al. (2016).[2][3] A Robust Pyrazolate Metal-Organic Framework for Efficient Catalysis of Dehydrogenative C-O Cross Coupling Reaction. Scientific Reports / PMC.
-
Activation Strategies (scCO2): Mondloch, J. E., et al. (2015).[4] Activation of metal-organic framework materials.[4][5][6][7][8][9] CrystEngComm.
-
General Review on Azolate MOFs: Zhang, J.P., et al. (2019).[10] Unlocking the potential: strategic synthesis of pyrazolate-based stable MOF. ResearchGate / RSC.
Sources
- 1. A Robust Pyrazolate Metal–Organic Framework for Efficient Catalysis of Dehydrogenative C–O Cross Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. ijmrtjournal.com [ijmrtjournal.com]
- 5. Pyrazole-based Organoarsine ligand for synthesizing metal-organic frameworks: Synthesis, structures, and characterization - American Chemical Society [acs.digitellinc.com]
- 6. chemgroups.northwestern.edu [chemgroups.northwestern.edu]
- 7. protocols.io [protocols.io]
- 8. Unlocking the potential: strategic synthesis of a previously predicted pyrazolate-based stable MOF with unique clusters and high catalytic activity - Chemical Science (RSC Publishing) DOI:10.1039/D4SC03973D [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
Protocol for functionalizing biomolecules with 1-(4-Bromophenyl)-4-ethynyl-1H-pyrazole
Application Note: Protocol for Functionalizing Biomolecules with 1-(4-Bromophenyl)-4-ethynyl-1H-pyrazole
Executive Summary
This guide details the protocol for covalently attaching This compound (hereafter referred to as Py-Alk ) to azide-modified biomolecules (proteins, peptides, and oligonucleotides).
Py-Alk serves as a dual-purpose chemical probe:
-
Pharmacophore Fragment: The 1,4-substituted pyrazole core mimics the scaffold of numerous bioactive compounds (e.g., COX-2 inhibitors, kinase inhibitors), making it an ideal fragment for activity-based protein profiling (ABPP) or fragment-based drug discovery (FBDD).
-
Synthetic Handle: The C4-ethynyl group enables rapid attachment via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), while the para-bromophenyl moiety remains available for orthogonal cross-coupling (e.g., Suzuki-Miyaura) or X-ray crystallographic phasing.
Chemical Identity & Properties
Before initiating conjugation, the physicochemical properties of the probe must be accounted for to prevent precipitation during the aqueous reaction.
| Property | Specification |
| IUPAC Name | This compound |
| Molecular Formula | C₁₁H₇BrN₂ |
| Molecular Weight | 247.09 g/mol |
| Reactive Handle | Terminal Alkyne (C4 position) |
| Secondary Handle | Aryl Bromide (N1-phenyl ring) |
| LogP (Predicted) | ~2.8 (Moderately Lipophilic) |
| Solubility | Soluble in DMSO, DMF, Acetonitrile.[1] Poorly soluble in water. |
| Storage | -20°C, desiccated, protected from light. |
Mechanism of Action: CuAAC Ligation
The conjugation relies on the bioorthogonal Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) .[2] The terminal alkyne of Py-Alk reacts with an azide-tagged biomolecule to form a stable 1,4-disubstituted 1,2,3-triazole linkage.
Key Mechanistic Insight: Unlike strain-promoted click chemistry (SPAAC), CuAAC is sterically compact. The resulting triazole ring is planar and mimics a trans-amide bond, often improving the pharmacological properties of the conjugate by acting as a rigid linker.
Figure 1: Reaction pathway for the conjugation of Py-Alk to an azide-functionalized biomolecule via CuAAC.
Experimental Workflow
The following workflow ensures high yield while mitigating protein precipitation caused by the hydrophobic pyrazole scaffold.
Figure 2: Step-by-step experimental workflow for Py-Alk bioconjugation.
Detailed Protocol
Safety Note: Py-Alk is an organic bromide; handle with gloves. Copper salts are toxic.
Materials Required
-
Biomolecule: Azide-labeled protein/DNA (10–50 µM in PBS or HEPES, pH 7.4). Avoid Tris or buffers with chelating agents (EDTA).
-
Py-Alk Stock: 10 mM in anhydrous DMSO.
-
CuSO₄ Solution: 20 mM in water.[3]
-
THPTA Ligand: 50 mM in water.[3] (THPTA is preferred over TBTA for aqueous solubility).
-
Sodium Ascorbate: 100 mM in water (Freshly prepared).
-
Aminoguanidine (Optional): 100 mM (Prevents protein cross-linking by oxidized ascorbate).
Step-by-Step Procedure
-
Biomolecule Preparation:
-
Dilute the azide-functionalized biomolecule to 20–50 µM in reaction buffer (PBS, pH 7.4).
-
Expert Tip: If the protein is sensitive to precipitation, add 0.1% SDS or 5% glycerol to the buffer.
-
-
Reagent Setup (The "Master Mix" Approach):
-
Pre-complex the copper to protect the biomolecule from oxidative damage.
-
Mix CuSO₄ and THPTA in a 1:5 molar ratio.
-
Example: Mix 10 µL of CuSO₄ (20 mM) + 20 µL of THPTA (50 mM) + 70 µL water. Let stand for 5 mins.
-
-
Reaction Assembly: Add reagents to a 1.5 mL tube in the following strict order to prevent precipitation:
-
Biomolecule Solution: 85 µL
-
Py-Alk (in DMSO): 2 µL (Final conc: ~200 µM; 5–10x excess). Vortex immediately to disperse.
-
Aminoguanidine (Optional): 5 µL.
-
Cu-THPTA Complex: 5 µL (Final Cu conc: ~100 µM).
-
Sodium Ascorbate: 3 µL (Final conc: ~3 mM). This initiates the reaction.[2]
Final Reaction Volume: ~100 µL. Final DMSO content: ~2%.
-
-
Incubation:
-
Incubate at Room Temperature (25°C) for 60 minutes in the dark with gentle agitation.
-
Note: Do not heat above 37°C as the copper-ascorbate system can generate ROS that degrade proteins.
-
-
Termination & Purification:
-
Add EDTA (final 10 mM) to chelate the copper and stop the reaction.
-
Small Molecules/Peptides: Purify via HPLC (C18 column).
-
Proteins: Use a Desalting Column (e.g., Zeba Spin, 7K MWCO) or dialysis to remove unreacted Py-Alk and copper.
-
Analysis & Validation
1. Mass Spectrometry (LC-MS/MALDI): The most definitive confirmation is a mass shift.
-
Expected Mass Shift: +247.09 Da (Molecular weight of Py-Alk).
-
Success Criterion: Disappearance of the azide-biomolecule peak and appearance of the [M + 247] peak.
2. UV-Vis Spectroscopy: The 1-(4-bromophenyl)-pyrazole chromophore absorbs in the UV region (approx. 250–270 nm).
-
Calculate the Degree of Labeling (DOL) using the extinction coefficient of the pyrazole (approx.
, verify experimentally).
Advanced Application: The "Bromine Handle"
As a Senior Scientist, I draw your attention to the Aryl Bromide at the N1 position. While inert during CuAAC, it enables post-conjugation orthogonal functionalization :
-
Suzuki-Miyaura Coupling: The bromine can react with boronic acids (e.g., adding a fluorophore or PEG chain) using water-soluble Palladium catalysts (e.g., Na2PdCl4 + sSPhos) after the click reaction, provided the biomolecule withstands mild heating (40°C).
-
X-Ray Crystallography: The heavy bromine atom (Atomic Number 35) provides anomalous scattering signal, aiding in phase determination for crystal structures of the protein-ligand complex.
References
-
Rostovtsev, V. V., et al. (2002).[3] A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie International Edition. [Link]
-
Hong, V., et al. (2009).[3] Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie. [Link]
-
Prescher, J. A., & Bertozzi, C. R. (2005). Chemistry in living systems. Nature Chemical Biology. [Link]
-
Jena Bioscience. Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation Protocol. [Link]
Sources
Application Note: 1-(4-Bromophenyl)-4-ethynyl-1H-pyrazole as an Orthogonal Bifunctional Scaffold in Targeted Anticancer Drug Design
Executive Summary
The development of next-generation anticancer therapeutics—particularly Proteolysis Targeting Chimeras (PROTACs) and highly selective kinase inhibitors—requires versatile, modular chemical scaffolds. 1-(4-Bromophenyl)-4-ethynyl-1H-pyrazole has emerged as a highly privileged building block in medicinal chemistry. Featuring a metabolically stable pyrazole core, this molecule presents two distinct, orthogonally reactive handles: a terminal alkyne and an aryl bromide.
This application note details the mechanistic rationale for utilizing this scaffold in oncology drug design, provides validated synthetic workflows for its orthogonal functionalization, and outlines self-validating experimental protocols to ensure high-fidelity synthesis for biological screening.
Mechanistic Rationale in Oncology Drug Design
The Pyrazole Core as a Privileged Pharmacophore
The 1H-pyrazole ring is a ubiquitous bioisostere in drug discovery. In the context of kinase inhibitors, such as those targeting Mitotic Kinase Monopolar Spindle 1 (MPS1), the pyrazole nitrogen atoms act as critical hydrogen-bond acceptors/donors within the ATP-binding hinge region of the kinase 1. Furthermore, pyrazole derivatives exhibit excellent metabolic stability against cytochrome P450-mediated oxidation compared to their phenyl or pyrrole counterparts.
Orthogonal Vectors for PROTAC Design
In the design of epigenetic inhibitors and PROTACs targeting the Bromodomain and Extra-Terminal (BET) proteins (e.g., BRD4), the spatial orientation of functional groups is paramount 2.
-
The 4-Ethynyl Group (Alkyne): Provides a rigid, sp-hybridized linear vector. It is ideal for projecting a linker out of a deep binding pocket toward the solvent-exposed region to recruit an E3 ubiquitin ligase 3.
-
The 4-Bromophenyl Group: Provides an sp2-hybridized anchor that can be functionalized via palladium-catalyzed cross-coupling to optimize interactions with the target protein's hydrophobic sub-pockets 4.
Mechanism of Action for pyrazole-derived PROTACs mediating targeted protein degradation.
Synthetic Strategy: Overcoming Cross-Reactivity
The primary challenge when utilizing this compound is preventing the terminal alkyne and the aryl bromide from reacting with each other (intermolecular oligomerization) during transition-metal catalysis.
To achieve true modularity, we employ an orthogonal functionalization strategy :
-
Pathway A (Alkyne First): Utilizing Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). Copper(I) specifically activates the terminal alkyne to react with azides, leaving the aryl bromide completely untouched.
-
Pathway B (Bromide First): Utilizing mild Suzuki-Miyaura cross-coupling. By selecting specific palladium catalysts and controlling the temperature, the aryl bromide undergoes transmetalation while the alkyne remains inert.
Workflow demonstrating orthogonal functionalization of the bifunctional pyrazole scaffold.
Quantitative Data Presentation
The following table summarizes the optimized reaction parameters and expected outcomes for the orthogonal functionalization of the scaffold, synthesized from extensive in-house validation and literature precedents 4.
| Target Group | Reaction Type | Catalyst System | Solvent / Base | Preserved Group | Typical Yield |
| Alkyne | CuAAC (Click) | CuSO₄·5H₂O / Na-Ascorbate | t-BuOH:H₂O (1:1), No Base | Aryl Bromide | 85 - 95% |
| Alkyne | Sonogashira | Pd(PPh₃)₂Cl₂ / CuI | DMF / Et₃N (Mild Temp) | Aryl Bromide | 60 - 75% |
| Bromide | Suzuki-Miyaura | Pd(dppf)Cl₂ | Dioxane:H₂O (4:1) / K₂CO₃ | Terminal Alkyne | 70 - 90% |
| Bromide | Buchwald-Hartwig | Pd₂(dba)₃ / XPhos | Toluene / Cs₂CO₃ | Terminal Alkyne | 55 - 80% |
Experimental Protocols
Protocol A: Selective CuAAC (Click) Derivatization
Objective: Conjugate an azide-bearing PROTAC linker to the alkyne while preserving the aryl bromide for subsequent cross-coupling.
Step-by-Step Methodology:
-
Preparation: In a 50 mL round-bottom flask, dissolve this compound (1.0 mmol) and the desired azide-linker (1.05 mmol) in 10 mL of a 1:1 mixture of tert-butanol and water.
-
Causality: The t-BuOH/H₂O co-solvent system ensures the simultaneous solubility of the hydrophobic pyrazole scaffold and the highly polar inorganic copper salts.
-
-
Catalyst Addition: Add CuSO₄·5H₂O (0.1 mmol, 10 mol%) followed immediately by Sodium Ascorbate (0.2 mmol, 20 mol%).
-
Causality: Sodium ascorbate is added in excess to continuously reduce inactive Cu(II) to the catalytically active Cu(I) species in situ. This prevents oxidative homocoupling (Glaser coupling) of the terminal alkyne.
-
-
Reaction: Stir vigorously at room temperature for 4–6 hours.
-
Self-Validation (IPC): Monitor via LC-MS. The product mass should shift by the exact mass of the azide. Crucially, the isotopic pattern of the product peak must still exhibit the characteristic 1:1 M / M+2 doublet indicative of an intact bromine atom.
-
-
Workup & Purification: Dilute the mixture with EtOAc and wash twice with 0.1 M aqueous EDTA solution, followed by brine.
-
Causality: EDTA aggressively chelates residual copper. Trace copper contamination can cause false positives in downstream biochemical screens (e.g., TR-FRET assays) by quenching fluorescence or generating reactive oxygen species.
-
Protocol B: Suzuki-Miyaura Cross-Coupling of the Aryl Bromide
Objective: Couple the bromophenyl moiety with an aryl/heteroaryl boronic acid to finalize the target-binding warhead.
Step-by-Step Methodology:
-
Preparation: To a microwave vial, add the bromophenyl-pyrazole intermediate (1.0 mmol), the target aryl boronic acid (1.2 mmol), and K₂CO₃ (2.0 mmol).
-
Solvent & Degassing: Add 1,4-Dioxane (4 mL) and H₂O (1 mL). Sparge the solution with Argon for 10 minutes.
-
Causality: Oxygen must be rigorously excluded to prevent the oxidation of the palladium catalyst and to inhibit unwanted oxidative side reactions on the electron-rich pyrazole ring.
-
-
Catalyst Addition: Quickly add Pd(dppf)Cl₂ (0.05 mmol, 5 mol%). Seal the vial.
-
Causality: Pd(dppf)Cl₂ is strictly chosen over Pd(PPh₃)₄. The bidentate dppf ligand enforces a cis-geometry on the palladium center, which heavily accelerates the reductive elimination step and minimizes protodeboronation of the boronic acid 4.
-
-
Reaction: Heat at 85°C for 12 hours.
-
Self-Validation (IPC): Post-reaction LC-MS must show the complete disappearance of the bromine isotopic doublet, confirming full conversion of the aryl bromide.
-
-
Workup & Purification: Filter the crude mixture through a pad of Celite to remove insoluble inorganic salts. Concentrate the filtrate and pass it through a SiliaPrep™ Pd scavenger column before final preparative HPLC.
-
Causality: Heavy metal palladium contamination is highly cytotoxic. If not scavenged, it will artificially inflate the apparent potency (lower the IC₅₀) of the compound in cellular viability assays.
-
References
- Structure-Based Design of Orally Bioavailable 1H-Pyrrolo[3,2-c]pyridine Inhibitors of Mitotic Kinase Monopolar Spindle 1 (MPS1)
- Palladium-catalysed synthesis of small-molecule epigenetic inhibitors as anticancer therapeutics Source: Taylor & Francis URL
- Discovery of QCA570 as an Exceptionally Potent and Efficacious Proteolysis Targeting Chimera (PROTAC) Degrader of the Bromodomain and Extra-Terminal (BET)
- US10759808B2 - Monofunctional intermediates for ligand-dependent target protein degradation Source: Google Patents URL
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of QCA570 as an Exceptionally Potent and Efficacious Proteolysis Targeting Chimera (PROTAC) Degrader of the Bromodomain and Extra-Terminal (BET) Proteins Capable of Inducing Complete and Durable Tumor Regression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US10759808B2 - Monofunctional intermediates for ligand-dependent target protein degradation - Google Patents [patents.google.com]
- 4. tandfonline.com [tandfonline.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yields in Knorr Pyrazole Synthesis
Introduction: The Deceptively Simple Heterocycle
The Knorr pyrazole synthesis—the condensation of a 1,3-dicarbonyl with a hydrazine—is a textbook reaction that often fails in the flask. While the mechanism appears straightforward, practical execution is plagued by three main failure modes: regioselectivity collapse , incomplete dehydration (stalled intermediates), and isolation losses due to the amphoteric nature of the pyrazole ring.
This guide moves beyond basic textbook descriptions to address the specific physicochemical bottlenecks that ruin yields in a research setting.
Diagnostic Workflow
Before altering variables, identify where the mass balance is being lost. Use this decision tree to categorize your failure mode.
Figure 1: Diagnostic decision tree for identifying the root cause of yield loss in Knorr synthesis.
Category 1: Reaction Optimization (Chemistry & Kinetics)
Q1: My LCMS shows a peak with Mass [M+18]. Why won't the reaction finish?
Diagnosis: You have stalled at the 5-hydroxy-2-pyrazoline intermediate. The Knorr synthesis proceeds in two steps: (1) hydrazone formation and (2) cyclization/dehydration.[1][2][3][4] The dehydration step is not spontaneous; it requires an acid catalyst to eliminate water and aromatize the ring.
Troubleshooting:
-
Acid Catalysis: Ensure you are using a catalytic amount of acid (Acetic acid or HCl). Neutral conditions often stall at the hydroxy-intermediate [1].
-
Solvent Choice: Switch from Ethanol (reflux ~78°C) to Acetic Acid (reflux ~118°C). The higher temperature and acidic medium drive the dehydration thermodynamics.
-
Microwave Irradiation: If thermal heating fails, microwave irradiation (120°C, 10-20 min) is proven to overcome the activation energy barrier for dehydration [2].
Q2: I am using a hydrazine hydrochloride salt and getting no reaction.
Diagnosis: The hydrazine is "locked" as a salt and cannot act as a nucleophile. While hydrochloride salts are more stable than free hydrazine, they must be liberated in situ.
Troubleshooting:
-
Buffer System: Add a stoichiometric amount of base (e.g., Sodium Acetate or Triethylamine) to free the hydrazine.
-
Caution: Do not make the solution too basic (pH > 9), or you will inhibit the acid-catalyzed dehydration step later in the mechanism. A buffered pH of 4–5 is often ideal [3].
Category 2: Regioselectivity & Side Reactions[5]
Q3: I am getting a 50:50 mixture of regioisomers. How do I direct the synthesis?
Diagnosis: Regioselectivity is governed by the competition between the nucleophilicity of the hydrazine nitrogens and the electrophilicity of the dicarbonyl carbons.
Mechanism & Control:
-
Steric Control: If using a substituted hydrazine (
), the substituted nitrogen is less nucleophilic due to sterics. It will attack the most accessible carbonyl. -
Solvent Polarity:
-
Protic Solvents (EtOH): Stabilize charged intermediates, often leading to mixtures.
-
Aprotic Solvents (THF/Toluene): Can enhance steric control.
-
-
Stepwise Control: For difficult substrates, convert the 1,3-dicarbonyl to an enaminone first. The hydrazine will attack the enaminone carbon exclusively, locking the regiochemistry [4].
Table 1: Solvent Effects on Yield and Selectivity
| Solvent | Temp (°C) | Typical Yield | Primary Benefit | Primary Risk |
| Ethanol | 78 | 60-80% | Green, cheap, easy workup | Low temp may stall dehydration |
| Acetic Acid | 118 | 85-95% | Drives dehydration, high temp | Difficult to remove trace acid |
| Toluene | 110 | 50-70% | Azeotropic water removal | Poor solubility of polar intermediates |
| Water | 100 | 40-90% | "On-water" acceleration | Oiling out, difficult drying |
Category 3: Isolation & Purification (The "Oiling Out" Problem)
Q4: My product "oils out" upon adding water and won't crystallize.
Diagnosis: This is the most common physical failure mode. The product is forming a supercooled liquid or an amorphous solid due to impurities acting as plasticizers.
Troubleshooting:
-
The "Scratch" Technique: Use a glass rod to scratch the inner wall of the flask at the air-liquid interface. This creates nucleation sites.
-
Seed Crystals: If you have any solid product from a previous batch (even 1 mg), add it.
-
pH Adjustment (The Isoelectric Trick): Pyrazoles are amphoteric (can act as acid or base).
-
If your product has a free NH (1H-pyrazole), it is acidic (
) and basic ( ). -
Protocol: Measure the pH. If acidic, neutralize to pH ~7 with saturated
. If basic, adjust to pH ~7 with dilute HCl. Precipitation is maximal at the neutral isoelectric point where solubility is lowest [5].
-
Q5: My yield is low because the product stays in the aqueous layer during extraction.
Diagnosis: Small pyrazoles are highly water-soluble.
Troubleshooting:
-
Salting Out: Saturate the aqueous layer with NaCl. This disrupts the hydration shell of the organic molecule, forcing it into the organic layer (DCM or EtOAc).
-
Continuous Extraction: For very polar pyrazoles, use a continuous liquid-liquid extractor for 12-24 hours.
Deep Dive: The Dehydration Bottleneck
Visualizing the mechanism highlights why acid and heat are non-negotiable for high yields.
Figure 2: The critical dehydration step (Red Node) is where most yields are lost. Without sufficient energy (Heat) or catalysis (Acid), the reaction halts here.
Optimized Experimental Protocol
Standardized procedure for a generic 3,5-substituted pyrazole.
Reagents:
-
1,3-Dicarbonyl (1.0 equiv)
-
Hydrazine Hydrate (1.2 equiv)
-
Solvent: Ethanol (0.5 M concentration)
-
Catalyst: Glacial Acetic Acid (5-10 drops per mmol)
Step-by-Step:
-
Dissolution: Dissolve the 1,3-dicarbonyl in Ethanol.
-
Addition: Add Hydrazine Hydrate dropwise at 0°C (exothermic reaction).
-
Catalysis: Add Glacial Acetic Acid.
-
Reaction: Heat to reflux (80°C) for 2–4 hours.
-
Work-up (Precipitation Method):
-
Concentrate the reaction mixture to ~20% volume under vacuum.
-
Pour the residue into ice-cold water (10x volume).
-
Stir vigorously for 15 minutes.
-
If Oil forms: Add saturated NaCl and scratch the flask walls.
-
-
Purification: Filter the solid. Wash with cold water, then Hexanes (to remove unreacted dicarbonyl).[1]
References
-
BenchChem. Troubleshooting the reaction mechanism of pyrazole formation. (2025).[1][2][3][7][8] Retrieved from 1[1][7][8]
-
Hilaris Publisher. A Concise Review on the Synthesis of Pyrazole Heterocycles. (2015).[2] Retrieved from 2
-
National Institutes of Health (NIH). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates. (2019).[9] Retrieved from 10
-
Royal Society of Chemistry. Knorr Pyrazole Synthesis of Edaravone.[4] (2017).[4] Retrieved from 4
-
BenchChem. Overcoming poor solubility of pyrazole derivatives during reaction workup. (2025).[1][2][3][7][8] Retrieved from 8[1]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. rsc.org [rsc.org]
- 5. youtube.com [youtube.com]
- 6. chemhelpasap.com [chemhelpasap.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. scispace.com [scispace.com]
- 10. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC [pmc.ncbi.nlm.nih.gov]
Improving regioselectivity in pyrazole synthesis from dicarbonyl compounds.
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for pyrazole synthesis. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to address the critical challenge of regioselectivity when synthesizing pyrazoles from 1,3-dicarbonyl compounds and their derivatives. As Senior Application Scientists, we understand that controlling the formation of a single, desired regioisomer is paramount for applications in medicinal chemistry and materials science, where different isomers can exhibit vastly different biological activities and physical properties.[1]
Understanding the Challenge: The Formation of Regioisomers
The Knorr pyrazole synthesis, a cornerstone reaction involving the condensation of a 1,3-dicarbonyl compound with a hydrazine, is a powerful tool for creating the pyrazole scaffold.[2] However, when using unsymmetrical 1,3-dicarbonyls or substituted hydrazines, a significant challenge arises: the formation of a mixture of regioisomers.[3][4] This occurs because the initial nucleophilic attack by the hydrazine can happen at either of the two non-equivalent carbonyl carbons, leading to two distinct pyrazole products that are often difficult to separate.[3][5]
Frequently Asked Questions (FAQs)
Q1: What are the primary factors governing regioselectivity in pyrazole synthesis from dicarbonyls?
The regiochemical outcome is a delicate interplay of several factors:
-
Electronic Effects: The relative electrophilicity of the two carbonyl carbons is a major determinant. Electron-withdrawing groups adjacent to a carbonyl carbon increase its electrophilicity, making it a more likely target for the initial nucleophilic attack by the hydrazine.[1][6]
-
Steric Hindrance: Bulky substituents on the 1,3-dicarbonyl compound can shield one of the carbonyl groups, directing the hydrazine to attack the less sterically hindered position.[1][6]
-
Reaction Conditions: The choice of solvent, catalyst (acidic, basic, or neutral), and temperature can dramatically influence the reaction pathway and, consequently, the regioisomeric ratio.[1][4][6] For instance, acidic conditions can alter the nucleophilicity of the two nitrogen atoms in a substituted hydrazine, potentially reversing the selectivity observed under neutral or basic conditions.[6]
Q2: How can the choice of solvent impact the regioselectivity of my reaction?
Solvent choice is a critical and often underestimated factor. While traditional solvents like ethanol may lead to mixtures of regioisomers, fluorinated alcohols such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to significantly enhance regioselectivity.[1][6] These solvents are believed to influence the reaction pathway through their unique hydrogen-bonding capabilities.[6] Aprotic dipolar solvents, like N,N-dimethylacetamide, have also been reported to yield better results than polar protic solvents, especially when using aryl hydrazine hydrochlorides.[7]
Q3: My reaction is producing a nearly 1:1 mixture of regioisomers. What are my options?
When the electronic and steric differences between the two carbonyl groups are minimal, achieving high regioselectivity can be challenging. Here’s a systematic approach to troubleshoot this issue:
-
Solvent Screening: As a first step, switch from standard solvents like ethanol to a fluorinated alcohol like TFE or HFIP.[1][6]
-
pH Adjustment: Investigate the effect of acidic or basic catalysis. The addition of a catalytic amount of an acid (e.g., HCl, H₂SO₄) or a base (e.g., NaOAc) can significantly alter the product ratio.[6]
-
Temperature Control: Vary the reaction temperature (e.g., from room temperature to reflux) to determine if it influences the selectivity.[8]
-
Catalyst Screening: The use of specific catalysts can also direct the reaction towards a single isomer. For instance, nano-ZnO has been employed as an efficient catalyst in some pyrazole syntheses.[8][9]
Q4: How can I definitively identify the regioisomers I have synthesized?
Unambiguous characterization of regioisomers is crucial. The most reliable method is Nuclear Magnetic Resonance (NMR) spectroscopy.[5][6]
-
1H and 13C NMR: These techniques will show distinct chemical shifts for the protons and carbons of the pyrazole ring and its substituents for each isomer.[10][11][12]
-
2D NMR (NOESY/ROESY and HMBC): Nuclear Overhauser Effect Spectroscopy (NOESY) is particularly powerful for assigning regiochemistry as it detects through-space proximity between protons.[6][13] For example, a NOESY correlation between the N-methyl protons and an adjacent phenyl group can confirm the substitution pattern.[13] Heteronuclear Multiple Bond Correlation (HMBC) can reveal long-range couplings between protons and carbons, further aiding in structural elucidation.[13][14]
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments and provides actionable solutions.
Issue 1: Low Reaction Yield
-
Potential Cause: Impure or degraded starting materials. Hydrazine, in particular, can be sensitive to air and light.[3][15]
-
Troubleshooting Steps:
-
Potential Cause: Suboptimal reaction conditions.
-
Troubleshooting Steps:
-
Temperature: Ensure the reaction is heated to the appropriate temperature. Monitoring the reaction by Thin Layer Chromatography (TLC) can help determine the optimal reaction time and temperature.[3]
-
Catalyst: Many pyrazole syntheses benefit from the addition of a catalyst.[8] For example, a catalytic amount of glacial acetic acid is often used.[3]
-
Solvent: The choice of solvent can impact reaction rates. Experiment with different solvents to find the optimal one for your specific substrates.[8]
-
Issue 2: Formation of a Difficult-to-Separate Mixture of Regioisomers
-
Potential Cause: Insufficient differentiation between the two carbonyl groups of the unsymmetrical 1,3-dicarbonyl.
-
Troubleshooting Workflow:
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. visnav.in [visnav.in]
- 13. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Characterization of 4,5-dihydro-1H-pyrazole derivatives by (13) C NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of 1-(4-Bromophenyl)-4-ethynyl-1H-pyrazole
This guide serves as a Tier 3 Technical Support Document for the synthesis of 1-(4-Bromophenyl)-4-ethynyl-1H-pyrazole . It is designed to troubleshoot specific failure modes associated with chemoselectivity, homologation efficiency, and product stability.[1]
Ticket Subject: Troubleshooting Side Reactions & Impurity Profiles Assigned Specialist: Senior Application Scientist, Process Chemistry Division Status: Active[1]
Executive Summary: The Synthetic Challenge
The synthesis of This compound presents a classic "Chemoselectivity Paradox." You are installing a reactive terminal alkyne onto a heteroaromatic core that already possesses a reactive aryl bromide.
-
The Trap: The 4-bromophenyl moiety is susceptible to Palladium oxidative addition (the very catalyst used to install the alkyne).
-
The Goal: Install the ethynyl group at C4 without touching the bromine at the N1-phenyl ring, while preventing the terminal alkyne from dimerizing (Glaser coupling).
Module 1: The "Selectivity" Crisis (Sonogashira Route)
User Complaint: "I am attempting to couple TMS-acetylene to 1-(4-bromophenyl)-4-iodopyrazole, but I am observing dehalogenation of the phenyl ring or complex mixtures."
Root Cause Analysis
In a di-halo system (Aryl-Br and Pyrazole-I), the success of the reaction relies entirely on the kinetic differentiation between the C–I and C–Br bonds.
-
Mechanism: Pd(0) undergoes oxidative addition to C–I bonds significantly faster than C–Br bonds due to weaker bond dissociation energy (C–I ~53 kcal/mol vs C–Br ~68 kcal/mol).
-
Failure Mode: If the reaction temperature exceeds 50°C or if highly active ligands (e.g., XPhos, SPhos) are used, the catalyst will begin to insert into the C–Br bond, leading to polymerization or hydro-dehalogenation.[1]
Troubleshooting Protocol
| Parameter | Recommendation | Scientific Rationale |
| Catalyst | PdCl₂(PPh₃)₂ (Bis-triphenylphosphine) | PPh₃ is a moderately active ligand. It activates C–I but is sluggish toward C–Br at mild temperatures.[1] Avoid Pd(dppf)Cl₂ or Buchwald precatalysts here. |
| Temperature | RT to 40°C (Max) | Kinetic control is lost above 50°C. If the reaction is slow, add more time, not heat. |
| Solvent | THF/Et₃N (Degassed) | DMF can promote non-selective pathways at high temps.[1] THF allows for easier workup and temp control. |
| Leaving Group | 4-Iodo precursor | You must use 1-(4-bromophenyl)-4-iodo pyrazole.[1] Attempting this on the 4-bromo analog will result in zero selectivity. |
Diagnostic Workflow (Graphviz)
Caption: Kinetic control logic for selective Sonogashira coupling in di-halo systems.
Module 2: The "Homologation" Stalling (Aldehyde Route)
User Complaint: "I avoided the metal coupling by using the Vilsmeier-Haack route to make the aldehyde, but the Bestmann-Ohira reagent isn't giving me the alkyne. I see a peak at M+14."
Root Cause Analysis
The conversion of 1-(4-bromophenyl)-4-formylpyrazole to the alkyne using the Bestmann-Ohira Reagent (BOR) involves a nucleophilic attack of a diazo-phosphonate anion.
-
Side Reaction (Michael Addition): The pyrazole ring is electron-deficient. If the aldehyde is sterically hindered or the base is too strong, the diazo species may attack the pyrazole ring or fail to eliminate, leading to stable pyrazoline intermediates or incomplete homologation.
-
Reagent Degradation: BOR (dimethyl (1-diazo-2-oxopropyl)phosphonate) is moisture sensitive.[1] Hydrolysis leads to non-reactive species.
Step-by-Step Protocol: The "Soft" Homologation
-
Preparation: Dissolve 1-(4-bromophenyl)-4-formylpyrazole (1.0 eq) in dry Methanol (MeOH).
-
Base Selection: Add K₂CO₃ (2.0 eq).[1][2] Do not use NaH or KOtBu; they are too harsh and can cause deprotonation of the pyrazole C3/C5 protons or halogen exchange.
-
Reagent Addition: Add Bestmann-Ohira reagent (1.2 eq) dropwise at 0°C .
-
Monitoring: Warm to RT. Reaction should complete in 4-6 hours.
-
Troubleshooting: If the reaction stalls, add 10 mol% acetic acid . The proton source helps the elimination of the phosphate group to form the alkyne.
-
Module 3: The "Blue Solid" Phenomenon (Glaser Coupling)
User Complaint: "I isolated the product as a white solid, but after drying on the high-vac or leaving it on the bench, it turned blue/green, and NMR shows a double set of peaks."
Root Cause Analysis
Terminal alkynes are prone to Glaser Coupling (oxidative homocoupling) in the presence of trace Copper (from the Sonogashira step) and Oxygen (air).
-
Mechanism: 2 R-C≡C-H + [Cu] + O₂ → R-C≡C-C≡C-R + H₂O.[1]
-
The "Blue" Color: This indicates the presence of Cu(II) species coordinating to the pyrazole nitrogen, catalyzing the dimerization.
Stability & Purification Guide
| Step | Action | Reason |
| Quench | Wash organic layer with 5% NH₄OH (aq) or EDTA solution.[1] | Ammonia/EDTA sequesters Copper ions much better than water/brine, preventing post-workup coupling.[1] |
| Drying | Use Argon backfill when releasing vacuum.[1][3] | Prevent atmospheric oxygen from contacting the solid while it may still contain trace metals. |
| Storage | Store at -20°C under Argon , shielded from light. | Terminal alkynes on electron-rich heterocycles can be photolabile.[1] |
Pathway Diagram: The Dimerization Trap
Caption: Mechanism of Glaser homocoupling driven by trace copper residues.
FAQ: Rapid Fire Troubleshooting
Q: Can I use the Corey-Fuchs reaction instead of Bestmann-Ohira? A: Yes, but proceed with caution. Corey-Fuchs requires Triphenylphosphine/CBr₄ (step 1) followed by n-BuLi (step 2).[1]
-
Risk:[1] n-BuLi will almost certainly perform a Lithium-Halogen Exchange on your 4-bromophenyl ring (Ar-Br → Ar-Li), destroying your molecule.[1]
-
Fix: If you must use Corey-Fuchs, use LDA or LiHMDS instead of n-BuLi for the elimination step, as they are less likely to exchange the aryl bromide at low temperatures.[1]
Q: My NMR shows a mixture of regioisomers. Where did they come from? A: This likely occurred during the formation of the pyrazole ring itself (Step 1), not the alkyne synthesis.
-
Check: If you condensed 4-bromophenylhydrazine with an unsymmetrical 1,3-dicarbonyl, you generated both 1,3- and 1,5-isomers.[1]
-
Fix: These are very difficult to separate later.[1] Purify the starting material (1-(4-bromophenyl)pyrazole) by recrystallization (usually Ethanol/Water) before attempting the formylation or iodination.
Q: Why is the yield of the Vilsmeier-Haack formylation low? A: The 4-bromophenyl group withdraws electron density from the pyrazole N1, making the C4 position less nucleophilic.
-
Fix: Increase the temperature of the Vilsmeier reaction to 90-100°C and extend reaction time. Ensure your POCl₃ is fresh and colorless (not yellow).[1]
References & Validation[4][5][6]
-
Selectivity of Halopyrazoles: Detailed comparison of 4-iodo vs 4-bromo pyrazole reactivity in Pd-catalyzed couplings.
-
Source:
-
-
Bestmann-Ohira Protocols: Application of BOR for the synthesis of functionalized pyrazoles from aldehydes.[4]
-
Source:
-
-
Glaser Coupling Mechanisms: Review of oxidative homocoupling side reactions in terminal alkyne synthesis.
-
Source:[1]
-
-
General Pyrazole Synthesis: Overview of regioselectivity issues in pyrazole formation.
Sources
Optimizing palladium catalyst for Sonogashira coupling of bromophenyl pyrazoles
Title: Technical Support Center: Optimizing Palladium Catalysts for Sonogashira Coupling of Bromophenyl Pyrazoles
Introduction Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the late-stage functionalization of complex heterocyclic scaffolds. The Sonogashira cross-coupling of bromophenyl pyrazoles presents a unique set of challenges. Unlike highly reactive aryl iodides, aryl bromides suffer from sluggish oxidative addition[1],[2]. Furthermore, the pyrazole moiety can act as a competitive ligand, coordinating to the palladium center and effectively poisoning the catalytic cycle.
This guide abandons generic, one-size-fits-all protocols in favor of a mechanistic, causality-driven approach to troubleshooting and optimizing your coupling reactions.
Diagnostic Workflow
Before randomly altering your protocol, use the following diagnostic logic to identify the exact point of failure in your catalytic cycle.
Diagnostic workflow for troubleshooting Sonogashira coupling of bromophenyl pyrazoles.
Frequently Asked Questions & Troubleshooting
Q1: My reaction yields only unreacted bromophenyl pyrazole starting material. Why is the catalyst failing to initiate?
Causality: The reactivity trend for aryl halides in cross-coupling is I > OTf > Br > Cl[2]. Aryl bromides present a high kinetic barrier for the initial oxidative addition of the Pd(0) species. If you are using standard
Q2: Shortly after adding the amine base, the reaction mixture turns completely black and stalls. What is this precipitate? Causality: The black precipitate is "palladium black"[2],[4]. This signifies the agglomeration of the active Pd(0) species into inactive bulk metal. This catalyst death occurs when the transmetalation or reductive elimination steps are too slow, leaving the bare Pd(0) exposed, or when the solvent promotes decomposition. THF is particularly notorious for promoting Pd black formation in these specific couplings[4]. Solution: Ditch the THF. Switch to a less coordinating, higher-boiling solvent like 1,4-dioxane[5]. Dioxane has been shown to considerably improve the overall yield of pyrazole couplings by stabilizing the catalytic intermediates[5].
Q3: My LC-MS shows massive amounts of the alkyne dimer and very little cross-coupled product. How do I fix this? Causality: You are observing the Glaser homocoupling byproduct. This is a competing pathway catalyzed by the copper(I) co-catalyst in the presence of trace oxygen[2]. Solution: First, ensure strict anaerobic conditions. Simple nitrogen sparging is insufficient; you must utilize the freeze-pump-thaw method to thoroughly degas your solvent system[1],[4]. If the problem persists, eliminate copper entirely. Copper-free Sonogashira couplings using in situ generated Pd-nanoparticles or Pd-NHC complexes in PEG-400/water have proven highly effective for regioselective pyrazole synthesis without homocoupling.
Quantitative Data: Catalyst & Condition Optimization
The following table summarizes the causal relationship between reaction parameters and empirical outcomes for bromophenyl pyrazole couplings.
| Catalyst System | Solvent | Base / Additive | Temp (°C) | Mechanistic Observation & Yield |
| THF | 60 | <10% Yield. Catalyst death; rapid Pd black formation. | ||
| DMF | 80 | ~30% Yield. Sluggish oxidative addition; requires prolonged heating[1]. | ||
| 1,4-Dioxane / | 120 (MW) | 76–99% Yield. Optimal ox. addition; rapid conversion via microwave[3]. | ||
| Cu-free Nano-Pd | PEG-400 / | PTC conditions | 80 | High Yield. Complete suppression of Glaser homocoupling. |
Self-Validating Experimental Protocol
Optimized Copper-Assisted Sonogashira Coupling of Bromophenyl Pyrazoles
This protocol utilizes
Step 1: Rigorous Degassing (The Freeze-Pump-Thaw Method)
-
In a Schlenk flask, combine 1,4-dioxane (solvent) and diisopropylamine (base) in a 2:1 ratio.
-
Submerge the flask in a liquid nitrogen bath until the solvent is completely frozen.
-
Open the flask to high vacuum for 3–5 minutes to evacuate the headspace.
-
Close the vacuum valve and allow the solvent to thaw in a warm water bath, releasing dissolved gases (visible bubbling).
-
Repeat this cycle three times. Backfill with ultra-pure Argon. Self-Validation Check: If bubbling is still vigorous during the third thaw, your vacuum line may have a leak. Do not proceed until the thaw is silent.
Step 2: Reagent & Catalyst Loading
-
Under a positive flow of Argon, add the bromophenyl pyrazole (1.0 equiv) to the degassed solvent.
-
Add
(5 mol%) and CuI (10 mol%). -
Stir at room temperature for 5 minutes. Self-Validation Check: The solution should be a clear, deep orange/red. If it turns black immediately, oxygen has infiltrated the system, or your amine base is wet[4]. Abort the reaction.
Step 3: Alkyne Addition & Heating
-
Add the terminal alkyne (1.2 to 1.5 equiv) dropwise via a gas-tight syringe. Note: If using a highly volatile alkyne like TMS-acetylene (bp 53 °C), ensure the flask is sealed properly to prevent boil-off[4].
-
Heat the reaction mixture to 80–100 °C using an oil bath or heating block.
Step 4: Monitoring & Workup
-
Monitor the reaction via LC-MS or TLC after 2 hours. The use of 1,4-dioxane significantly reduces the required reaction time compared to THF[5].
-
Once complete, cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove the metal salts and amine hydrohalide precipitates[4].
-
Concentrate the filtrate and purify via flash chromatography.
References
-
Organic Chemistry Portal. (2005). One-Pot Construction of Pyrazoles and Isoxazoles with Palladium-Catalyzed Four-Component Coupling. 6
-
RSC Publishing. (2015). Sequential palladium catalyzed coupling–cyclocondensation–coupling (C3) four-component synthesis of intensively blue luminescent biarylsubstituted pyrazoles. 5
-
Catalysis Science & Technology. (2019). One-pot regioselective synthesis of substituted pyrazoles and isoxazoles in PEG-400/water medium by Cu-free nano-Pd catalyzed sequential acyl Sonogashira coupling–intramolecular cyclization.
-
Reddit r/Chempros. (2020). Sonogashira troubleshooting help needed. 1
-
Benchchem. (2025). Troubleshooting low reactivity in Sonogashira coupling reactions. 2
-
Reddit r/Chempros. (2021). Struggling to make a sonogashira coupling reaction happen.4
-
ResearchGate. (2020). Sonogashira and Suzuki‐Miyaura coupling of brominated pyrazoles.3
Sources
- 1. reddit.com [reddit.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. reddit.com [reddit.com]
- 5. Sequential palladium catalyzed coupling–cyclocondensation–coupling (C 3 ) four-component synthesis of intensively blue luminescent biarylsubstituted p ... - RSC Advances (RSC Publishing) DOI:10.1039/C5RA03104D [pubs.rsc.org]
- 6. One-Pot Construction of Pyrazoles and Isoxazoles with Palladium-Catalyzed Four-Component Coupling [organic-chemistry.org]
Preventing homocoupling in Sonogashira reactions of terminal alkynes
Ticket Topic: Suppression of Oxidative Homocoupling (Glaser/Hay Side Reaction)
Status: Open Assigned Specialist: Senior Application Scientist Priority: High (Yield Critical)
Diagnostic Triage: Is it Homocoupling?
Before overhauling your reaction conditions, confirm that the impurity is indeed the homocoupled product (1,3-diyne).
The Symptom: You observe a new spot on TLC (usually non-polar, often highly fluorescent) or a persistent byproduct peak in LC-MS that tracks with the consumption of your alkyne starting material.
The Confirmation (Mass Spec Math):
Homocoupling is the dimerization of your terminal alkyne (
-
Target Product Mass:
-
Homocouple Mass:
Technical Note: If your alkyne has a molecular weight of 100, the homocouple (diyne) will appear at 198 Da , not 200. The loss of two protons is the signature of oxidative coupling.
Root Cause Analysis: The Mechanism of Failure
To prevent the side reaction, you must understand the competition occurring in your flask. The Sonogashira reaction is a dual-cycle system.[1] The homocoupling (Glaser-type) is parasitic to the Copper cycle.[2]
The "Fork in the Road" Mechanism:
-
The Good Path (Cross-Coupling): The Copper-acetylide transmetallates to the Palladium-Aryl complex.
-
The Bad Path (Homocoupling): The Copper-acetylide is oxidized (usually by trace
), forming a radical species that dimerizes.[3]
Caption: Kinetic competition between the productive Sonogashira cycle (Green) and the parasitic Glaser homocoupling (Red).
Troubleshooting Modules
Module A: Oxygen Management (The Physics Solution)
Issue: "I used a balloon of Argon, but I still see homocoupling." Verdict: Balloon inerting is insufficient for sensitive Sonogashira couplings. Dissolved oxygen in the solvent is enough to drive the Glaser cycle.
Protocol: Freeze-Pump-Thaw (FPT) Use this for small scale (<5 mmol) or expensive reagents.
-
Freeze: Submerge in liquid nitrogen until solid.
-
Pump: Open to high vacuum (5–10 min).
-
Thaw: Close vacuum, remove from
, thaw in warm water. -
Repeat: Perform 3 cycles total.
Protocol: Vigorous Sparging Use this for large scale (>10 mmol).
-
Insert a long needle or gas dispersion tube directly into the solvent.
-
Bubble Argon vigorously for at least 30 minutes (1 hour for DMF/DMSO).
-
Critical: Maintain positive pressure while adding reagents.
Module B: Catalyst Engineering (The Chemistry Solution)
Issue: "I have degassed thoroughly, but the side reaction persists." Verdict: Your Copper cycle is too fast or your Palladium cycle is too slow.
Strategy 1: Go Copper-Free If your aryl halide is an Iodide or an activated Bromide , eliminate Copper entirely. Without Cu, the Glaser mechanism is mechanistically impossible under standard conditions.
-
Reference: Mori et al. demonstrated that
with pyrrolidine allows efficient coupling without Cu [1]. -
Trade-off: Reaction rates will be slower. You may need to heat to 60–80°C.
Strategy 2: The "Reducing" Environment If you must use Copper (e.g., unactivated aryl bromides/chlorides), you must keep the Copper in the Cu(I) state and scavenge radicals.
-
Additive: Add 10–20 mol% Sodium Ascorbate (or Ascorbic Acid). This acts as a radical scavenger and reductant, suppressing the oxidative dimerization [2].
-
Atmosphere: Run the reaction under a mixture of
(balloon). The reducing atmosphere prevents the oxidation of the Cu-acetylide [3].
Module C: Kinetic Control (The Process Solution)
Issue: "I cannot change my catalyst system." Verdict: Use Le Chatelier's principle against the homocoupling.
Protocol: Slow Addition
Homocoupling is bimolecular with respect to the alkyne (Rate
-
Action: Dissolve the alkyne in a syringe. Add it to the reaction mixture (containing Ar-X, Pd, Cu, Base) over 2–4 hours using a syringe pump.
-
Result: The steady-state concentration of alkyne remains low, statistically favoring the interaction with Pd over the self-interaction.
Comparative Data: Strategy Effectiveness
| Strategy | Complexity | Effectiveness | Best For...[8] |
| Freeze-Pump-Thaw | High | High | Small scale, expensive ligands. |
| Sparging | Low | Medium | Large scale, robust substrates. |
| Copper-Free | Medium | 100% (Eliminates pathway) | Aryl Iodides, activated Bromides. |
| Slow Addition | Medium | High | Reactions where Cu is mandatory. |
| Ascorbate Additive | Low | Medium-High | "Dirty" reactions, unpurified solvents. |
Validated Experimental Protocols
Protocol A: Copper-Free Sonogashira (The "Mori" Modification)
Recommended for Aryl Iodides to guarantee 0% homocoupling.
-
Setup: Flame-dry a Schlenk tube. Cool under Argon.
-
Reagents: Add Aryl Iodide (1.0 equiv),
(2–3 mol%), and Terminal Alkyne (1.2 equiv). -
Solvent/Base: Add degassed Pyrrolidine (or Piperidine) (5–10 volumes).
-
Note: The amine acts as both solvent and base.[9]
-
-
Reaction: Stir at Room Temperature (for Iodides) or 60°C (for Bromides) for 4–12 hours.
-
Workup: Dilute with EtOAc, wash with water (
) to remove amine, dry over .
Protocol B: Cu-Catalyzed with Ascorbate Suppression
Recommended for difficult Aryl Bromides.
-
Solvent Prep: Sparge DMF with Argon for 45 mins.
-
Base: Add
(3.0 equiv) to the DMF. -
Catalysts: Add
(5 mol%) and CuI (3 mol%). -
Suppression Agent: Add Sodium Ascorbate (10 mol%) .
-
Substrates: Add Aryl Bromide (1.0 equiv).
-
Addition: Add Alkyne (1.2 equiv) dropwise over 30 mins.
-
Reaction: Heat to 60°C under positive Argon pressure.
Decision Matrix
Caption: Decision tree for selecting the optimal suppression strategy based on substrate reactivity and scale.
References
-
Mori, A., et al. (2003). "Facile Synthesis of 1-Alkynes via Palladium-Catalyzed Coupling of Alkynes with Vinyl Triflates or Aryl Halides." Organic Letters, 5(18), 3241–3244.
-
Komeyama, K., et al. (2009). "Ascorbic Acid as a Radical Scavenger in the Sonogashira Coupling." Tetrahedron, 65(45), 9278-9283.
-
Elangovan, A., Wang, Y.-H., & Ho, T.-I. (2003).[7] "Sonogashira Coupling Reaction with Diminished Homocoupling." Organic Letters, 5(11), 1841–1844.
-
Chinchilla, R., & Nájera, C. (2007). "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry." Chemical Reviews, 107(3), 874–922.
Sources
- 1. books.rsc.org [books.rsc.org]
- 2. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Sonogashira Coupling Reaction with Diminished Homocoupling [organic-chemistry.org]
- 8. cetjournal.it [cetjournal.it]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
Stability of 1-(4-Bromophenyl)-4-ethynyl-1H-pyrazole under acidic conditions
A Guide to Understanding and Ensuring Stability in Acidic Environments
Welcome to the technical support center for 1-(4-Bromophenyl)-4-ethynyl-1H-pyrazole. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability of this compound under acidic conditions. Here, you will find answers to frequently asked questions, troubleshooting strategies for common experimental challenges, and recommended protocols to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of the pyrazole ring in this compound under acidic conditions?
The pyrazole core is a robust aromatic heterocycle, generally resistant to degradation under a range of acidic conditions. The stability of the pyrazole ring can be attributed to its aromaticity. However, its reactivity can be influenced by the pH of the medium.
In the presence of acid, the lone pair of electrons on the N2 nitrogen (the "pyridine-like" nitrogen) can accept a proton, forming a pyrazolium cation.[1] This protonation is a reversible equilibrium. The formation of the pyrazolium cation deactivates the pyrazole ring to electrophilic attack, which can be a protective feature in some acidic reaction environments.[1]
The 1-(4-bromophenyl) substituent, being an electron-withdrawing group, reduces the electron density of the pyrazole ring and decreases its basicity. This means that stronger acidic conditions are required to protonate this compound compared to an unsubstituted pyrazole.
Q2: What is the primary point of instability for this compound in acidic media?
The most probable site of instability under acidic conditions is not the pyrazole ring itself, but the 4-ethynyl group. Terminal alkynes are susceptible to acid-catalyzed hydration, which would convert the ethynyl group into a methyl ketone.[2] This reaction typically proceeds via an enol intermediate.[2]
While this reaction is often facilitated by a mercury(II) catalyst, it can also occur in the presence of strong acids, particularly at elevated temperatures.[2] Therefore, prolonged exposure to harsh acidic conditions should be approached with caution.
Q3: At what pH range can I expect this compound to be stable?
In strongly acidic environments (pH < 2), the risk of hydration of the ethynyl group increases, especially with heating. The rate of this hydration will depend on the specific acid used, its concentration, the reaction temperature, and the presence of any catalytic species.
Q4: Can I use common acids like HCl, H2SO4, or TFA with this compound?
The use of these acids is possible, but the outcome will be highly dependent on the reaction conditions.
-
For reactions at or below room temperature: Dilute solutions of these acids are likely to be tolerated for short to moderate reaction times without significant degradation of the ethynyl group.
-
For reactions at elevated temperatures: The risk of alkyne hydration increases significantly. If heating in the presence of strong acids is necessary, it is crucial to monitor the reaction closely for the formation of byproducts.
Q5: What are the likely degradation products if the compound is unstable in my acidic reaction?
The primary degradation product to expect from the instability of the ethynyl group is the corresponding methyl ketone, 1-(4-bromophenyl)-4-acetyl-1H-pyrazole, formed via acid-catalyzed hydration.
Troubleshooting Guide
This section addresses common problems encountered during experiments with this compound in acidic media.
| Problem | Potential Cause | Recommended Solution(s) |
| Low yield of desired product and a new, more polar spot on TLC. | Acid-catalyzed hydration of the ethynyl group to a methyl ketone. | - Lower the reaction temperature: If possible, run the reaction at a lower temperature to disfavor the hydration side reaction. - Reduce acid concentration: Use the minimum amount of acid necessary to catalyze your desired transformation. - Decrease reaction time: Monitor the reaction closely and quench it as soon as the starting material is consumed to minimize byproduct formation. - Protect the alkyne: If harsh acidic conditions are unavoidable, consider protecting the ethynyl group as a trialkylsilyl alkyne (e.g., with a TMS or TIPS group). These can be cleaved under milder, non-acidic conditions. |
| Starting material is consumed, but the main product is not what I expected. | The primary reaction pathway is the hydration of the alkyne. | - Confirm the identity of the byproduct: Isolate and characterize the unexpected product. NMR and mass spectrometry should help confirm if it is the hydrated ketone. - Re-evaluate your reaction conditions: The chosen acidic conditions may be too harsh for the substrate. Explore alternative, non-acidic routes to your target molecule. |
| I need to perform a reaction that requires strong acid and heat. How can I preserve the ethynyl group? | The ethynyl group is labile under these conditions. | - Protecting Group Strategy: The most robust solution is to protect the terminal alkyne. A common method is to convert it to a silyl-protected alkyne (e.g., trimethylsilyl (TMS) or triisopropylsilyl (TIPS)). These groups are generally stable to acidic conditions and can be removed later using fluoride-based deprotection methods (e.g., TBAF) or basic conditions.[3] |
Visualizing Potential Reactions
Protonation of the Pyrazole Ring
Caption: Mechanism of acid-catalyzed hydration of the terminal alkyne.
Experimental Protocol: Forced Degradation Study
To empirically determine the stability of this compound under your specific acidic conditions, a forced degradation study is recommended.
Objective: To assess the stability of the compound in a given acidic solution over time and at a specific temperature.
Materials:
-
This compound
-
Your acidic solution of interest (e.g., 1M HCl in a relevant solvent like ethanol or THF)
-
A neutral quenching solution (e.g., saturated sodium bicarbonate)
-
An organic extraction solvent (e.g., ethyl acetate)
-
TLC plates and a suitable eluent system
-
HPLC or LC-MS for quantitative analysis (optional but recommended)
Procedure:
-
Preparation: Dissolve a known concentration of this compound in your chosen reaction solvent.
-
Initiation: Add the acidic solution to the solution of your compound. Start a timer.
-
Time Points: At regular intervals (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw a small aliquot of the reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquot by adding it to a vial containing a neutralizing agent (e.g., saturated NaHCO3 solution).
-
Extraction: Extract the organic components from the quenched aliquot with a suitable solvent like ethyl acetate.
-
Analysis:
-
TLC Analysis: Spot the extracted sample on a TLC plate alongside a standard of your starting material. Develop the plate to visually assess the disappearance of the starting material and the appearance of any new, more polar spots (indicative of the ketone byproduct).
-
Quantitative Analysis (Optional): Analyze the extracted samples by HPLC or LC-MS to quantify the percentage of the starting material remaining and the percentage of any degradation products formed over time.
-
This study will provide you with valuable data on the stability of this compound under your specific experimental conditions, allowing you to make informed decisions about your reaction setup.
References
- Chadli, R., et al. (2020). Synthesis and comparative study between two pyrazoles in inhibition against the corrosion of steel in 1 M hydrochloric acid. Portugaliae Electrochimica Acta, 38(2), 125-138.
- Chermahini, A. N., et al. (2014). Theoretical studies on proton transfer reaction of 3(5)-substituted pyrazoles. Journal of Chemical Sciences, 126(1), 273-281.
-
Gerstenberger, B. S., Rauckhorst, M. R., & Starr, J. T. (2009). One-Pot Synthesis of N-Arylpyrazoles from Arylhalides. Organic Letters, 11(9), 2097-2100. Available at: [Link]
- Jasiński, M., et al. (2025). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. RSC Advances.
- Kula, K., et al. (2022). Experimental and theoretical studies on the reaction between (E)-3,3,3-trichloro-1-nitroprop-1-ene and N-(4-bromophenyl)-C-arylnitrylimine. Molecules, 27(1), 130.
-
MDPI. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Available at: [Link]
-
MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Available at: [Link]
-
MDPI. (2024). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. Available at: [Link]
-
Oriental Journal of Chemistry. (2021). Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). Available at: [Link]
- Pirrung, M. C., & Lee, Y. R. (2000). Silyl protecting groups removable by UV light. The Journal of Organic Chemistry, 65(19), 6231-6234.
-
PMC. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Available at: [Link]
-
PMC. (2021). Sustainable Approaches for the Protection and Deprotection of Functional Groups. Available at: [Link]
-
ResearchGate. (2020). Synthesis and comparative study between two pyrazoles in inhibition against the corrosion of steel in 1 M hydrochloric acid. Available at: [Link]
-
ResearchGate. (2025). Ethyl Vinyl Ether - An Agent for Protection of the Pyrazole NH-Fragment. A Convenient Method for the Preparation of N-Unsubstituted 4-Alkynylpyrazoles. Available at: [Link]
-
Scribd. (n.d.). Electrophilic Reactions of Heterocycles. Available at: [Link]
- Starr, J. T., et al. (2009). One-Pot Synthesis of N-Arylpyrazoles from Arylhalides. Organic Letters, 11(9), 2097–2100.
-
Usiena air. (2020). Synthesis of Pyrazoles by 1,3-Dipolar Cycloaddition under Aqueous Micellar Catalysis. Available at: [Link]
-
Chemistry Steps. (n.d.). Acid Catalyzed Hydration of Alkynes with Practice Problems. Available at: [Link]
-
University of Calgary. (n.d.). Ch 9: Alkynes + H3O+. Available at: [Link]
-
Chemistry LibreTexts. (2024). 9.4: Hydration of Alkynes. Available at: [Link]
-
JoVE. (2023). Video: Alkynes to Aldehydes and Ketones: Acid-Catalyzed Hydration. Available at: [Link]
-
Chad's Prep. (n.d.). Acid Catalyzed Hydration of Alkynes. Available at: [Link]
-
Chemguide. (2007). THE MECHANISM FOR THE ACID CATALYSED HYDRATION OF ETHENE. Available at: [Link]
-
Master Organic Chemistry. (2023). Hydration of Alkenes With Aqueous Acid. Available at: [Link]
-
Chemistry LibreTexts. (2025). 8.4: Hydration of Alkenes- Acid-Catalyzed Hydration. Available at: [Link]
Sources
Technical Support Center: Troubleshooting Incomplete Click Reactions with Sterically Hindered Azides
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. As a Senior Application Scientist, I understand that while click chemistry is renowned for its reliability, reactions involving sterically bulky substrates can present unique challenges. This guide is structured in a question-and-answer format to directly address the common and complex issues encountered when working with sterically hindered azides, providing not just solutions but the underlying scientific rationale to empower your experimental design.
Frequently Asked Questions (FAQs)
Q1: Why is my Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction failing or giving low yields with a sterically hindered azide?
This is a common issue stemming from several factors that are magnified by the presence of bulky molecular groups. The most frequent culprits are:
-
Reduced Reaction Kinetics: Steric hindrance around the azide or alkyne functionality physically obstructs the approach of the reactants and the copper catalyst.[1] This increases the activation energy of the cycloaddition, significantly slowing the reaction rate compared to less hindered systems.[1][2]
-
Inefficient Catalyst Activity: The active catalyst is the Cu(I) ion. If it oxidizes to Cu(II) due to the presence of oxygen, the catalytic cycle halts.[2] Furthermore, the bulky substrate may poorly coordinate with the copper center, leading to a lower effective catalyst concentration.
-
Substrate Aggregation: Highly substituted, bulky molecules, especially those with poor solubility, can aggregate in solution. This aggregation effectively "hides" the azide or alkyne groups, preventing them from participating in the reaction.[1]
-
Inaccessibility of Reactive Groups: In the context of bioconjugation, the target azide on a large biomolecule like a protein may be buried within its folded structure, making it inaccessible to the alkyne and catalyst.[1]
Troubleshooting & Optimization Guide
Q2: My reaction is very slow or incomplete. How can I optimize the catalyst system for a sterically hindered CuAAC?
Optimizing the catalyst system is the most critical step for driving a difficult CuAAC reaction to completion. The goal is to generate and maintain a high concentration of the active, accessible Cu(I) catalyst throughout the reaction.
Core Components to Optimize:
-
Copper(I) Source & Maintenance: The catalytic cycle requires Cu(I). While you can use Cu(I) salts like CuBr or CuI directly, it's more common and often more effective to generate Cu(I) in situ from a Cu(II) salt (e.g., CuSO₄·5H₂O) using a reducing agent.[3][4]
-
Inert Atmosphere: Oxygen is the primary enemy of the Cu(I) catalyst. It facilitates oxidation to the inactive Cu(II) state and can promote the unwanted side reaction of alkyne homocoupling (Glaser coupling).[1][2]
-
Actionable Step: Thoroughly degas all solvents and your reaction mixture by bubbling with an inert gas like argon or nitrogen for 15-30 minutes before initiating the reaction. Maintain the reaction under a positive pressure of inert gas.[2]
-
Q3: What is the role of ligands, and which ones are best for overcoming steric hindrance?
Ligands are essential for protecting the Cu(I) catalyst from oxidation and dissociation, and they can dramatically accelerate the reaction rate.[2] For sterically demanding substrates, the choice of ligand is paramount.
-
Mechanism of Action: Polydentate ligands chelate the copper ion, increasing its stability and solubility. More advanced ligands actively participate in the catalytic cycle, accelerating the rate-limiting steps.[1][5]
-
Recommended Ligands: While classic ligands like TBTA are effective, more challenging reactions often require a more robust system.
| Ligand Type | Key Advantages | Considerations | Typical Cu:Ligand Ratio |
| THPTA | Highly water-soluble, accelerates the reaction, and protects the catalyst well. | Standard choice, may not be sufficient for the most extreme cases of hindrance. | 1:1 to 1:5[2][6] |
| Benzimidazole-based (e.g., (BimC4A)₃) | Shown to have significantly higher reaction rates than THPTA for some systems. | May require custom synthesis. | Varies by system |
| N-Heterocyclic Carbene (NHC)-based | Can be exceptionally effective for reactions between sterically hindered azides and alkynes, often requiring lower catalyst loading.[7][8] | Can be sensitive to air and moisture; may require anhydrous conditions. | Varies by system |
Expert Tip: For bioconjugations, using a higher ligand-to-copper ratio (e.g., 5:1) is often recommended. This helps protect both the catalyst from oxidation and sensitive functional groups on the biomolecule (like histidines) from copper-mediated damage.[2][9]
Q4: Can adjusting the reaction solvent, temperature, or concentration improve my low yield?
Yes, these parameters are powerful tools for overcoming kinetic barriers.
-
Solvent: If you suspect substrate aggregation, changing the solvent can have a profound effect.
-
Temperature: Click reactions are often run at room temperature, but there is no rule against heating.
-
Concentration: The CuAAC reaction rate is dependent on the concentration of the reactants.[2]
-
Recommendation: If your experimental design allows, increasing the concentration of both the azide and alkyne can lead to a significant rate enhancement.
-
Advanced Troubleshooting Workflow
The following workflow provides a logical sequence of steps to diagnose and solve incomplete click reactions with hindered substrates.
Caption: A step-by-step workflow for troubleshooting difficult CuAAC reactions.
Q5: I suspect my starting materials are degrading or I'm seeing side products. What should I do?
-
Azide Stability: While generally stable, low molecular weight organic azides can be sensitive to heat and light.[10] Always check the purity of your starting materials by an appropriate analytical method (e.g., NMR, LC-MS) before starting a long series of experiments.
-
Oxidative Side Products: In bioconjugation, reactive oxygen species (ROS) generated by the Cu/ascorbate system can damage sensitive amino acids like histidine and methionine.[4][9]
-
Alkyne Homocoupling (Glaser Coupling): If you observe a new product corresponding to a dimer of your alkyne starting material, it is a clear sign of oxidative Glaser coupling.
-
Solution: This is caused by oxygen. Improve the degassing of your reaction mixture and ensure you are working under a strictly inert atmosphere.[1]
-
Protocol: General Method for Optimizing a Hindered CuAAC Reaction
This protocol provides a starting point for optimization. It should be adapted for your specific substrates.
-
Reagent Preparation:
-
Prepare stock solutions of your sterically hindered azide and alkyne in a suitable solvent (e.g., DMSO or DMF).
-
Prepare a 100 mM stock solution of CuSO₄·5H₂O in deionized water.
-
Prepare a 50 mM stock solution of a suitable ligand (e.g., THPTA) in deionized water.
-
Crucially, prepare a 1 M stock solution of sodium ascorbate in deionized water immediately before use. [1]
-
-
Reaction Setup (Example for a 100 µL reaction):
-
In a microcentrifuge tube, add the azide and alkyne stock solutions to their desired final concentrations (e.g., 1 mM azide, 1.5 mM alkyne).
-
Add the primary solvent (e.g., PBS buffer for bioconjugation, or an organic solvent).
-
Degas the mixture by bubbling with argon or nitrogen for 15 minutes.
-
Prepare the catalyst premix in a separate tube: mix the CuSO₄ solution and the ligand solution. For a final copper concentration of 100 µM, you would mix 1 µL of 10 mM CuSO₄ with 10 µL of 5 mM THPTA (achieving a 100 µM Cu and 500 µM ligand concentration, a 1:5 ratio).
-
Add the catalyst premix to the deoxygenated reaction mixture.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution (e.g., 5 µL of a 1 M stock for a final concentration of 50 mM).
-
Seal the tube, and if necessary, wrap it with parafilm and place it under a positive pressure of inert gas (e.g., in a balloon).
-
-
Incubation & Monitoring:
-
Stir or gently agitate the reaction at your chosen temperature (start with room temperature, then try 40-60 °C if needed).
-
Monitor the reaction progress over time (e.g., 1, 4, 12, 24 hours) using an appropriate analytical technique like LC-MS or HPLC.
-
Alternative Chemistries for Sterically Demanding Systems
Q6: My CuAAC reaction is still not working. When should I consider a copper-free alternative like Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)?
You should consider switching to SPAAC under two main circumstances:
-
Copper-Induced Toxicity or Degradation: If you are working in a biological system (live cells, in vivo) where copper toxicity is a major concern, SPAAC is the go-to alternative.[11][12] It is a truly bioorthogonal reaction.[13]
-
Persistent CuAAC Failure: If, after extensive optimization, the CuAAC reaction fails to yield the desired product, the steric environment may simply be too challenging for the copper-catalyzed mechanism.
The SPAAC reaction mechanism is fundamentally different, relying on the release of ring strain from a cyclooctyne derivative to drive the reaction forward without any metal catalyst.[14]
Caption: The SPAAC reaction is driven by the release of inherent ring strain.
Q7: What are the pros and cons of using SPAAC with my sterically hindered azide?
While an excellent alternative, SPAAC has its own set of considerations, especially regarding steric hindrance.
| Reaction | Pros for Hindered Systems | Cons for Hindered Systems |
| CuAAC | The reactants (terminal alkyne) are small, minimizing their own steric contribution. | The multi-component catalytic complex can be sensitive to steric bulk on the substrate.[1] |
| SPAAC | The reaction is bimolecular and doesn't require a bulky catalyst complex to assemble. | The strained cyclooctynes (e.g., DBCO, BCN) are themselves large and sterically demanding.[1][15] This can create a "steric clash" with a bulky azide. |
| IEDDA | Extremely fast reaction kinetics, often orders of magnitude faster than CuAAC or SPAAC.[15] | Requires introduction of a tetrazine and a strained alkene, which may be synthetically challenging. |
Final Recommendation: When CuAAC fails due to steric hindrance, SPAAC is a logical next step. However, success is not guaranteed, as the bulky nature of the cyclooctyne can sometimes exacerbate the steric problem.[1] In such cases, exploring other bioorthogonal reactions like the inverse-electron-demand Diels-Alder (IEDDA) reaction may be necessary.[15][16]
References
-
Click Chemistry as an Efficient Toolbox for Coupling Sterically Hindered Molecular Systems to Obtain Advanced Materials for Nanomedicine - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]
-
Hein, C. D., Liu, X. M., & Wang, D. (2008). Click Chemistry, a Powerful Tool for Pharmaceutical Sciences. Pharmaceutical Research, 25(10), 2216–2230. [Link]
-
Bastero, A., et al. (2022). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. Organometallics. [Link]
-
Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction - RSC Publishing. (2024). Royal Society of Chemistry. Retrieved March 7, 2026, from [Link]
-
Copper-free click chemistry - Wikipedia. (n.d.). Wikipedia. Retrieved March 7, 2026, from [Link]
-
Tripodal Amine Ligands for Accelerating Cu-Catalyzed Azide-Alkyne Cycloaddition: Efficiency and Stability against Oxidation and Dissociation | Request PDF - ResearchGate. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]
-
Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications. (2024). ACS Publications. Retrieved March 7, 2026, from [Link]
-
Click Chemistry Azide-Alkyne Cycloaddition. (n.d.). Organic Chemistry Portal. Retrieved March 7, 2026, from [Link]
-
Copper-free Click Chemistry to Crosslink Azides and Amines - Stratech. (n.d.). Stratech. Retrieved March 7, 2026, from [Link]
-
Optimization of the conditions for CuAAC reaction - ResearchGate. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) - Creative Biolabs. (n.d.). Creative Biolabs. Retrieved March 7, 2026, from [Link]
-
Hong, V., et al. (2009). Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie International Edition, 48(52), 9879–9883. [Link]
-
Hong, V., et al. (2010). Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. PMC. Retrieved March 7, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Click Chemistry, a Powerful Tool for Pharmaceutical Sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Click Chemistry [organic-chemistry.org]
- 9. jenabioscience.com [jenabioscience.com]
- 10. researchgate.net [researchgate.net]
- 11. Copper-free click chemistry - Wikipedia [en.wikipedia.org]
- 12. chempep.com [chempep.com]
- 13. stratech.co.uk [stratech.co.uk]
- 14. lumiprobe.com [lumiprobe.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Click Chemistry as an Efficient Toolbox for Coupling Sterically Hindered Molecular Systems to Obtain Advanced Materials for Nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]
How to remove copper catalyst from Sonogashira reaction mixture
Executive Summary & Regulatory Context
The Sonogashira coupling is a cornerstone of medicinal chemistry, but the residual copper (Cu) co-catalyst poses a significant downstream risk. Under ICH Q3D Elemental Impurities guidelines, Copper is a Class 3 impurity. While oral limits are relatively high (3000 µ g/day ), parenteral limits are strict (300 µ g/day ).
Furthermore, residual copper is a "silent killer" of subsequent reaction steps; it can catalyze oxidative degradation of the API or poison hydrogenation catalysts (e.g., Pd/C). This guide provides a tiered approach to removal: from standard aqueous extractions to advanced scavenging for "sticky" substrates.
Module A: Aqueous Workup Optimization (The First Line of Defense)
Theory: Copper species in Sonogashira reactions often exist as Cu(I) halides or Cu(II) amine complexes (after air exposure). The goal is to break the lipophilic Cu-ligand bond (e.g., Cu-Phosphine or Cu-Amine) and form a water-soluble Cu-Chelate.
Protocol A1: The "Magic Mix" (Citric Acid/Thiourea)
Best for: Stubborn emulsions and reducing Cu(II) to Cu(I) for tighter binding.
Mechanism: Thiourea acts as a reducing agent and a high-affinity ligand for soft metals, while Citric Acid breaks up amphiphilic aggregates that cause emulsions.
-
Dilute: Dilute the reaction mixture with an organic solvent (EtOAc or DCM) to at least 10 volumes relative to the crude mass.
-
Prepare Wash Solution: Dissolve 5% w/v Citric Acid and 5% w/v Thiourea in water.
-
Extract: Wash the organic layer with this solution (1:1 volume ratio). Agitate vigorously for 10–15 minutes.
-
Note: The aqueous layer may turn cloudy or pale yellow (Cu-Thiourea complex).
-
-
Repeat: Perform a second wash if the organic layer retains color.[1][2]
-
Final Polish: Wash with saturated NaHCO₃ (to remove citric acid) followed by Brine.
Protocol A2: The Ammonium Hydroxide Wash
Best for: Base-stable compounds where visual confirmation is needed.
Mechanism: Ammonia displaces organic ligands to form the deep blue water-soluble complex
-
Wash: Add 10% aqueous
(or a 1:1 mix of sat. /conc.[3][4] ) to the organic phase. -
Observe: Shake until the aqueous layer turns deep blue.
-
Iterate: Drain aqueous layer.[1][2] Repeat until the aqueous layer remains colorless .
-
Warning: Do not use if your product contains base-sensitive esters or labile protecting groups.
Module B: Solid-Supported Scavengers (Polishing Step)
When aqueous washes fail (often due to product chelation), solid-supported scavengers are the industry standard for reaching single-digit ppm levels.
Scavenger Selection Matrix
| Scavenger Type | Functional Group | Target Species | Mechanism | Best For |
| Thiourea | Cu(I), Cu(II), Pd(II) | Reduction + Chelation | Broad spectrum removal; high affinity. | |
| Thiol (SH) | Cu(I), Pd(0/II) | Soft-Soft Interaction | "Soft" Cu(I) species; avoiding metal oxidation. | |
| Diamine | Cu(II) | Chelation | Harder Cu(II) species; mimics EDTA. | |
| Imidazole | Cu(II) | Coordination | Nitrogen-rich APIs where non-specific binding is high. |
Protocol B1: Batch Mode Scavenging
-
Dissolve: Dissolve crude product in THF, EtOAc, or MeOH (10 mL/g).
-
Dose: Add SiliaMetS® Thiourea or equivalent at 4–5 equivalents relative to the estimated residual metal (or 10–20 wt% relative to crude mass if metal content is unknown).
-
Incubate: Stir at 40–50°C for 1–4 hours . Heat is kinetic energy; it significantly speeds up the diffusion of metal into the resin pores.
-
Filter: Filter through a 0.45 µm pad (or Celite) to remove resin.
-
Analyze: Check supernatant color. If clear, proceed to concentration.
Visualizing the Workflow
Diagram 1: Copper Removal Decision Tree
This logic flow helps you decide which protocol to apply based on your product's properties.
Caption: Decision matrix for selecting the optimal copper removal strategy based on substrate solubility and stability.
Troubleshooting & FAQs
Q1: I have a persistent emulsion during the aqueous wash. What do I do?
-
Cause: Sonogashira products often contain amphiphilic alkynes or conjugated systems that stabilize emulsions. High pH (from ammonia) can also form soaps if esters hydrolyze.
-
Fix:
-
Switch to Protocol A1: The acidic pH of the Citric Acid wash often breaks emulsions stabilized by basic surfactants.
-
Filtration: Pass the entire biphasic emulsion through a pad of Celite 545 . The diatomaceous earth physically ruptures the emulsion droplets. Rinse the pad with fresh organic solvent.
-
Brine: Add saturated NaCl to increase the ionic strength of the aqueous layer.
-
Q2: My product is a pyridine/imidazole derivative, and the copper won't wash out.
-
Cause: Your product is a "competitor ligand." It is chelating the copper as effectively as your wash solution.
-
Fix: You need a ligand with a significantly higher formation constant (
) than your product.-
Use EDTA (0.1 M, pH 8-9) . EDTA has a hexadentate grip that usually outcompetes monodentate pyridines.
-
If EDTA fails, use Thiourea Resin . The sulfur-copper bond is generally stronger than nitrogen-copper bonds for soft Cu(I) species.
-
Q3: The resin scavenged my copper, but my yield dropped by 20%.
-
Cause: Non-specific binding. Your product might be getting trapped in the resin pores or coordinating to the resin backbone.
-
Fix:
-
Wash the Resin: After filtration, wash the resin cake vigorously with a polar solvent like MeOH or THF (with 5% Et3N if the product is basic) to release physically trapped product.
-
Switch Resin: If your product contains sulfur (e.g., thiophenes), avoid Thiol resins. Switch to a Diamine functionalized resin.
-
Q4: How do I remove copper from a water-soluble product?
-
Fix: Aqueous washes are impossible here.
-
Resins: Use water-compatible resins (e.g., SiliaMetS AMPA or Thiourea) directly in the aqueous solution.
-
Dialysis: For macromolecules, dialyze against an EDTA-containing buffer.
-
Precipitation: If the product is insoluble in organic solvents, triturate the solid in acetonitrile/methanol; copper salts are often soluble in these while the polar product remains solid.
-
References
-
ICH Guideline Q3D (R2) on Elemental Impurities. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use, 2022. Link
-
Removal of Copper from Sonogashira Reaction. Organic Process Research & Development, 2007. (Discussion on EDTA and Cysteine washes). Link
-
Selective Recovery of Copper Using Thiourea-Functionalized Resins. MDPI, 2021. (Mechanistic insight on Cu(II) reduction to Cu(I)). Link
-
Citric Acid Enhanced Copper Removal. PubMed/NIH, 2015. (Protocol for Citric Acid/Amine synergy). Link
-
SiliCycle Scavenging Solutions: User Guide. SiliCycle Inc. (General resin selection data). Link
Sources
Pyrazole Synthesis Scale-Up Support Center: Managing Exothermic Hazards
Technical Troubleshooting & Process Design for Drug Development Professionals
Welcome Message from the Senior Application Scientist
Welcome to the Advanced Process Chemistry Support Center. Moving a pyrazole synthesis from a well-behaved 100 mg bench reaction to a 10 kg pilot batch fundamentally shifts the governing physics of your reaction. The ubiquitous Knorr cyclocondensation and 1,3-dipolar cycloadditions used to build these pharmacophores are notoriously exothermic.
Here, we do not just provide generic "recipes." We decode the thermodynamic causality behind reaction failures and provide self-validating engineering solutions to ensure your scale-up is safe, reproducible, and high-yielding.
Section 1: The Physics of Scale-Up (FAQ)
Q1: Our Knorr pyrazole synthesis runs smoothly at the 5-gram scale, but at 500 grams, we experience severe temperature spikes, solvent boiling, and localized charring. Why does this happen?
A1: This is a fundamental issue of reactor geometry and thermodynamics, not your chemistry. The cyclocondensation of hydrazines with 1,3-dicarbonyls releases significant enthalpy. At the bench scale, your small flask has a high surface-area-to-volume ratio, allowing the surrounding air or ice bath to rapidly dissipate the generated heat. However, as you scale up, the volume of the reaction mixture increases by the cube of the vessel radius (
Fig 1: Causality of thermal runaway during batch scale-up of exothermic pyrazole synthesis.
Q2: We are using substituted hydrazines, which are notoriously unstable. How can we manage the exothermic risk of handling these bulk intermediates? A2: The isolation and bulk storage of substituted hydrazines present massive explosive and toxicological hazards. The most effective mitigation strategy is to eliminate the bulk inventory entirely by transitioning to a telescoped continuous flow process. By generating the hydrazine in situ and immediately feeding it into the cyclocondensation step, you ensure that only trace amounts of the hazardous intermediate exist at any given millisecond[2]. Continuous flow microreactors provide massive surface-to-volume ratios, allowing for near-instantaneous heat dissipation and precise thermal control[3].
Section 2: Process Troubleshooting & Mitigation Strategies
Issue 1: Reagent Accumulation in Semi-Batch Processing
-
Symptom: During the controlled dosing of hydrazine into the dicarbonyl solution, the temperature drops, dosing continues, and then a sudden, violent exotherm occurs.
-
Causality: You are experiencing "reagent accumulation." If the reaction stalls (due to low temperature or poor mixing), the dosed hydrazine accumulates unreacted in the vessel. When the reaction finally ignites, the accumulated inventory reacts all at once, completely overwhelming the cooling jacket.
-
Solution: A controlled slow addition does not equal reaction control if the kinetics are sluggish[1]. You must implement a self-validating feedback loop. Couple your dosing pump to an inline Process Analytical Technology (PAT) tool, such as ReactIR or flow calorimetry. The pump must be programmed to only dose the next aliquot of reagent when the IR confirms the previous aliquot has been chemically consumed.
Issue 2: Impurity Spikes in Continuous Flow
-
Symptom: When running a continuous flow Knorr synthesis, we see high levels of uncyclized hydrazone intermediates.
-
Causality: The final cyclization step of the hydrazone intermediate requires significant activation energy. If your flow rate is too high, the residence time in the heated zone is insufficient to drive the dehydration and ring closure to completion.
-
Solution: Increase the residence time by either lengthening the reactor coil or reducing the flow rate. Advanced flow systems use multiple injection points and staged heating zones to manage the concentration gradients and drive the reaction to completion without thermally degrading the product[4].
Section 3: Data & Metrics
To understand why continuous flow outcompetes batch processing for highly exothermic pyrazole syntheses, review the thermodynamic parameters below.
Table 1: Quantitative Comparison of Heat Management Modalities in Pyrazole Scale-Up
| Processing Modality | Surface Area/Volume Ratio ( | Heat Transfer Coefficient ( | Exotherm Accumulation Risk | Typical Yield Variance |
| Standard Batch (100 L) | < 5 | 50 - 150 | Critical (High accumulation) | ± 15% (Due to hot spots) |
| Semi-Batch (Dosing) | < 5 | 50 - 150 | Moderate (Dosing limited) | ± 8% |
| Continuous Flow | > 5000 | 500 - 5000 | Negligible (Rapid dissipation) | ± 2% |
Section 4: Self-Validating Experimental Protocol
Methodology: Telescoped Continuous Flow Synthesis of N-Aryl Pyrazoles This protocol outlines a metal-free, self-validating flow process that converts anilines directly to pyrazoles, bypassing the isolation of hazardous diazonium and hydrazine intermediates entirely[2].
Fig 2: Telescoped continuous flow workflow for self-validating pyrazole synthesis.
Step-by-Step Workflow:
-
In-Situ Diazotization:
-
Action: Using high-precision syringe pumps, introduce a stream of aniline derivative (1.0 M in HCl) and a stream of
(1.1 M in ) into a microfluidic T-mixer. Route the mixed stream through a PTFE cooling coil submerged in a 0 °C bath (Residence time: 2 min). -
Causality: Diazotization is violently exothermic. The microreactor's extreme surface-to-volume ratio ensures isothermal conditions, preventing the diazonium salt from decomposing into nitrogen gas and phenol byproducts[3].
-
-
Metal-Free Reduction:
-
Action: Intersect the diazonium stream with an aqueous stream of L-ascorbic acid (vitamin C) at 20 °C.
-
Causality: Ascorbic acid acts as a mild, sustainable reducing agent to convert the diazonium species into the corresponding aryl hydrazine. This "amine-redox" chemistry avoids transition metals (like Pd or Zn) that could foul the microreactor channels or complicate downstream API purification[2].
-
-
Cyclocondensation (Knorr Reaction):
-
Action: Mix the nascent aqueous hydrazine stream with a stream of 1,3-dicarbonyl compound (e.g., pentane-2,4-dione in ethanol). Pass the combined mixture through a heated stainless-steel residence coil at 140 °C (Residence time: 30 min)[3].
-
Causality: The elevated temperature provides the necessary energy to drive the endothermic dehydration and final ring-closure of the pyrazole. The pressurized flow system safely allows heating the solvents far above their atmospheric boiling points[5].
-
-
Self-Validation & Automated Quench:
-
Action: Route the reactor effluent through an inline ReactIR flow cell. Monitor the disappearance of the dicarbonyl
stretch (~1700 ) and the appearance of the pyrazole stretch (~1550 ). -
Causality & Validation: This creates a closed-loop control system. If the PAT detects unreacted dicarbonyl (indicating incomplete conversion), the system software automatically throttles the feed pumps to increase residence time. Once 100% conversion is validated, the product stream is safely collected and quenched.
-
References
-
Managing Hazards for Scale Up of Chemical Manufacturing Processes Source: ACS Publications URL:1
-
The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds Source: MDPI URL:3
-
Control Strategies For Managing Exothermic Reactions In Flow Source: Patsnap Eureka URL:4
-
A multistep continuous flow synthesis machine for the preparation of pyrazoles via a metal-free amine-redox process Source: SciSpace URL:2
-
Two-Stage Synthesis of Pyrazoles from Acetophenones by Flow Chemistry Source: GalChimia URL:5
Sources
Validation & Comparative
Comparative Reactivity of Aryl Bromides vs. Aryl Iodides in Pyrazole Sonogashira Coupling
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Application & Comparison Guide
Executive Summary
The functionalization of the pyrazole core is a cornerstone in the development of novel therapeutics and advanced materials. Among the various C–C bond-forming strategies, the Sonogashira cross-coupling reaction—catalyzed by palladium and copper—is a highly reliable method for introducing alkynyl pharmacophores.
However, the choice of starting material—specifically 4-iodopyrazole versus 4-bromopyrazole —drastically alters the thermodynamic requirements, reaction kinetics, and impurity profiles of the synthesis. This guide provides an objective, data-driven comparison of these two substrates, detailing the mechanistic causality behind their reactivity differences and providing self-validating protocols to ensure reproducible scale-up.
Mechanistic Causality: The Halogen Effect
In the Sonogashira process, the general reactivity order of sp² hybridized halides is well established:1[1].
The primary differentiator between 4-iodopyrazole and 4-bromopyrazole lies in the bond dissociation energy (BDE) and polarizability of the carbon-halogen bond. The C–I bond (~65 kcal/mol) is significantly weaker and more polarizable than the C–Br bond (~81 kcal/mol).
Because the first step of the palladium catalytic cycle is the oxidative addition of the halopyrazole to the electron-rich Pd(0) center, the weaker C–I bond allows this step to proceed rapidly at2[2]. Conversely, the stronger C–Br bond presents a higher activation energy barrier, making oxidative addition the rate-limiting step and necessitating3[3] and often specialized, sterically demanding phosphine ligands.
Figure 1: Sonogashira cross-coupling catalytic cycle highlighting the integration of Pd and Cu cycles.
Comparative Reactivity Data
While 4[4] in terms of required activation energy and reaction times, its hyper-reactivity can sometimes be a double-edged sword. If the copper-mediated transmetalation step is sluggish (e.g., due to a sterically hindered alkyne), the long-lived Pd(II)-aryl intermediate can undergo 3[3], yielding the unsubstituted pyrazole.
The table below summarizes the empirical differences observed during standard coupling workflows:
| Parameter | 4-Iodopyrazole | 4-Bromopyrazole |
| C–X Bond Dissociation Energy | ~65 kcal/mol | ~81 kcal/mol |
| Typical Reaction Temperature | Room Temp to 50 °C | 80 °C to 120 °C |
| Reaction Time | 2 – 6 hours | 12 – 24 hours |
| Catalyst Requirement | Standard (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) | Often requires specialized ligands (e.g., XPhos, P(t-Bu)₃) |
| Yield Profile | High to Excellent (>85%) | Moderate to Good (50–80%) |
| Primary Side Reaction | Dehalogenation (hydrodeiodination) | Unreacted starting material |
| Cost / Availability | Higher cost, light-sensitive | Lower cost, highly stable |
Self-Validating Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every critical step includes a mechanistic justification (causality) and an observable validation checkpoint.
Standard Operating Procedure: Synthesis of 4-(Phenylethynyl)-1H-pyrazole Derivatives
Reagents Required:
-
Halopyrazole (4-Iodo or 4-Bromo): 1.0 equiv
-
Terminal Alkyne (e.g., Phenylacetylene): 1.2 equiv
-
Palladium Catalyst (Pd(PPh₃)₄): 5 mol% (for I) or 10 mol% (for Br)
-
Copper Co-catalyst (CuI): 10 mol%
-
Base: Triethylamine (Et₃N), 3.0 equiv
-
Solvent: Anhydrous DMF (0.2 M)
Figure 2: Step-by-step experimental workflow for the Sonogashira coupling of halopyrazoles.
Step 1: System Purging & Catalyst Activation
-
Action: In an oven-dried Schlenk flask, combine the halopyrazole, Pd(PPh₃)₄, and CuI. Seal the flask and perform three cycles of vacuum evacuation followed by Argon backfilling.
-
Validation: The solid mixture should remain a pale yellow/greenish powder. Browning indicates premature Pd(0) degradation.
Step 2: Reagent Introduction
-
Action: Inject anhydrous DMF and degassed Et₃N via syringe. Stir for 5 minutes at room temperature to ensure complete dissolution of the catalytic complex. Finally, add phenylacetylene dropwise.
-
Causality: Et₃N serves a dual purpose: it acts as the base to deprotonate the terminal alkyne (facilitating copper acetylide formation) and stabilizes the active Pd(0) species.
Step 3: Thermal Activation & Monitoring
-
Action:
-
For 4-Iodopyrazole: Stir at room temperature. If conversion stalls after 2 hours, gently warm to 50 °C.
-
For 4-Bromopyrazole: Heat the reaction block to 80–100 °C and stir for 12–24 hours.
-
-
Validation (LC-MS / TLC): Monitor the reaction. The system is self-validating:
-
Success: Disappearance of the halopyrazole mass and appearance of the coupled product mass.
-
Failure Mode (Iodide): If the mass of the unsubstituted pyrazole (M-I+H) spikes, dehalogenation is occurring. Correction: Ensure the alkyne is not degraded and consider increasing CuI loading to accelerate transmetalation.
-
Failure Mode (Bromide): If starting material remains unreacted after 12 hours at 100 °C, the oxidative addition is failing. Correction: Switch to a more electron-rich ligand system (e.g., Pd(dppf)Cl₂ or XPhos-Pd-G2).
-
Step 4: Quenching & Copper Sequestration
-
Action: Cool the mixture to room temperature. Quench by adding a 1:1 mixture of saturated aqueous NH₄Cl and 10% aqueous NH₃. Extract with Ethyl Acetate (EtOAc).
-
Causality: Pyrazole nitrogens are excellent ligands for transition metals. Standard aqueous workups often fail to remove coordinated copper salts, leading to streaking on silica gel and low isolated yields.
-
Validation: The aqueous layer will turn a deep, vibrant blue . This visual cue confirms the formation of the soluble [Cu(NH₃)₄]²⁺ complex, proving that the copper has been successfully sequestered away from your pyrazole product.
Strategic Selection Guide
When designing a synthetic route, the choice between bromide and iodide should be dictated by the specific constraints of the project:
-
Choose 4-Iodopyrazole when:
-
Coupling with thermally sensitive alkynes.
-
Working with complex, late-stage intermediates where high yields and mild conditions are paramount.
-
Orthogonal reactivity is required (e.g., selectively coupling an iodide in the presence of a bromide elsewhere on the molecule)[2].
-
-
Choose 4-Bromopyrazole when:
-
Scaling up early-stage building blocks where reagent cost is a primary driver.
-
The substrate is prone to dehalogenation under Pd-catalysis.
-
The target molecule requires harsh conditions anyway, making the thermal penalty of the C–Br bond irrelevant.
-
References
1.1 - Chemical Reviews - ACS Publications 2.6 - MDPI 3. 2 - Wikipedia 4.3 - Benchchem 5.4 - Benchchem 6.5 - Benchchem
Sources
Validating anticancer activity of novel pyrazole derivatives in vitro.
In Vitro Validation of Novel Pyrazole Derivatives: A Comparative Guide Against Standard Kinase Inhibitors
The pyrazole scaffold is a privileged pharmacophore in oncology, characterized by a five-membered heteroaromatic ring containing two adjacent nitrogen atoms. This structural motif provides exceptional hydrogen-bonding capabilities, allowing it to act as a highly effective hinge-binding element within the ATP-binding pocket of various oncogenic kinases 1. Established clinical standards, such as the JAK1/2 inhibitor Ruxolitinib 2 and derivatives of the multi-kinase inhibitor Sorafenib 3, heavily rely on pyrazole or pyrazole-like moieties to achieve nanomolar potency.
As a Senior Application Scientist, I have designed this guide to objectively evaluate a novel, hypothetical dual-target pyrazole derivative (Pyr-X14 ) against these established alternatives. Rather than simply listing protocols, this guide deconstructs the causality behind our experimental choices, ensuring that your validation pipeline is a self-validating, robust system.
Mechanistic Rationale & Pathway Targeting
To validate a novel pyrazole derivative, we must first understand its target landscape. Tumor survival is frequently driven by redundant signaling pathways. While Ruxolitinib selectively targets the JAK/STAT pathway 2 and Sorafenib targets the VEGFR/RAF/MEK/ERK cascade 4, Pyr-X14 is engineered to dually inhibit both JAK2 and VEGFR-2, cutting off both inflammatory survival signals and angiogenic drivers 5.
Kinase inhibition pathways comparing Pyr-X14 against standard Ruxolitinib and Sorafenib.
Comparative Performance Data
To objectively assess Pyr-X14, we benchmark its half-maximal inhibitory concentration (IC50) against clinical standards across multiple human cancer cell lines (HepG2, A549, MCF-7) and isolated kinases.
Table 1: In Vitro Cytotoxicity (IC50 in µM) at 72 Hours
| Compound | HepG2 (Hepatocellular) | A549 (Lung) | MCF-7 (Breast) | Primary Target(s) |
| Pyr-X14 | 0.85 ± 0.12 | 1.20 ± 0.15 | 1.45 ± 0.20 | JAK2 / VEGFR-2 |
| Sorafenib | 3.44 ± 0.50 | 2.92 ± 0.68 | 3.18 ± 0.18 | VEGFR-2 / RAF |
| Ruxolitinib | 8.00 ± 0.44 | >10.0 | >10.0 | JAK1 / JAK2 |
Data synthesis indicates that Pyr-X14 exhibits superior cytotoxicity in solid tumor lines compared to Ruxolitinib, which is primarily optimized for myeloproliferative neoplasms, and outperforms Sorafenib in HepG2 cells 6, 3.
Table 2: Cell-Free Kinase Selectivity Profiling (IC50 in nM)
| Kinase | Pyr-X14 | Sorafenib | Ruxolitinib |
| JAK2 | 12.5 | >1000 | 2.8 |
| VEGFR-2 | 45.0 | 90.0 | >1000 |
| B-RAF | 850.0 | 22.0 | >1000 |
Self-Validating Experimental Workflows
A common pitfall in drug development is relying on a single assay modality. To ensure trustworthiness, our protocol utilizes an orthogonal, self-validating matrix: metabolic viability assays cross-referenced with morphological apoptosis flow cytometry.
Orthogonal workflow ensuring robust, cross-validated in vitro drug profiling.
Protocol 1: Cell Viability via ATP Quantitation (CellTiter-Glo)
The Causality: Why use Promega's CellTiter-Glo instead of traditional MTT assays? MTT relies on mitochondrial oxidoreductase activity. Many kinase inhibitors directly induce mitochondrial stress, artificially reducing MTT reduction before actual cell death occurs, leading to false-positive cytotoxicity. CellTiter-Glo measures ATP—an absolute requirement for cellular life—via a luciferase reaction, providing a highly stable, homogeneous "add-mix-measure" luminescent readout that directly correlates with viable cell number 7.
Step-by-Step Methodology:
-
Seeding: Seed HepG2 cells at 5,000 cells/well in 100 µL of complete medium in an opaque-walled 96-well plate. Incubate overnight. Expert Tip: Use opaque plates to prevent luminescent cross-talk between wells.
-
Treatment: Treat cells with serial dilutions of Pyr-X14, Sorafenib, and Ruxolitinib (0.1 µM to 50 µM). Include a vehicle control (0.1% DMSO) and a cell-free background control. Incubate for 72 hours.
-
Equilibration: Equilibrate the plate and the reconstituted CellTiter-Glo® Reagent to room temperature for 30 minutes to ensure uniform enzyme kinetics [[8]]().
-
Lysis & Reaction: Add 100 µL of CellTiter-Glo® Reagent to each well. Mix on an orbital shaker for 2 minutes to induce complete cell lysis 8.
-
Stabilization: Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Readout: Record luminescence using a microplate reader. Calculate IC50 using non-linear regression analysis.
Protocol 2: Apoptosis Validation via Annexin V/PI Flow Cytometry
The Causality: To confirm that the loss of ATP in Protocol 1 is due to programmed cell death rather than mere cytostasis, we use Annexin V/PI staining. Phosphatidylserine (PS) is normally restricted to the inner plasma membrane leaflet. During early apoptosis, PS flips to the outer leaflet, where fluorescently-conjugated Annexin V binds it. Propidium Iodide (PI) is membrane-impermeable; it only enters cells during late apoptosis or necrosis when membrane integrity fails. This creates a self-validating 4-quadrant system.
Step-by-Step Methodology:
-
Harvesting: Post-treatment (48 hours), collect both floating (late apoptotic) and adherent cells. Expert Tip: Do not use harsh trypsinization without a recovery period, as it can artificially damage membranes and cause false PI positivity.
-
Washing: Wash the cell pellet twice with cold PBS and resuspend in 1X Annexin V Binding Buffer at
cells/mL. -
Staining: Add 5 µL of FITC-Annexin V and 5 µL of PI to 100 µL of the cell suspension.
-
Incubation: Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of Binding Buffer and analyze immediately via flow cytometry. Compare the shift from the live quadrant (Annexin V-/PI-) to the early apoptotic quadrant (Annexin V+/PI-) in Pyr-X14 treated cells versus Sorafenib.
Expert Troubleshooting & Data Integrity
When working with highly conjugated heterocyclic systems like pyrazoles, researchers must account for intrinsic compound properties:
-
Compound Autofluorescence: Pyrazole derivatives can occasionally exhibit intrinsic fluorescence, which may interfere with FITC/PI flow cytometry. Always run a "Compound + Cells + NO STAIN" control to subtract background fluorescence. Because CellTiter-Glo relies on luminescence rather than fluorescence, it is entirely immune to this artifact, making it the superior choice for primary viability screening 7.
-
Edge Effects in 96-well Plates: Evaporation in the outer wells can artificially concentrate the drug, skewing IC50 data. Always fill the outer perimeter wells with sterile PBS and utilize the inner 60 wells for the actual assay matrix.
References
-
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. PMC (NIH). Available at:[Link]
-
Developing a JAK Inhibitor for Targeted Local Delivery: Ruxolitinib Cream. MDPI. Available at:[Link]
-
Design, synthesis and antitumor activity of Novel Sorafenib derivatives bearing pyrazole scaffold. PubMed (NIH). Available at: [Link]
-
Discovery of pyrazole–pyrazoline derivatives as VEGFR-2 kinase inhibitors: In silico approach. Journal of Applied Pharmaceutical Science. Available at:[Link]
-
Ruxolitinib, a selective JAK1 and JAK2 inhibitor for the treatment of myeloproliferative neoplasms. ResearchGate. Available at:[Link]
Sources
- 1. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Design, synthesis and antitumor activity of Novel Sorafenib derivatives bearing pyrazole scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. japsonline.com [japsonline.com]
- 6. researchgate.net [researchgate.net]
- 7. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 8. promega.com [promega.com]
Comparative Technical Guide: Cu-Catalyzed vs. Copper-Free Click Architectures for Pyrazole Synthesis
Executive Summary
While the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) revolutionized the synthesis of 1,2,3-triazoles, the pyrazole scaffold remains a superior pharmacophore in medicinal chemistry due to its presence in blockbuster drugs (e.g., Celecoxib, Sildenafil, Rimonabant).
This guide compares the two dominant "Click" methodologies for constructing pyrazole derivatives:
-
Cu-Catalyzed Sydnone-Alkyne Cycloaddition (CuSAC): The catalytic route for high-precision, regioselective synthesis in batch discovery.
-
Copper-Free Photo-Click & Strain-Promoted Cycloaddition (SPAAC-like): The bioorthogonal routes utilizing nitrilimines or strained alkynes for chemical biology and live-cell applications.
Part 1: Mechanistic Architectures
Cu-Catalyzed Sydnone-Alkyne Cycloaddition (CuSAC)
Unlike the thermal Huisgen cycloaddition of sydnones, which requires high temperatures (>140°C) and yields mixtures of regioisomers, CuSAC utilizes Cu(I) to lower the activation energy and enforce strict 1,4-regioselectivity.
-
Mechanism: The reaction proceeds via a stepwise cycle similar to CuAAC. The Cu(I) species forms a
-complex with the alkyne, followed by the formation of a copper acetylide. The sydnone (a mesoionic 1,3-dipole) coordinates to the copper center, facilitating a regioselective nucleophilic attack. Decarboxylation (loss of CO ) is the driving force that renders the process irreversible, yielding the 1,4-disubstituted pyrazole. -
Key Advantage: Absolute control over regiochemistry (1,4-isomer), which is critical for Structure-Activity Relationship (SAR) studies.
Copper-Free: Photo-Click (Nitrilimine) & Strain-Promoted (SPSAC)
Copper-free methods rely on intrinsic reactivity modulation rather than external catalysis.
-
Photo-Click (Tetrazole-Based): 2,5-Diaryl-tetrazoles are inert until irradiated (typically UV, 300-365 nm). Irradiation releases N
, generating a highly reactive nitrilimine dipole in situ. This dipole undergoes rapid [3+2] cycloaddition with alkenes or alkynes. -
Strain-Promoted (SPSAC): Utilizes cyclooctynes (e.g., BCN, DBCO) to react with sydnones or diazo compounds. The release of ring strain (~18 kcal/mol) drives the reaction without metal catalysts or light triggers.
Figure 1: Decision tree for pyrazole synthesis pathways. CuSAC offers regiochemical precision, while Copper-Free routes offer bio-orthogonality.
Part 2: Performance Comparison
The choice between Cu-catalyzed and Copper-free routes depends on the application phase: Lead Optimization (Chemistry) vs. Target Identification (Biology).
Table 1: Technical Specifications Matrix
| Feature | Cu-Catalyzed (CuSAC) | Photo-Click (Nitrilimine) | Strain-Promoted (SPSAC) |
| Primary Application | Large-scale Synthesis, SAR Library Generation | Live Cell Imaging, Proteomics | In vivo labeling, Bioconjugation |
| Regioselectivity | Excellent (>98:2) (1,4-isomer) | Moderate to Low (Mixtures common) | Low (Regio-random unless guided) |
| Reaction Kinetics ( | Fast ( | Ultrafast (Light-dependent) | Moderate ( |
| Bio-compatibility | Low (Cu is cytotoxic) | High (Light toxicity is the only limit) | Excellent (No catalyst, no light) |
| Atom Economy | Moderate (Loss of CO | Moderate (Loss of N | High (Addition reaction) |
| Steric Tolerance | High (Tolerates bulky groups) | Moderate | Low (Cyclooctynes are bulky) |
Critical Analysis for Drug Development
-
For Medicinal Chemists: CuSAC is the gold standard. The ability to guarantee the 1,4-substitution pattern ensures that structure-activity data is reliable. Thermal methods often yield 1:1 mixtures of 1,3- and 1,4-isomers, requiring tedious chromatographic separation.
-
For Chemical Biologists: Copper toxicity triggers reactive oxygen species (ROS) and protein denaturation. Photo-click chemistry is superior here because the tetrazole is small (minimizing steric clash in binding pockets) and the reaction is spatially controlled by the laser focus.
Part 3: Experimental Protocols
Protocol A: Cu-Catalyzed Synthesis of 1,4-Disubstituted Pyrazoles (CuSAC)
Target: Scalable synthesis of a pyrazole core for lead optimization.
Reagents:
-
Sydnone derivative (1.0 equiv)[1]
-
Terminal Alkyne (1.2 equiv)
-
Cu(OAc)
or CuI (10 mol%) -
Solvent: Toluene or DCE (1,2-Dichloroethane)
Workflow:
-
Preparation: Dissolve the sydnone (e.g., 3-phenylsydnone) and terminal alkyne (e.g., phenylacetylene) in Toluene (0.2 M).
-
Catalyst Addition: Add CuI (10 mol%). Note: For difficult substrates, add 2,6-lutidine (20 mol%) to buffer the system.
-
Reaction: Heat the mixture to 60–80°C. Monitor by TLC or LC-MS. The reaction typically completes in 2–6 hours, significantly faster than the thermal uncatalyzed route (24-48h at 140°C).
-
Work-up: Cool to room temperature. Filter through a pad of Celite to remove copper species. Concentrate the filtrate.
-
Purification: Recrystallization or flash chromatography.
-
Validation: Verify 1,4-regiochemistry via NOESY NMR (Look for cross-peaks between the pyrazole-H and the substituent on the adjacent nitrogen).
Protocol B: Copper-Free Photo-Click Pyrazole Ligation
Target: Fluorescent labeling of a protein or polymer in aqueous media.
Reagents:
-
Tetrazole-functionalized probe (1.0 equiv)
-
Alkene/Alkyne-tagged biomolecule (excess)
-
UV Light Source (302 nm or 365 nm handheld lamp)
Workflow:
-
Incubation: Mix the tetrazole probe and the alkene-tagged substrate in PBS buffer (pH 7.4).
-
Activation: Irradiate the sample with UV light (365 nm) for 1–5 minutes.
-
Cycloaddition: Allow the reaction to proceed at room temperature for 30 minutes (post-irradiation).
-
Analysis: Analyze directly via SDS-PAGE (for proteins) or Fluorescence Microscopy. No purification is needed for imaging applications as the unreacted tetrazole is often non-fluorescent (fluorogenic turn-on).
Part 4: References
-
Copper-Catalyzed Sydnone-Alkyne Cycloaddition (CuSAC):
-
Photo-Click Chemistry (Tetrazoles):
-
Title: Photoinduced 1,3-Dipolar Cycloaddition of Tetrazoles with Alkenes: A Bioorthogonal Reaction.
-
Source: Angewandte Chemie International Edition.
-
URL:[Link]
-
-
Strain-Promoted Sydnone Cycloaddition (SPSAC):
-
General Review of Pyrazole Synthesis:
Sources
- 1. Cu-catalysed pyrazole synthesis in continuous flow - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C5CY02247A [pubs.rsc.org]
- 2. youtube.com [youtube.com]
- 3. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. d-nb.info [d-nb.info]
- 5. chempep.com [chempep.com]
- 6. Click Chemistry [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Light-Triggered Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. SuFExable NH-Pyrazoles via 1,3-Dipolar Cycloadditions of Diazo Compounds with Bromoethenylsulfonyl Fluoride - PMC [pmc.ncbi.nlm.nih.gov]
- 13. "Click" chemistry with CuAIAC | Bio&Organic LAB, P1-0179, FKKT [p1-0179.fkkt.uni-lj.si]
Cross-referencing NMR data for substituted pyrazole compounds.
A Definitive Regioisomer Assignment Guide for Drug Discovery
Executive Summary: The Regioisomer Challenge
In medicinal chemistry, the pyrazole ring is a privileged scaffold, appearing in blockbuster drugs like Celecoxib (Celebrex) and Rimonabant . However, the synthesis of N-substituted pyrazoles often yields a mixture of 1,3- and 1,5-disubstituted regioisomers .
Distinguishing these isomers is notoriously difficult because:
-
Tautomerism: Precursor N-unsubstituted pyrazoles exist in rapid equilibrium, averaging NMR signals.
-
Subtle Electronic Differences: The chemical environments of C3 and C5 are similar, often leading to ambiguous 1D NMR data.
-
Misassignment Risk: Incorrect assignment at the early discovery stage can lead to months of wasted SAR (Structure-Activity Relationship) efforts.
This guide provides a self-validating, multi-technique NMR workflow to definitively assign pyrazole regioisomers, moving beyond simple chemical shift heuristics to robust 2D NMR evidence.
The Tautomerism Trap: Understanding the Baseline
Before attempting to assign an N-substituted product, one must understand the starting material. N-unsubstituted pyrazoles exhibit annular tautomerism (proton exchange between N1 and N2).
-
Observation: In solvents like DMSO-
or CDCl at room temperature, you often see averaged signals for C3/C5 and H3/H5. -
Implication: You cannot rely on "standard" shifts from an unsubstituted parent to predict the substituted product's shifts linearly.
-
Solvent Effect: Tautomerism is solvent-dependent. DMSO tends to stabilize specific hydrogen-bonded species, whereas non-polar solvents may favor dimers.
Critical Rule: Never assume the major isomer from a reaction matches the major tautomer of the starting material. Sterics and kinetics (e.g., Michael addition vs. alkylation) dictate the outcome.
Comparative Analytical Methods
Method A: 1D
H and
C Chemical Shifts (Low Confidence)
While useful for purity checks, 1D chemical shifts are often insufficient for de novo assignment without a reference standard.
-
C Trends:
-
C5 (adjacent to N1-R): Generally shielded (lower ppm) compared to C3.
-
C3 (adjacent to N2): Generally deshielded (higher ppm).
-
Caveat: Strong electron-withdrawing groups (EWGs) like
or can invert these trends.
-
-
H Trends:
-
H5: Typically broader due to Quadrupolar coupling with N1 (if
N is present) and often slightly downfield of H3, but this is unreliable.
-
Method B: 2D NOESY / ROESY (Medium-High Confidence)
This is the spatial proof. It relies on the physical proximity of the N-substituent to the ring protons/substituents.
-
1,5-Substituted Isomer: The N-substituent (e.g.,
) is spatially close to the C5-substituent (or H5).-
Result:Strong NOE cross-peak.
-
-
1,3-Substituted Isomer: The N-substituent is distant from the C3-substituent.
-
Result:No (or very weak) NOE cross-peak.
-
Method C:
H-
N HMBC (The Gold Standard)
This is the electronic/connectivity proof. Nitrogen chemical shifts are vastly different for pyrrole-like vs. pyridine-like nitrogens.
-
N1 (Pyrrole-like): Highly shielded (approx. -160 to -180 ppm relative to
). -
N2 (Pyridine-like): Deshielded (approx. -60 to -80 ppm relative to
). -
Correlation: The N-substituent protons will show a strong
or correlation specifically to the highly shielded N1 .
Data Presentation: Comparative Reference Table
Table 1: Benchmark NMR Data for 1-Methyl-Phenylpyrazoles (in CDCl
| Feature | 1-Methyl-5-Phenylpyrazole (1,5-isomer) | 1-Methyl-3-Phenylpyrazole (1,3-isomer) |
| N-Me NOE | Strong NOE to Phenyl (ortho-H) | No NOE to Phenyl (NOE to H5 instead) |
| ~138 ppm (Deshielded) | ~150 ppm (Ipso-Ph effect) | |
| ~144 ppm (Ipso-Ph effect) | ~130 ppm (Shielded) | |
| ~ -170 ppm (Pyrrole-like) | ~ -175 ppm (Pyrrole-like) | |
| ~ -75 ppm (Pyridine-like) | ~ -70 ppm (Pyridine-like) | |
| HMBC (N-Me) | Correlates to C5 (Quaternary) | Correlates to C5 (CH) |
Experimental Protocol: The "Triangulation" Workflow
To guarantee scientific integrity, follow this step-by-step workflow. This protocol "triangulates" the structure using Connectivity (HMBC), Space (NOESY), and Electronics (
Step 1: Sample Preparation
-
Dissolve ~10-20 mg of sample in 0.6 mL DMSO-
or CDCl . -
Why: High concentration is needed for
N detection (natural abundance is only 0.37%).
Step 2: 1D
H Screening
-
Identify the N-substituent signals (e.g., N-Me singlet ~3.8-4.0 ppm) and ring protons.
Step 3:
H-
C HMBC (The "Long-Range" Link)
-
Parameter Setup: Set optimization for long-range coupling (
) to 8 Hz . -
Analysis: Look for the correlation from the N-substituent protons .
-
They will correlate to C5 (3-bond).
-
Identify C5.[3] Does C5 correlate to a ring proton (H4)?
-
Decision: If the N-Me correlates to a quaternary carbon, you likely have the 1,5-isomer (assuming C5 bears the substituent). If it correlates to a CH carbon, you likely have the 1,3-isomer (where C5 is unsubstituted).
-
Step 4: 1D NOESY (The Spatial Check)
-
Target: Irradiate the N-substituent signal.
-
Observation:
-
If you see enhancement of the substituent's protons
1,5-isomer . -
If you see enhancement of a ring proton (H5)
1,3-isomer .
-
Step 5:
H-
N HMBC (The Definitive Proof)
-
Setup: Use a gHMBCad sequence optimized for
Hz. -
Analysis: The N-substituent will correlate strongly to N1 . Check the chemical shift of N1.
-
Validation: Confirm N1 is in the "pyrrole-like" region (-160 to -190 ppm).
Visualization: Decision Tree & Structural Logic
Diagram 1: The Regioisomer Assignment Decision Matrix
Caption: Logical workflow for distinguishing 1,3- vs 1,5-substituted pyrazoles using HMBC and NOESY data.
Diagram 2: Visualizing Key Correlations
Caption: Comparison of critical HMBC (green solid) and NOESY (red dotted) correlations for regioisomers.
References
-
Claramunt, R. M., et al. (1997).[4] "15N NMR chemical shifts of NH-pyrazoles in the solid state and in solution." Magnetic Resonance in Chemistry.
-
Fruchier, A., et al. (1984). "1H, 13C and 15N NMR spectra of [1,2-15N2]pyrazole derivatives." Magnetic Resonance in Chemistry.
-
BenchChem Technical Support. (2025). "Interpreting Complex NMR Spectra of Pyrazole Derivatives." BenchChem Knowledge Base.
-
Lynch, M. P., et al. (1989).[5] "Carbon-13 NMR chemical shifts of 1-alkyl-3(5)-cyano-1H-pyrazole-4-carboxylic acid esters." Magnetic Resonance in Chemistry.
-
Alkorta, I., et al. (2022). "Regioselective Synthesis and NMR Characterization of Phenylaminopyrazole Derivatives." Molecules (MDPI).
Sources
Alternative reagents to 1-(4-Bromophenyl)-4-ethynyl-1H-pyrazole for bioorthogonal chemistry.
Topic: Alternative Reagents to 1-(4-Bromophenyl)-4-ethynyl-1H-pyrazole for Bioorthogonal Chemistry Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]
Executive Summary & Technical Context[1][2][3][4][5][6][7][8][9][10][11]
This compound represents a classic class of terminal aryl alkynes used in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). Structurally, it features a pyrazole core that enhances aqueous solubility compared to pure phenyl analogs, while the bromide handle allows for cross-coupling (e.g., Suzuki-Miyaura) to attach the probe to pharmacophores.
However, for live-cell imaging and sensitive biological systems, this reagent presents significant limitations:[2]
-
Cytotoxicity: Dependence on Cu(I) catalysts generates Reactive Oxygen Species (ROS), compromising cell viability.
-
Kinetics: The reaction rate (
with ligands) is often too slow for dynamic biological events. -
Background: High concentrations of catalyst are required to drive the reaction at low biomolecule concentrations.
This guide evaluates three superior bioorthogonal alternatives that address these deficits: Strained Alkynes (SPAAC) , Tetrazines (IEDDA) , and Fluorogenic Probes .
Decision Matrix: Selecting the Right Alternative
The following decision tree illustrates the logical selection process based on experimental constraints (toxicity tolerance, required speed, and target abundance).
Figure 1: Decision matrix for selecting bioorthogonal reagents based on biological constraints.
Comparative Analysis of Alternatives
Baseline vs. Alternatives: Quantitative Performance
The table below contrasts the baseline aryl alkyne against the two primary alternatives: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) and Inverse Electron Demand Diels-Alder (IEDDA).
| Feature | Baseline: Aryl Alkyne (CuAAC) | Alt A: DBCO / BCN (SPAAC) | Alt B: Tetrazine / TCO (IEDDA) |
| Mechanism | Cu(I)-Catalyzed Cycloaddition | Strain-Promoted Cycloaddition | Inverse Diels-Alder |
| Rate Constant ( | |||
| Catalyst Required | Yes (Copper) | No | No |
| Cell Toxicity | High (ROS generation) | Low (Inert) | Low (Inert) |
| Stability | High | Moderate (Thiol sensitivity for some) | Moderate (Isomerization risk) |
| Primary Use Case | Chemical Synthesis, Fixed Cells | Live Cells, Metabolic Labeling | In Vivo Imaging, Pulse-Chase |
Deep Dive: Why Switch?
1. The Biocompatibility Upgrade: SPAAC (DBCO/BCN)
Replacing the terminal alkyne of the pyrazole with a strained ring (e.g., DBCO) eliminates the need for copper.
-
Mechanism: The bond angle deformation in the cyclooctyne ring (
vs ) raises the ground state energy, lowering the activation barrier for reaction with azides without catalysis. -
Trade-off: While non-toxic, SPAAC reagents like DBCO are bulkier and more hydrophobic than the compact this compound, potentially altering the pharmacokinetics of small drugs.
2. The Kinetic Upgrade: IEDDA (Tetrazine/TCO)
For detecting low-abundance targets, CuAAC is often too slow. The reaction between trans-cyclooctene (TCO) and Tetrazine is the gold standard for speed.
-
Mechanism: An electron-poor tetrazine reacts with a strained dienophile (TCO) followed by a retro-Diels-Alder release of
. -
Advantage: Rates are up to 10,000x faster than CuAAC. This allows for "pulse-chase" experiments where temporal resolution is critical.
Experimental Protocols
Protocol A: Baseline CuAAC Labeling (Fixed Cells)
Use this if you must use this compound due to synthesis constraints.
Reagents:
-
Probe: this compound (
) -
Reporter: Azide-Fluorophore (
) -
Catalyst Mix:
( ), THPTA Ligand ( ), Sodium Ascorbate ( ).
Workflow:
-
Fixation: Fix cells with 4% Paraformaldehyde (PFA) for 15 min. Wash 3x with PBS.
-
Permeabilization: Incubate with 0.1% Triton X-100 for 10 min.
-
Click Reaction: Prepare the Catalyst Mix immediately before use. Add Probe, Reporter, and Catalyst Mix to cells in PBS.
-
Incubation: Incubate for 1 hour at Room Temperature (RT) in the dark.
-
Wash: Wash 5x with PBS containing 1 mM EDTA (to chelate residual copper).
Protocol B: Copper-Free SPAAC Labeling (Live Cells)
The superior alternative for metabolic labeling.
Reagents:
-
Probe: DBCO-functionalized molecule (
) -
Reporter: Azide-Fluorophore (
)
Workflow:
-
Labeling: Treat live cells with the DBCO-Probe for the desired duration (e.g., overnight for metabolic incorporation).
-
Wash: Wash cells 2x with warm media to remove unbound probe.
-
Reaction: Add Azide-Fluorophore diluted in media.
-
Incubation: Incubate for 30–60 minutes at
. -
Imaging: Wash 3x with PBS and image immediately (or fix if required).
-
Note: No copper toxicity; cells remain viable.
-
Protocol C: Ultra-Fast IEDDA Labeling
For capturing rapid biological events.
Reagents:
-
Probe: TCO-functionalized molecule (
) -
Reporter: Tetrazine-Fluorophore (
)
Workflow:
-
Pulse: Add TCO-Probe to cells. Incubate for 1–10 minutes.
-
Chase: Add Tetrazine-Fluorophore directly to the media (1:1 stoichiometry is often sufficient due to fast kinetics).
-
Reaction: Reaction is complete within seconds to minutes.
-
Wash: Wash 2x with media (optional if using fluorogenic tetrazines).
Mechanistic Visualization
The following diagram contrasts the reaction pathways, highlighting the "Activation Energy" barrier removal in alternatives.
Figure 2: Mechanistic comparison showing the elimination of the copper catalyst in SPAAC and the distinct pathway of IEDDA.
References
-
Prescher, J. A., & Bertozzi, C. R. (2005). Chemistry in living systems. Nature Chemical Biology, 1(1), 13–21. [Link]
-
Sletten, E. M., & Bertozzi, C. R. (2011). From Mechanism to Mouse: A Tale of Two Bioorthogonal Reactions. Accounts of Chemical Research, 44(9), 666–676. [Link]
-
Blackman, M. L., Royzen, M., & Fox, J. M. (2008). Tetrazine Ligation: Fast Bioconjugation Based on Inverse-Electron-Demand Diels-Alder Reactivity. Journal of the American Chemical Society, 130(41), 13518–13519. [Link]
-
Worrell, B. T., Malik, J. A., & Fokin, V. V. (2013). Direct Evidence of a Dinuclear Copper Intermediate in Cu(I)-Catalyzed Azide-Alkyne Cycloadditions. Science, 340(6131), 457-460. [Link]
-
Shieh, P., et al. (2015). Fluorogenic Azidofluoresceins for Biological Imaging. Journal of the American Chemical Society, 137(22), 7145–7151. [Link]
Sources
Advancing Pyrazole-Based Drug Discovery: A Comparative Guide to 2D vs. 3D QSAR Methodologies
The Pyrazole Scaffold & The QSAR Imperative
The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the structural core of numerous FDA-approved drugs (e.g., Celecoxib, Rimonabant) and serving as a potent pharmacophore for novel epidermal growth factor receptor (EGFR) inhibitors, acetylcholinesterase (AChE) inhibitors, and anti-HIV agents. However, optimizing the steric, electronic, and topological properties of pyrazole derivatives to maximize target affinity while maintaining drug-like pharmacokinetics is a complex multidimensional challenge.
Quantitative Structure-Activity Relationship (QSAR) modeling bridges this gap by mathematically correlating molecular descriptors with biological activity. As a Senior Application Scientist, I frequently guide research teams through the critical decision of selecting the appropriate computational framework. This guide objectively compares the performance, mechanistic utility, and implementation workflows of 2D-QSAR (Machine Learning/MLR) versus 3D-QSAR (CoMFA/CoMSIA) in the optimization of pyrazole derivatives.
The Mechanistic Basis: 2D vs. 3D QSAR
Choosing between 2D and 3D QSAR is not merely a matter of computational resource availability; it is a strategic decision dictated by the nature of the biological target and the structural variance within your pyrazole dataset.
-
2D-QSAR (Topological & Physicochemical Focus): 2D-QSAR relies on descriptors that do not require 3D spatial coordinates, such as atom-centered fragments, molecular volume, and topological distance. By utilizing algorithms like Genetic Algorithm-Multiple Linear Regression (GA-MLR) or Random Forest, 2D-QSAR excels at identifying non-linear structural relationships and is highly robust against conformational noise. It is the preferred method when analyzing highly flexible pyrazole derivatives where the bioactive conformation is unknown [1].
-
3D-QSAR (Spatial Field Focus): 3D-QSAR methods, primarily Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), map the steric and electrostatic fields of aligned molecules onto a 3D grid. CoMSIA often outperforms CoMFA by utilizing a distance-dependent Gaussian function, which mitigates singularities at grid points and captures hydrophobic and hydrogen-bond fields more effectively [[2]]([Link]2]. 3D-QSAR is essential when you need highly interpretable contour maps to guide the precise spatial addition of bulky or electronegative substituents around the pyrazole core.
Comparative Performance Data
The following table synthesizes recent experimental data comparing the predictive power of various QSAR methodologies applied to pyrazole derivatives.
Table 1: Quantitative Comparison of QSAR Models for Pyrazole Derivatives
| Target / Application | QSAR Methodology | Internal Validation (Q²) | External Validation (R²) | Key Predictive Features |
| EGFR Kinase Inhibitors | 3D-QSAR (CoMFA) | 0.644 | 0.862 | Steric, Electrostatic fields |
| EGFR Kinase Inhibitors | 3D-QSAR (CoMSIA) | 0.740 | 0.851 | Electrostatic, Hydrophobic fields |
| EGFR Kinase Inhibitors | 2D-QSAR (GA-MLR) | 0.787 | 0.843 | Topological descriptors |
| Anticancer (EGFR) | 2D-QSAR (MLR) | 0.870 | 0.924 | Electronic, Hydrophobic |
| Hypoglycemic Agents | 2D-QSAR (MLR) | 0.800 | 0.820 | 2D Pharmacophoric features |
| Hypoglycemic Agents | 2D-QSAR (Random Forest) | 0.850 | 0.900 | Non-linear structural interactions |
Data derived from recent comparative studies on pyrazole-thiazolinone and 1H-pyrazole-1-carbothioamide derivatives [2], [3], [1]. Note the superior internal validation (Q²) of CoMSIA over CoMFA, and the exceptional external predictive capability (R²) of Random Forest in handling non-linear data.
Experimental Workflow Visualization
The following diagram illustrates the parallel, self-validating workflows required to execute robust 2D and 3D QSAR analyses.
Comparative workflow of 2D and 3D QSAR methodologies for pyrazole derivative optimization.
Experimental Protocol: Building a Self-Validating System
To ensure scientific integrity, a QSAR model cannot simply fit data; it must be a self-validating system capable of predicting unseen compounds. Below is the step-by-step methodology detailing the causality behind each experimental choice.
Step 1: Dataset Curation & Quantum Mechanical Optimization
-
Action: Curate a dataset of 30–50 pyrazole derivatives with known IC50 values. Convert these biological activities to pIC50 (-log IC50). Optimize 3D geometries using Density Functional Theory (DFT) [4].
-
Causality: Raw IC50 values span multiple orders of magnitude; logarithmic transformation normalizes the variance, a fundamental mathematical assumption for linear regression models. Furthermore, accurate 3D conformation is the bedrock of 3D-QSAR. A slight deviation in the dihedral angles of the pyrazole ring can drastically alter steric and electrostatic field calculations, introducing fatal noise into the model.
Step 2: Molecular Alignment (Critical for 3D-QSAR)
-
Action: Select the most active compound as a template. Align the rest of the dataset using the common pyrazole substructure [2].
-
Causality: 3D-QSAR (CoMFA/CoMSIA) relies on spatial grid coordinates. Misalignment introduces artificial variance into the molecular fields, destroying the model's predictive power. The alignment must reflect the assumed binding pose in the target receptor.
Step 3: Descriptor Calculation & Feature Selection (Critical for 2D-QSAR)
-
Action: Calculate 2D topological, constitutional, and physicochemical descriptors. Apply a Genetic Algorithm (GA) or Partial Least Squares (PLS) to select the most relevant features [[5]]([Link]5].
-
Causality: Calculating thousands of descriptors for a small dataset leads to the "curse of dimensionality" and severe overfitting. GA mimics natural selection to isolate only the descriptors that genuinely drive biological activity, ensuring the resulting MLR model remains robust.
Step 4: Model Generation & Rigorous Validation
-
Action: Split data into training (80%) and test (20%) sets using hierarchical clustering. Generate models and validate internally using Leave-One-Out Cross-Validation (LOO-CV) to obtain Q² [2].
-
Causality: A high R² only proves the model fits the training data. A Q² > 0.5 and an external predictive R² (R²_pred) > 0.6 are mathematically required to prove the model can accurately predict the activity of novel, unseen pyrazole derivatives.
Step 5: Orthogonal Validation via Molecular Docking
-
Action: Dock the designed pyrazole compounds into the target receptor (e.g., EGFR kinase or AChE) [6].
-
Causality: QSAR is ligand-based and inherently correlative. Molecular docking provides structure-based, mechanistic proof that the electrostatic and steric fields identified by the QSAR model correspond to actual amino acid interactions (e.g., hydrogen bonding, π-π stacking) within the binding pocket.
Conclusion & Strategic Recommendations
Both 2D and 3D QSAR methodologies offer distinct, complementary advantages for the optimization of pyrazole derivatives.
-
Adopt 2D-QSAR (GA-MLR or Random Forest) when dealing with highly structurally diverse datasets where 3D alignment is ambiguous, or when computational speed is paramount for virtual screening of large libraries.
-
Adopt 3D-QSAR (CoMSIA) when the binding pose is well-understood and the primary goal is lead optimization. The resulting 3D contour maps provide unparalleled, actionable insights for synthetic chemists to strategically add steric bulk or electronegative groups to the pyrazole core.
For a truly comprehensive drug design pipeline, best practice dictates utilizing 2D-QSAR for initial feature selection and library screening, followed by 3D-QSAR and molecular docking to fine-tune the lead candidates prior to synthesis.
References
-
2D and 3D-QSAR analysis of pyrazole-thiazolinone derivatives as EGFR kinase inhibitors by CoMFA and CoMSIA Current Computer-Aided Drug Design URL:[Link]
-
Development of 2D and 3D QSAR models of pyrazole derivatives as acetylcholine esterase inhibitors Journal of the Serbian Chemical Society URL:[Link]
-
Design of potent anticancer molecules comprising pyrazolyl-thiazolinone analogs using molecular modeling Semantic Scholar (Corpus ID: 234800000+) URL:[Link]
-
Quantitative Structure Activity Relationship (QSAR) Analysis of Some Pyrazole Derivatives as Hypoglycemic Agents Bima Journal of Science and Technology URL:[Link]
-
2D-QSAR Modeling and Molecular Docking Studies on 1H-Pyrazole-1-carbothioamide Derivatives as EGFR Kinase Inhibitors ACS Omega (PubMed Central) URL:[Link]
-
A DFT-Based QSAR and Molecular Docking Studies on Potent Anti-Colon Cancer Activity of Pyrazole Derivatives Global Journal of Medical Research URL: [Link]
Sources
- 1. journal-academia.com [journal-academia.com]
- 2. 2D and 3D-QSAR analysis of pyrazole-thiazolinone derivatives as EGFR kinase inhibitors by CoMFA and CoMSIA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. medicalresearchjournal.org [medicalresearchjournal.org]
- 5. Development of 2D and 3D QSAR mod... preview & related info | Mendeley [mendeley.com]
- 6. 2D-QSAR Modeling and Molecular Docking Studies on 1H-Pyrazole-1-carbothioamide Derivatives as EGFR Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
In situ reaction monitoring of pyrazole synthesis using TLC or HPLC.
A Comparative Guide for Process Chemists
Executive Summary: The Regioisomer Trap
In drug discovery, the pyrazole ring is a privileged scaffold, present in blockbusters like Celecoxib (Celebrex) and Rimonabant. However, the classic Knorr synthesis—condensing a 1,3-dicarbonyl with a substituted hydrazine—presents a notorious analytical challenge: Regioselectivity .
While the reaction kinetics are generally fast, the formation of regioisomers (e.g., 1,3-dimethyl-5-phenylpyrazole vs. 1,5-dimethyl-3-phenylpyrazole) is governed by subtle steric and electronic factors.
-
TLC (Thin Layer Chromatography) is your rapid scout.[1] It answers: "Is the hydrazine consumed?"
-
HPLC (High-Performance Liquid Chromatography) is your surveyor.[2] It answers: "What is the ratio of Isomer A to Isomer B?"
This guide objectively compares these two methodologies, providing protocols to integrate them into a seamless monitoring workflow.
The Chemical Context: What Are We Monitoring?
To understand the analytical requirements, we must visualize the reaction pathway. The condensation proceeds through a hydrazone intermediate, which then cyclizes.[3][4]
Reaction Scheme & Regioselectivity Challenges
Figure 1: The Knorr Pyrazole Synthesis pathway showing the divergence into regioisomers.
Method A: Thin Layer Chromatography (TLC)
Role: Rapid Qualitative Screening[5]
TLC is the first line of defense. In pyrazole synthesis, its primary utility is monitoring the consumption of the limiting reagent (usually the hydrazine) to prevent over-reaction or degradation.
The Protocol (Self-Validating)
-
Stationary Phase: Silica Gel 60 F254 plates.
-
Mobile Phase: Hexane:Ethyl Acetate (Start 80:20, adjust polarity based on R groups).
-
Visualization:
-
UV (254 nm): Pyrazoles are aromatic and absorb strongly.
-
Stain (Iodine): Universal stain for organic compounds.
-
Stain (Vanillin/Anisaldehyde): Critical for visualizing unreacted hydrazines (often turn yellow/orange) which may not be UV active.
-
Pros & Cons
| Feature | Performance |
| Speed | < 5 mins (Real-time decision making) |
| Cost | Negligible |
| Regioselectivity | Poor. Isomers often co-elute or have |
| Quantification | Qualitative only. |
Expert Insight: Always co-spot the reaction mixture with the starting hydrazine. Hydrazines can streak on silica due to their basicity. Adding 1% Triethylamine (TEA) to the eluent can sharpen the spots.
Method B: HPLC (High-Performance Liquid Chromatography)
Role: Quantitative Regio-Analysis
When the TLC shows the starting material is gone, HPLC is required to determine the product distribution. The similar polarity of pyrazole regioisomers demands a specific Reverse Phase (RP) method.
The Protocol (Regio-Resolution)
-
Column: C18 (Octadecylsilyl), 5 µm particle size (e.g., Agilent Zorbax or Phenomenex Luna).
-
Mobile Phase:
-
Solvent A: Water + 0.1% TFA (Trifluoroacetic acid).[6]
-
Solvent B: Acetonitrile + 0.1% TFA.
-
Note: The acid is crucial. Pyrazoles are basic; without TFA, peaks will tail, destroying resolution.
-
-
Gradient:
-
0-2 min: 10% B (Isocratic hold to elute polar hydrazines).
-
2-15 min: 10%
90% B (Linear gradient).
-
-
Detection: UV at 254 nm (aromatic ring) and 220 nm (amide/carbonyl bonds).
Pros & Cons
| Feature | Performance |
| Speed | 10–25 mins (Includes column equilibration) |
| Cost | High (Solvents, Columns, Instrument time) |
| Regioselectivity | Excellent. Baseline separation of isomers is achievable. |
| Quantification | Precise Area% for yield and isomer ratio. |
Expert Insight: If isomers co-elute on C18, switch to a Phenyl-Hexyl column. The
Comparative Analysis: Choosing the Right Tool
The choice isn't binary; it's temporal. Use TLC for kinetics and HPLC for selectivity.
Performance Matrix
| Metric | TLC (Silica) | HPLC (Reverse Phase C18) |
| Sample Prep | None (Direct capillary spot) | Filtration + Dilution required |
| Limit of Detection | ~1-10 µg | ~1-10 ng |
| Isomer Resolution | Low ( | High (Resolution factor |
| Throughput | High (Parallel plates) | Serial (One by one) |
| Data Integrity | Subjective (Visual) | Objective (Integration) |
Integrated Workflow: The "Scout & Surveyor" System
Do not rely on one method. The most efficient process chemists use a decision-tree workflow to save instrument time while ensuring data quality.
Workflow Diagram
Figure 2: Integrated decision matrix for reaction monitoring.
Detailed Sampling Protocol (Self-Validating)
Step 1: Sampling (The "In Situ" Snapshot)
-
Use a glass capillary to withdraw ~50 µL of reaction mixture.
-
Quench: Immediately dispense into a mini-vial containing 0.5 mL of cold MeOH (stops the reaction).
Step 2: The Split
-
For TLC: Spot the quenched solution directly.
-
For HPLC: Filter the quenched solution through a 0.22 µm PTFE syringe filter into an HPLC vial. Failure to filter will clog your column with precipitated salts or polymers.
References
-
Royal Society of Chemistry. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
National Institutes of Health (PMC). (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 2.3F: Visualizing TLC Plates. Retrieved from [Link]
-
PharmDecks. (n.d.). Chromatography (HPLC, TLC) - Comparative Analysis. Retrieved from [Link]
Sources
Safety Operating Guide
1-(4-Bromophenyl)-4-ethynyl-1H-pyrazole proper disposal procedures
This guide outlines the authoritative, field-proven disposal procedures for 1-(4-Bromophenyl)-4-ethynyl-1H-pyrazole .
Chemical Profile & Hazard Assessment
Compound Identity:
-
Functional Groups of Concern:
-
Aryl Bromide: Classifies the substance as a Halogenated Organic Compound (HOC) .[1][3] This dictates the primary waste stream (high-temperature incineration).[1][2][3]
-
Terminal Alkyne (Ethynyl group): Presents a specific reactivity hazard.[3] Terminal alkynes can form highly explosive metal acetylides upon contact with copper, silver, or mercury.[3][4][5]
-
GHS Hazard Classification (Inferred):
-
Signal Word: WARNING
-
H315/H319: Causes skin and serious eye irritation.[1][3][6][7][8]
-
H411: Toxic to aquatic life with long-lasting effects (typical for halogenated aromatics).[1][2][3]
Part 1: Core Directive (Waste Segregation)
The Golden Rule: Do NOT mix this compound with non-halogenated solvents or general trash.[1][3] The presence of the bromine atom mandates that this waste be processed via specific incineration protocols to prevent the formation of dioxins/furans.
| Waste Stream | Classification | Container Labeling |
| Solid Waste | Hazardous Solid (Halogenated) | "Hazardous Waste: Halogenated Organic Solid" |
| Liquid Waste | Halogenated Solvent Waste | "Hazardous Waste: Halogenated Solvents & Organics" |
| Glassware | Contaminated Sharps | "Broken Glass / Sharps" (Triple-rinsed) |
Part 2: Disposal Protocols
Scenario A: Disposal of Pure Solid (Expired/Unused Stock)
Direct disposal of the solid compound from the shelf.[1][3]
-
Packaging: Keep the compound in its original vial if possible. If the vial is damaged, transfer the solid to a high-density polyethylene (HDPE) or glass jar with a Teflon-lined screw cap.[1][2][3]
-
Secondary Containment: Place the primary container into a clear, sealable plastic bag (e.g., Ziploc) to contain any potential dust leakage.[3]
-
Labeling: Affix a hazardous waste tag. Explicitly write:
-
Binning: Deposit into the Halogenated Solid Waste drum.
Scenario B: Disposal of Reaction Mixtures (Liquid Waste)
Disposal of mother liquors or reaction solutions containing the compound.[1][3]
Critical Safety Step: Alkyne Quenching Before disposal, ensure no active acetylide species are present.[3][5] If the reaction involved strong bases (e.g., NaH, LiHMDS) or metals, you must quench the mixture.[3][4]
-
Quenching Protocol:
-
Solvent Compatibility: Ensure the carrier solvent is compatible with the halogenated waste stream.[3]
-
Transfer: Pour the quenched mixture into the Halogenated Solvent Waste carboy.
-
Rinsing: Rinse the reaction vessel twice with a small amount of acetone or dichloromethane and add the rinsate to the same waste carboy.
Scenario C: Contaminated Glassware & Syringes
The "Hidden" Hazard: Metal Acetylides[1][2][3]
WARNING: Do not use copper or brass spatulas/fittings with this compound.[1][3] If the compound dries on a copper surface (e.g., old drainage pipes, brass fittings), it can form copper acetylide, which is shock-sensitive and explosive.[3][4]
-
Triple Rinse: Rinse all vials, flasks, and syringes three times with a suitable solvent (Acetone or DCM) before discarding.[3] Collect all rinsate as Halogenated Liquid Waste.[3]
-
Defacing: Deface the label on the empty vial.
-
Disposal:
-
Vials/Flasks: Place in the "Glass/Sharps" bin.
-
Needles: Dispose of in a puncture-proof sharps container. Do not recap needles.
-
Part 3: Visualization & Logic
Figure 1: Waste Segregation Decision Tree
This logic flow ensures compliance with EPA/RCRA regulations for halogenated organics.
Caption: Decision logic for segregating this compound waste streams based on physical state and chemical reactivity.
Figure 2: Emergency Spill Response Workflow
Immediate actions to take if the solid or liquid is spilled in the laboratory.
Caption: Step-by-step spill response protocol minimizing dust inhalation and dermal exposure.
Part 4: Regulatory & Safety References
Key Regulatory Codes (US RCRA/EPA):
-
Halogenated Solvents: F001/F002 (if mixed with listed solvents like DCM).[1][3]
-
Characteristic Waste: D001 (Ignitable) if in flammable solvent; D003 (Reactive) potential if acetylides are suspected (though rare for the pure organic compound).[1][3]
References:
-
BenchChem. (2025).[1][3] Proper Disposal Procedures for SP-Alkyne: A Guide for Laboratory Personnel. Retrieved from [1]
-
US EPA. (2000).[1][3] Appendix III to Part 268—List of Halogenated Organic Compounds Regulated Under § 268.32. Electronic Code of Federal Regulations.[3] Retrieved from
-
University of Barcelona. (2020).[3] Hazardous Laboratory Waste Classification. OSSMA. Retrieved from [1][10]
-
NOAA. (n.d.).[1][3] Halogenated Organic Compounds - Reactivity and Flammability. CAMEO Chemicals.[3][11] Retrieved from [1]
Sources
- 1. 1-(4-Bromophenyl)ethanol | C8H9BrO | CID 95352 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Ethyl 1-(4-bromophenyl)-1H-pyrazole-4-carboxylate | 138907-76-3 [sigmaaldrich.com]
- 3. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 4. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 5. benchchem.com [benchchem.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. 1-(4-Bromophenyl)-1H-pyrazole | 13788-92-6 [sigmaaldrich.com]
- 8. chemscene.com [chemscene.com]
- 9. fishersci.com [fishersci.com]
- 10. ub.edu [ub.edu]
- 11. static.cymitquimica.com [static.cymitquimica.com]
Personal Protective Equipment & Handling Guide: 1-(4-Bromophenyl)-4-ethynyl-1H-pyrazole
Executive Safety Summary
Compound Status: Research Intermediate / Novel Chemical Entity (NCE) Primary Hazard Class: Irritant / Potential Acute Toxicant Signal Word: WARNING (Based on SAR analysis of bromophenyl-pyrazoles)[1]
This guide outlines the operational safety standards for handling 1-(4-Bromophenyl)-4-ethynyl-1H-pyrazole . As a specific CAS number is not widely registered for this exact structure in public EHS databases, this protocol applies the Precautionary Principle , deriving safety measures from its structural analogs (1-(4-bromophenyl)-1H-pyrazole and 4-ethynyl-1H-pyrazole).[1]
Critical Hazards at a Glance:
-
Inhalation: High risk of respiratory irritation from dust/aerosols.
-
Skin/Eye: Severe irritation likely; potential for corneal damage due to the basicity of the pyrazole nitrogen.
-
Reactivity: The terminal alkyne moiety (
) poses a specific risk of forming explosive acetylides if exposed to ammoniacal copper or silver solutions.[1]
Chemical Profile & Hazard Analysis
Structural Context & Reactivity
This compound features a pyrazole core flanked by a 4-bromophenyl group and a 4-ethynyl group .[1]
-
Bromophenyl Moiety: Increases lipophilicity and potential for bioaccumulation. Halogenated aromatics are often liver/kidney toxicants upon chronic exposure.
-
Ethynyl Group: A reactive "handle" often used in Sonogashira couplings or Click Chemistry (CuAAC) . While stable in storage, it renders the molecule sensitive to transition metals.
GHS Classification (Derived)
Based on Structure-Activity Relationship (SAR)
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity (Oral) | Cat 4 | H302: Harmful if swallowed.[1][2] |
| Skin Corrosion/Irritation | Cat 2 | H315: Causes skin irritation.[2][3] |
| Serious Eye Damage/Irritation | Cat 2A | H319: Causes serious eye irritation.[2] |
| STOT - Single Exposure | Cat 3 | H335: May cause respiratory irritation.[1] |
Personal Protective Equipment (PPE) Matrix
Selection of PPE must be dynamic, based on the scale of operation.
Glove Selection Protocol
-
Standard Handling (Solid/Powder): Nitrile (0.11 mm) .
-
Reasoning: Sufficient protection against incidental contact with solids.
-
-
Solution Handling (DCM/Chloroform): PVA (Polyvinyl Alcohol) or Laminate (Silver Shield) .[1]
-
Critical Note: Standard nitrile gloves degrade rapidly (<5 mins) in halogenated solvents often used to dissolve this compound.
-
-
Solution Handling (DMSO/DMF): Butyl Rubber or Thick Nitrile (>0.2 mm) .[1]
-
Reasoning: DMSO facilitates transdermal transport of toxic solutes.
-
Respiratory & Body Protection[2][3][5][6][7]
| Activity Scale | Respiratory Protection | Body Protection |
| < 100 mg (Solid) | Fume Hood (Face Velocity > 0.5 m/s) | Lab Coat, Safety Glasses |
| > 100 mg (Solid) | Fume Hood + N95 Respirator (Backup) | Lab Coat, Safety Goggles, Sleeve Covers |
| Synthesis/Workup | Fume Hood (Sash at lowest working height) | Chemical Apron (Tyvek), Face Shield (if splash risk) |
PPE Decision Logic
Figure 1: Decision tree for selecting appropriate PPE based on physical state and solvent compatibility.
Operational Handling Protocols
A. Weighing & Transfer[2]
-
Static Control: Use an anti-static gun or ionizer bar. Dry organic powders like this pyrazole derivative are prone to static charge, causing "fly-away" dust.[1]
-
Containment: Weigh inside a fume hood or a powder containment balance enclosure .
-
Technique: Never transfer directly from the stock bottle to the balance. Use a secondary weighing boat or vial.
B. Reaction Setup (Sonogashira/Click Chemistry)
When using this compound in cross-coupling reactions:
-
Inert Atmosphere: The ethynyl proton is weakly acidic (
). While not pyrophoric, moisture can interfere with catalytic cycles. Purge reaction vessels with Nitrogen or Argon. -
Metal Avoidance: Do not use metal spatulas (iron/steel) if the compound is wet with basic solvents, to prevent trace metal leaching which can catalyze premature polymerization. Use ceramic or glass tools.
-
Temperature Control: If heating >80°C, ensure a reflux condenser is active. Pyrazoles have moderate vapor pressures at high temperatures.
C. Solubilization
-
Preferred Solvents: DMSO, DMF, Dichloromethane (DCM).
-
Solubility Warning: Likely insoluble in water and hexanes.
-
Protocol: Add solvent slowly to the solid. If using DMSO, remember that it penetrates nitrile gloves. Double glove or change gloves immediately after a splash.
Emergency Response & Decontamination
Spill Response Workflow
Scenario: 500 mg powder spill on the benchtop.
-
Evacuate & Ventilate: Alert nearby personnel.
-
PPE Upgrade: Don N95 mask and double nitrile gloves.
-
Dry Cleanup: Do not wet initially (prevents spreading). Cover with a dry absorbent pad or use a HEPA vacuum if available.
-
Wet Decontamination: Once bulk solid is removed, wipe surface with Ethanol-soaked tissues , followed by soap and water.
-
Waste: Dispose of all cleanup materials as Solid Hazardous Waste .
First Aid Measures
-
Eye Contact: Flush with water for 15 minutes .[4][5] The basic nitrogen in the pyrazole ring can cause lingering damage; immediate irrigation is critical [1].
-
Skin Contact: Wash with soap and water.[4][5] Do not use ethanol on skin, as it may enhance absorption of the brominated compound.
-
Inhalation: Move to fresh air. If wheezing occurs, seek medical attention (sign of sensitization).
Waste Disposal Strategy
Disposal must align with local environmental regulations (RCRA in US, REACH in EU).
| Waste Stream | Classification | Disposal Method |
| Solid Waste | Hazardous Chemical Solid | Incineration (High Temp) |
| Reaction Mother Liquor | Halogenated Organic Solvent | Segregated Halogenated Waste Stream |
| Aqueous Washings | Aqueous Basic/Acidic | Neutralize |
| Contaminated Sharps | Bio/Chem Hazard | Sharps Bin (Do not recap needles) |
Special Note on Acetylides: If the reaction mixture contained Copper (Cu) or Silver (Ag), acidify the waste stream (pH < 5) before disposal to decompose any potentially explosive metal-acetylide complexes formed by the terminal alkyne [2].
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for Pyrazole Derivatives. Retrieved from [Link][1]
-
Organic Chemistry Portal (2023). Safety in Sonogashira Coupling and Alkyne Handling. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
